molecular formula C6H6N2O2 B092302 1,4-Benzoquinone dioxime CAS No. 105-11-3

1,4-Benzoquinone dioxime

Cat. No.: B092302
CAS No.: 105-11-3
M. Wt: 138.12 g/mol
InChI Key: DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Description

1,4-Benzoquinone dioxime serves as a critical vulcanizing agent in polymer research and industrial applications, primarily in the crosslinking of butyl rubber and Ethylene Propylene Diene Monomer (EPDM) . Its application is fundamental in the manufacturing of a wide range of rubber products, with the butyl rubber segment accounting for the largest share of its demand, driven by the automotive and construction industries . The compound functions as a crosslinking agent, where it undergoes reactions that form stable bridges between polymer chains, thereby enhancing the material's durability, elasticity, and chemical resistance . Occupational exposure is known to occur during its use as a rubber vulcanizing agent . The genotoxic profile of this compound has been evaluated, with studies showing it induces mutations in bacteria and cultured mouse lymphoma cells, but not in certain in vivo models like Drosophila melanogaster . The International Agency for Research on Cancer (IARC) has classified this compound as "Not classifiable as to its carcinogenicity to humans (Group 3)" based on limited evidence in experimental animals . The market for this chemical is experiencing steady growth, propelled by the consistent demand for high-performance rubber materials . Ongoing innovation focuses on the development of higher-purity grades to meet stringent performance requirements in advanced applications .

Properties

IUPAC Name

N-(4-nitrosophenyl)hydroxylamine
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InChI

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H
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InChI Key

DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NO)N=O
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Molecular Formula

C6H6N2O2
Record name P-QUINONE DIOXIME
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DSSTOX Substance ID

DTXSID8021222
Record name p-Benzoquinone dioxime
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Molecular Weight

138.12 g/mol
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Physical Description

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER
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Vapor Pressure

0.0000141 [mmHg]
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Color/Form

PALE YELLOW NEEDLES FROM WATER

CAS No.

105-11-3
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Melting Point

464 °F (decomposes) (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzoquinone (B44022) dioxime, also known as p-benzoquinone dioxime, is a significant organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is structurally characterized by a benzene (B151609) ring with two oxime functional groups attached to the first and fourth positions.[3] This compound typically appears as a pale yellow to brown crystalline powder.[4][5][6][7] While its primary application lies in the industrial sector as a vulcanizing agent for rubber, its chemical reactivity and properties are of interest to a broader scientific audience.[8][9] This guide provides a comprehensive overview of the fundamental chemical properties of 1,4-benzoquinone dioxime, including detailed experimental protocols and logical workflows.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Fundamental Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-(4-nitrosophenyl)hydroxylamine[1][10]
CAS Number 105-11-3[1][2]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
Appearance Pale yellow to brown crystals or powder[4][5][6][7]
Melting Point 243 °C (decomposes)[2][4][5][6]
Boiling Point ~303 °C at 760 mmHg (estimated)[11]
Density 1.49 g/cm³[2][4][5]
Water Solubility <0.01 g/100 mL at 22.5 °C[2][5][11]
Solubility in Organic Solvents Soluble in dioxane, acetic acid, and ethyl acetate.[2][7][12] Soluble in hot water, insoluble in cold water, benzene, and gasoline.[12]
pKa 9.12 ± 0.20 (Predicted)[2][7]
LogP 0.3 at 35°C[2]

Synthesis of this compound: Experimental Protocol

The industrial synthesis of this compound is typically a two-step process starting from phenol (B47542). The following protocol is a representative method based on common industrial practices.[8]

Step 1: Synthesis of p-Benzoquinone Monoxime from Phenol

  • Preparation of the Reaction Mixture: In a reaction vessel equipped with cooling and stirring, a solution of phenol in a 30% sodium hydroxide (B78521) solution is prepared.[8]

  • Nitrosation: The solution is cooled to 0 °C. While maintaining this temperature, a solution of sodium nitrite (B80452) is added, followed by the slow addition of a specific concentration of sulfuric acid to facilitate the nitrosation reaction.[8] This reaction should be carried out under controlled temperature conditions, typically between -3 °C and 5 °C.

  • Isolation of the Intermediate: The resulting p-benzoquinone monoxime precipitates from the solution. The solid is then isolated by filtration.

  • Washing: The crude p-benzoquinone monoxime is washed with pure water until the filtrate is neutral.[8]

Step 2: Oximation to this compound

  • Preparation for Oximation: The washed p-benzoquinone monoxime is suspended in water in a reaction vessel.

  • Reaction with Hydroxylamine (B1172632): The suspension is heated to a temperature between 45 °C and 62 °C. A solution of hydroxylamine is then added to the heated suspension to initiate the oximation reaction.[8]

  • Completion and Isolation: The reaction is stirred until completion. The final product, this compound, precipitates and is collected by filtration.

  • Drying: The product is dried under appropriate conditions to yield the final crystalline powder.

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions.[2] However, it is incompatible with strong acids and strong oxidizing agents.[2] Its reactivity is primarily centered around the oxime functional groups, which can participate in various chemical transformations. One notable application of its reactivity is in the oxidative regeneration of carbonyl compounds from their respective oximes.[2][7]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While detailed experimental conditions are not always available in the public domain, the existence of reference spectra is documented.

  • Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra for this compound have been recorded.

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra have also been documented for this compound.

Visualizing Key Processes

To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oximation Phenol Phenol p_Benzoquinone_monoxime p-Benzoquinone monoxime Phenol->p_Benzoquinone_monoxime NaNO₂, H₂SO₄, 0°C Final_Product 1,4-Benzoquinone dioxime p_Benzoquinone_monoxime->Final_Product Hydroxylamine, 45-62°C

Caption: Synthesis pathway of this compound from Phenol.

Experimental_Workflow Start Start: Phenol & Reagents Synthesis Chemical Synthesis (Nitrosation & Oximation) Start->Synthesis Purification Purification (Filtration, Washing, Drying) Synthesis->Purification Characterization Characterization (Spectroscopy: NMR, IR, MS) Purification->Characterization Final_Product Pure 1,4-Benzoquinone dioxime Characterization->Final_Product

Caption: General experimental workflow for this compound.

Safety and Handling

This compound is harmful if swallowed.[5] It is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[1] When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.

Applications

The primary industrial use of this compound is as a crosslinking or vulcanizing agent for various types of rubber, including butyl rubber, natural rubber, and ethylene-propylene rubber.[8] It is also used in the oxidative regeneration of carbonyl compounds from their oximes.[2][7]

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis from phenol is a robust industrial process, and its reactivity is primarily utilized in the polymer industry. This guide has provided a detailed overview of its fundamental characteristics, experimental protocols, and safety considerations to serve as a valuable resource for researchers and professionals in related fields.

References

A Technical Guide to the Synthesis and Discovery of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-benzoquinone (B44022) dioxime, a compound of significant industrial importance, particularly in the rubber industry. The document details its discovery and historical development, outlines various synthetic methodologies with detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide includes graphical representations of the primary synthesis pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

1,4-Benzoquinone dioxime, also known as p-benzoquinone dioxime, is an organic compound with the chemical formula C₆H₆N₂O₂. It typically appears as a pale yellow to brown crystalline powder.[1][2] The molecule consists of a benzene (B151609) ring with two oxime functional groups (=NOH) attached to the carbonyl carbons of the parent 1,4-benzoquinone. This structure imparts unique reactivity that has been harnessed in various industrial applications, most notably as a vulcanizing agent for rubber.[3]

Discovery and History

The first synthesis of this compound is attributed to the German chemists Rudolf Nietzki and T. Guiterman in 1888.[4] Their method involved the reaction of p-nitrosophenol with hydroxylamine (B1172632). This foundational work laid the groundwork for future investigations into quinone oxime chemistry. Early research in the late 19th and early 20th centuries focused on the synthesis and characterization of various quinone-based derivatives for their potential use in dye synthesis and analytical chemistry.[5]

Over the years, significant efforts have been made to improve upon the original synthesis, focusing on increasing yields, reducing reaction times, and minimizing the use of hazardous reagents. Several patents from the mid-20th century describe optimized processes, highlighting the growing industrial importance of this compound.[4][6] These improvements have transitioned the production of this compound from a lengthy laboratory procedure to a more efficient industrial process.

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The two primary methods start from either phenol (B47542) or p-benzoquinone.

Synthesis from Phenol

The most common industrial synthesis of this compound begins with phenol. This is a two-step process involving the nitrosation of phenol to form p-benzoquinone monoxime (p-nitrosophenol), followed by oximation with hydroxylamine.[4]

Step 1: Nitrosation of Phenol to p-Benzoquinone Monoxime

Phenol is reacted with sodium nitrite (B80452) in the presence of a mineral acid, such as sulfuric acid, at low temperatures to yield p-benzoquinone monoxime.

G Phenol Phenol p_Benzoquinone_Monoxime p-Benzoquinone Monoxime (p-Nitrosophenol) Phenol->p_Benzoquinone_Monoxime Nitrosation NaNO2_H2SO4 NaNO2, H2SO4

Diagram 1: Nitrosation of Phenol.

Step 2: Oximation of p-Benzoquinone Monoxime

The resulting p-benzoquinone monoxime is then reacted with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, to form this compound.

G p_Benzoquinone_Monoxime p-Benzoquinone Monoxime Benzoquinone_Dioxime This compound p_Benzoquinone_Monoxime->Benzoquinone_Dioxime Oximation Hydroxylamine Hydroxylamine (NH2OH) G p_Benzoquinone p-Benzoquinone Benzoquinone_Dioxime This compound p_Benzoquinone->Benzoquinone_Dioxime Direct Oximation Hydroxylamine_HCl Hydroxylamine Hydrochloride

References

A Technical Guide to the Spectroscopic Characterization of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Benzoquinone dioxime (CAS No. 105-11-3), also known as p-benzoquinonedioxime, is an organic compound with the molecular formula C₆H₆N₂O₂.[1][2] It typically appears as pale yellow crystals or a brown powder.[3] The molecule consists of a benzene (B151609) ring where the ketone groups at the 1 and 4 positions have been converted into oxime functionalities.[2] This compound serves as a crucial intermediate in chemical synthesis, a crosslinking agent for various rubbers, and a rubber accelerator.[3][4] Given its industrial and research applications, precise characterization using spectroscopic methods is essential for quality control, structural verification, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the data and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR and ¹³C NMR Data

Spectra for this compound have been recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent at 80°C.[5][6] The expected signals correspond to the protons and carbons of the cyclohexadiene ring and the oxime groups.

Table 1: NMR Spectroscopic Data for this compound

Technique Nucleus Expected Chemical Shift (ppm) Assignment
¹H NMR ¹H ~12.1, ~7.2, ~6.7 Oxime protons (-NOH), Ring protons (-CH=)
¹³C NMR ¹³C ~150, ~130, ~120 Oxime carbons (C=NOH), Ring carbons (-CH=)

Note: The presence of syn and anti isomers can lead to a mixture of isomers and multiple signals in the spectra.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Acquisition: Shim the instrument to achieve a homogeneous magnetic field. Set the sample temperature to 80°C, as specified in reference data.[5][6] Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.

NMR_Analysis_Workflow Sample 1. Weigh Sample (5-10 mg) Solvent 2. Dissolve in DMSO-d6 Sample->Solvent Tube 3. Transfer to NMR Tube Solvent->Tube Spectrometer 4. Insert into 400 MHz Spectrometer Tube->Spectrometer Acquire 5. Acquire Spectra (¹H & ¹³C) at 80°C Spectrometer->Acquire Process 6. Process Data (FT, Phasing) Acquire->Process Analyze 7. Analyze & Assign Signals Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key vibrations include those from the O-H, C=N, N-O, and C=C bonds.

IR Absorption Data

IR spectra for this compound are available, typically recorded using KBr disc, nujol mull, or liquid film techniques.[2][7]

Table 2: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 O-H stretch (broad) Oxime (-NOH)
3100 - 3000 C-H stretch Aromatic/Vinyl (-CH=)
1680 - 1620 C=N stretch Oxime (C=NOH)
1620 - 1580 C=C stretch Conjugated Ring

| 1000 - 900 | N-O stretch | Oxime (-N-O) |

Experimental Protocol: IR Spectroscopy (KBr Disc Method)
  • Sample Preparation: Weigh approximately 1-2 mg of this compound.

  • Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be taken first for background correction.

IR_Analysis_Workflow Sample 1. Weigh Sample (1-2 mg) Mix 2. Mix & Grind with KBr Sample->Mix Press 3. Press into Thin Pellet Mix->Press Spectrometer 4. Place in FTIR Spectrometer Press->Spectrometer Acquire 5. Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Analyze 6. Analyze & Assign Absorption Bands Acquire->Analyze UVVis_Analysis_Workflow Stock 1. Prepare Stock Solution Dilute 2. Prepare Dilute Sample Solution Stock->Dilute Cuvette 3. Fill Cuvettes (Sample & Blank) Dilute->Cuvette Spectrometer 4. Place in UV-Vis Spectrophotometer Cuvette->Spectrometer Acquire 5. Run Baseline & Acquire Spectrum Spectrometer->Acquire Analyze 6. Identify λmax & Absorbance Acquire->Analyze MS_Analysis_Workflow Sample 1. Prepare Dilute Solution Inject 2. Inject into GC-MS Sample->Inject Separate 3. Separate via Gas Chromatography Inject->Separate Ionize 4. Ionize & Fragment (EI, 70 eV) Separate->Ionize Detect 5. Detect Ions by m/z Ionize->Detect Analyze 6. Analyze Spectrum (M⁺ & Fragments) Detect->Analyze

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1,4-benzoquinone (B44022) dioxime, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines the key structural parameters, conformational possibilities, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure

1,4-Benzoquinone dioxime (C₆H₆N₂O₂) is a planar molecule characterized by a central benzene (B151609) ring with two oxime groups (=N-OH) at the para positions. The presence of these functional groups and the conjugated system of the quinone ring dictates its chemical reactivity and physical properties.

Table 1: Computed and General Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₆N₂O₂[2][3][4]
Molecular Weight138.12 g/mol [2][3]
AppearancePale yellow to brown crystalline powder[5][6]
Melting Point243 °C (decomposes)[7]
SolubilitySoluble in ethanol (B145695), slightly soluble in acetone, insoluble in water, benzene, and gasoline.[5][5]
IUPAC NameN-(4-nitrosophenyl)hydroxylamine[2]
CAS Number105-11-3[2]

Conformational Analysis

This compound can exist as different geometric isomers (E/Z configurations) at the C=N double bonds of the oxime groups. The possible isomers are (E,E), (Z,Z), and (E,Z). The relative stability of these conformers is influenced by steric and electronic factors, including potential intramolecular and intermolecular hydrogen bonding. The planarity of the quinone ring is expected to be maintained in all conformations. Further computational and experimental studies are required to determine the predominant conformation in different phases and its impact on the molecule's biological activity and material properties.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the oximation of 1,4-benzoquinone with hydroxylamine (B1172632) hydrochloride.

3.1.1. Synthesis from 1,4-Benzoquinone and Hydroxylamine Hydrochloride

This method involves the direct reaction of 1,4-benzoquinone with hydroxylamine hydrochloride in the presence of a base.

  • Materials:

    • 1,4-Benzoquinone

    • Hydroxylamine hydrochloride

    • Calcium carbonate

    • Ethanol

    • Water

    • Hydrochloric acid

  • Procedure: [8]

    • In a reactor, combine 4.0 g of p-benzoquinone, 5.4 g of calcium carbonate, and 10.0 g of hydroxylamine hydrochloride.

    • Add 80 ml of ethanol and 20 ml of water to the mixture and stir to ensure homogeneity.

    • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.

    • After the reaction is complete, remove the solvent by vacuum distillation.

    • To the residue, add 60 ml of water and 11.3 g of 36.5% hydrochloric acid.

    • Stir the mixture for 5 minutes.

    • Filter the solid product, wash it with water, and dry to obtain this compound.

3.1.2. Synthesis via Nitrosation of Phenol (B47542)

An alternative industrial method involves the nitrosation of phenol to form p-nitrosophenol, which is then converted to the dioxime.[8][9]

  • Materials:

  • Procedure: [8]

    • Prepare a solution of sodium phenolate (B1203915) by mixing a 5%-20% NaOH solution with phenol and sodium nitrite.

    • Introduce the sodium phenolate solution into a 28%-32% acidic solution and add sodium nitrite solution to carry out the nitrosation reaction at a temperature between -3°C and 5°C to form p-benzoquinone mono-oxime.

    • Wash the obtained p-benzoquinone mono-oxime with pure water until neutral.

    • Add water to the purified p-benzoquinone mono-oxime, stir, and heat to a temperature between 45°C and 62°C.

    • Add hydroxylamine to the mixture to perform the oximation, yielding this compound.

Synthesis_from_Benzoquinone Benzoquinone 1,4-Benzoquinone Reaction Reaction at 70°C Benzoquinone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction CaCO3 Calcium Carbonate CaCO3->Reaction Solvents Ethanol/Water Solvents->Reaction Distillation Vacuum Distillation Reaction->Distillation Acidification Acidification with HCl Distillation->Acidification Filtration Filtration and Washing Acidification->Filtration Product 1,4-Benzoquinone Dioxime Filtration->Product

Figure 1. Synthesis of this compound from 1,4-Benzoquinone.

Synthesis_from_Phenol Phenol Phenol Nitrosation Nitrosation (-3 to 5°C) Phenol->Nitrosation NaOH NaOH Solution NaOH->Nitrosation NaNO2 Sodium Nitrite NaNO2->Nitrosation Acid Acidic Solution Acid->Nitrosation Mono_oxime p-Benzoquinone Mono-oxime Nitrosation->Mono_oxime Washing1 Washing Mono_oxime->Washing1 Oximation Oximation (45-62°C) Washing1->Oximation Hydroxylamine2 Hydroxylamine Hydroxylamine2->Oximation Product 1,4-Benzoquinone Dioxime Oximation->Product

Figure 2. Synthesis of this compound via Nitrosation of Phenol.
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy (Illustrative Parameters):

    • Spectrometer: 400 MHz or higher field instrument.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for observing aromatic and oxime protons (e.g., 0-14 ppm).

  • ¹³C NMR Spectroscopy (Illustrative Parameters):

    • Spectrometer: 100 MHz or higher.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate for observing aromatic and oxime carbons (e.g., 0-160 ppm).

Table 2: Illustrative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~11.5singletN-OH
¹H~7.0-7.5multipletC-H (aromatic)
¹³C~150singletC=N
¹³C~120-130singletC-H (aromatic)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Process Acquire_13C->Process Analysis Chemical Shift & Coupling Analysis Process->Analysis Structure Structure Elucidation Analysis->Structure

Figure 3. General Workflow for NMR Analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While experimental data on its precise three-dimensional structure is still needed, the provided synthesis and characterization protocols offer a robust framework for researchers in the fields of chemistry and drug development. Further investigation into its solid-state structure and conformational dynamics will be crucial for unlocking its full potential in various applications.

References

Solubility Profile of 1,4-Benzoquinone Dioxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-benzoquinone (B44022) dioxime in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

1,4-Benzoquinone dioxime (CAS No. 105-11-3), a compound of significant interest in various chemical and pharmaceutical applications, exhibits a solubility profile that is critical for its handling, reaction chemistry, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing experimental conditions and developing effective delivery systems. This guide summarizes the available quantitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in Table 1. It is generally characterized as being soluble in polar organic solvents and sparingly soluble or insoluble in nonpolar solvents and water.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityCitation
Water22.5< 0.01 g/100 mL[1][2]
DioxaneNot Specified1 g/100 mL[2]

Note: The majority of available literature describes the solubility of this compound in qualitative terms. It is reported to be soluble in ethanol, acetone, and chloroform, and insoluble in benzene (B151609) and gasoline.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1.1. Materials

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Drying oven

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation or crystallization due to temperature changes, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

  • Gravimetric Analysis: Determine the mass of the collected filtrate. Evaporate the solvent from the flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the flask containing the solid residue in a drying oven at a suitable temperature until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 g solvent) = (m_residue / m_solvent) * 100

    where:

    • m_residue is the mass of the dried this compound.

    • m_solvent is the mass of the solvent in the aliquot taken.

UV/Vis Spectrophotometric Method

This method is a rapid and sensitive technique for determining the solubility of compounds that possess a chromophore, such as this compound.

3.2.1. Materials

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • All materials listed in section 3.1.1.

3.2.2. Procedure

  • Preparation of Saturated Solution: Follow steps 1-5 as described in the isothermal shake-flask gravimetric method (section 3.1.2).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Sample Analysis:

    • Take a known volume of the clear, filtered supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λ_max.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

    Solubility = (Concentration_diluted * Dilution_factor)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume/mass of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw & filter supernatant D->E F Determine mass of solute (Gravimetric) or concentration (UV/Vis) E->F G Calculate Solubility F->G

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound and the experimental means to accurately determine it. For specific applications, it is recommended to perform solubility studies in the relevant solvent systems and at the required temperatures.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1,4-Benzoquinone Dioxime (BQDO). The information presented herein is critical for the safe handling, processing, and storage of this compound in research and development settings.

Thermal Stability Profile

This compound is a compound that is stable at ambient temperatures but undergoes decomposition at elevated temperatures.[1] It is incompatible with strong acids and oxidizing agents.[2] Understanding its thermal behavior is crucial for applications where it might be subjected to heat, such as in the curing of polymers or as an intermediate in chemical synthesis.

A key technique to evaluate the thermal stability of a compound is thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals a distinct decomposition profile.

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound has been characterized by thermogravimetric analysis. The key parameters are summarized in the table below.

ParameterValueAnalytical MethodExperimental Conditions
Decomposition Temperature ~230 °CThermogravimetric Analysis (TGA)Nitrogen atmosphere, heating rate of 10 °C/min
Residual Weight @ 800 °C 57.3 wt%Thermogravimetric Analysis (TGA)Nitrogen atmosphere, heating rate of 10 °C/min
Reported Decomposition Point 243 °C (dec.)Not specifiedNot specified

Table 1: Summary of Thermal Decomposition Data for this compound[3][4]

The decomposition temperature of approximately 230 °C indicates the onset of significant mass loss under a nitrogen atmosphere.[3] The residual weight of 57.3 wt% at 800 °C is consistent with the theoretical value of 56.5 wt% calculated after the loss of nitrogen and oxygen elements from the molecule, suggesting a specific decomposition pathway under these conditions.[3]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible of the same material as a reference.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of at least 800 °C to ensure complete decomposition.

    • Employ a linear heating rate, for example, 10 °C/min.[3]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant deviation from the baseline mass is observed.

    • Calculate the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow to or from a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition (exothermic or endothermic processes).

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the DSC pan to contain any volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed aluminum pan in the reference holder.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 300 °C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound can be visualized as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Grinding Grind to Fine Powder Sample->Grinding Weighing_TGA Weigh 5-10 mg for TGA Grinding->Weighing_TGA Weighing_DSC Weigh 2-5 mg for DSC Grinding->Weighing_DSC TGA Thermogravimetric Analysis (TGA) Weighing_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weighing_DSC->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature TGA_Data->Decomposition_Temp Residual_Mass Calculate Residual Mass TGA_Data->Residual_Mass Thermal_Events Identify Thermal Events (Endo/Exo) DSC_Data->Thermal_Events Report Technical Guide / Whitepaper Decomposition_Temp->Report Residual_Mass->Report Enthalpy Calculate Enthalpy Changes Thermal_Events->Enthalpy Thermal_Events->Report Enthalpy->Report

Workflow for Thermal Analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various applications. Thermogravimetric analysis indicates a decomposition temperature of approximately 230 °C under an inert atmosphere. This technical guide provides standardized protocols for TGA and DSC to enable researchers to obtain reliable and consistent data. Adherence to these methodologies will ensure a better understanding of the thermal properties of this compound, contributing to improved safety and process optimization in research and development.

References

In-Depth Technical Guide: p-Benzoquinone Dioxime (CAS 105-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of p-Benzoquinone Dioxime (CAS 105-11-3). All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical Identity and Properties

p-Benzoquinone dioxime, also known as 1,4-benzoquinone (B44022) dioxime or quinone dioxime, is an organic compound widely utilized as a vulcanizing agent and crosslinking agent, particularly in the rubber industry.[1][2][3]

Physical Properties

The physical characteristics of p-Benzoquinone Dioxime are summarized below. The appearance is typically a crystalline solid, with color ranging from pale yellow to brown depending on purity.[3][4][5]

PropertyValueSource(s)
Appearance Pale yellow to brown crystalline powder[3][4][5]
Melting Point 243 °C (decomposes)[5]
Boiling Point 303.0 ± 42.0 °C at 760 mmHg (Predicted)
Density 1.3 ± 0.1 g/cm³
Vapor Pressure 1.41 x 10⁻⁵ mmHg[6]
Solubility Insoluble in water, benzene, and gasoline. Soluble in ethanol (B145695) and slightly soluble in acetone.[3][7]
Chemical Properties

Key chemical identifiers and properties are provided in the table below.

PropertyValueSource(s)
CAS Number 105-11-3[3]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3]
IUPAC Name (1E,4E)-N,N'-dihydroxycyclohexa-2,5-diene-1,4-diimine
Synonyms p-Quinone dioxime, Quinone dioxime, PQD, QDO[3]
Stability Stable at normal temperature and pressure. Decomposes at high temperatures.[3][7]
Reactivity Incompatible with strong acids and strong oxidizing agents.[8] Oxidants have an active effect on it, which is utilized in vulcanization processes.[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of p-Benzoquinone Dioxime are outlined below.

Synthesis Protocol: From p-Benzoquinone

A common laboratory-scale synthesis involves the oximation of p-benzoquinone with hydroxylamine (B1172632) hydrochloride.[4]

Materials:

  • p-Benzoquinone (4.0g)

  • Hydroxylamine hydrochloride (10.0g)

  • Calcium carbonate (5.4g)

  • Ethanol (80ml)

  • Water (20ml for reaction, 60ml for workup)

  • Hydrochloric acid (36.5% w/w, 11.3g)

Procedure:

  • Charge a reactor with 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.

  • Add 80ml of ethanol and 20ml of water to the reactor.

  • Stir the mixture evenly and heat to 70°C for 3 hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add 60ml of water and 11.3g of 36.5% hydrochloric acid.

  • Stir the resulting mixture for 5 minutes.

  • Collect the solid product by filtration, wash with water, and dry to yield p-Benzoquinone Dioxime.[4]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of p-Benzoquinone Dioxime (BQD) and its common impurity, p-nitrosophenol (NSP).[9]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm I.D.[1][9]

  • Mobile Phase: Methanol / Water / NH₄Ac-NH₃ buffer (pH 7.0, 50mM) in a ratio of 30:50:20 (v/v/v).[9]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 305 nm[1][9]

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Accurately weigh approximately 6.00 mg of the p-Benzoquinone Dioxime sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.[9]

Expected Retention Times:

  • p-Nitrosophenol (NSP): ~2.27 min[1]

  • p-Benzoquinone Dioxime (BQD): ~4.76 min[1]

Core Applications and Mechanisms

The primary industrial application of p-Benzoquinone Dioxime is as a non-sulfur vulcanizing (curing) agent for various elastomers, most notably for butyl rubber (IIR) and ethylene-propylene-diene monomer (EPDM) rubber.[3][7]

Vulcanization of Butyl Rubber

In the presence of an oxidizing agent (e.g., lead dioxide, PbO₂, or dibenzothiazyl disulfide, MBTS), p-Benzoquinone Dioxime is converted to the active crosslinking agent, p-dinitrosobenzene.[10] This species then reacts with the polymer chains of the rubber, forming stable carbon-nitrogen crosslinks. This process, known as quinone cure, imparts high tensile strength, and excellent heat and ozone resistance to the rubber.[10][11] The vulcanization can proceed rapidly, even at room temperature when certain oxidizing agents are used.[10]

G PBQD p-Benzoquinone Dioxime (PBQD) DNB p-Dinitrosobenzene (Active Curing Agent) PBQD->DNB Oxidation Oxidizer Oxidizing Agent (e.g., PbO2, MBTS) Oxidizer->DNB Crosslink Crosslinked Butyl Rubber (Vulcanized) DNB->Crosslink Reaction with Polymer Chains Butyl Butyl Rubber Chains (Uncured) Butyl->Crosslink G Handler Researcher/ Operator SafeHandling Safe Handling Procedure Handler->SafeHandling Follows PBQD p-Benzoquinone Dioxime PBQD->SafeHandling Is Handled PPE Required PPE: - Gloves - Goggles - Respirator PPE->SafeHandling Utilizes

References

Quantum Chemical Calculations for 1,4-Benzoquinone Dioxime: A Methodological Overview and Data Scarcity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzoquinone (B44022) dioxime is an organic compound with applications in various chemical syntheses and as a vulcanizing agent.[1] Despite its utility, a comprehensive public-domain repository of quantum chemical calculations for this molecule is notably scarce. This technical whitepaper addresses the current landscape of computational data available for 1,4-benzoquinone dioxime. Following an extensive search of scientific literature, this document confirms a significant lack of detailed theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its molecular geometry, vibrational frequencies, and electronic properties. This paper will outline the standard methodologies that would be employed for such calculations and present the general information currently available, highlighting the critical need for further computational investigation to support advanced research and development.

Introduction

This compound, with the chemical formula C₆H₆N₂O₂, is a derivative of 1,4-benzoquinone.[2] Its molecular structure consists of a benzene (B151609) ring with two oxime groups (=NOH) substituting the keto groups of the parent quinone.[3] This compound and its derivatives are of interest in coordination chemistry and as intermediates in organic synthesis.[3] Understanding the molecule's three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations are powerful tools for obtaining this information at the atomic level.

Theoretical Background and Standard Computational Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the standard for investigating the properties of molecules like this compound. A typical computational workflow would involve the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Common DFT functionals for this purpose include B3LYP and ωB97X-D, paired with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy.[4][5] The optimization process continues until the forces on the atoms are negligible and the energy change between steps is minimal.[1]

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

  • Electronic Property Calculation: Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5]

Below is a conceptual workflow for the quantum chemical analysis of this compound.

G Conceptual Workflow for Quantum Chemical Calculations A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, etc.) C->D E Data Analysis and Visualization D->E

References

Health and Safety Handling Guidelines for 1,4-Benzoquinone Dioxime in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety protocols for handling 1,4-benzoquinone (B44022) dioxime in a laboratory setting. It covers hazard identification, exposure controls, handling and storage procedures, emergency protocols, and disposal, with a focus on providing actionable information for professionals in scientific research and development.

Chemical and Physical Properties

1,4-Benzoquinone dioxime, also known as p-benzoquinonedioxime, is a crystalline solid.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in the laboratory.

PropertyValueReferences
Chemical Formula C₆H₆N₂O₂[1]
Molecular Weight 138.13 g/mol [1]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point 243°C (decomposes)[2]
Solubility Soluble in ethanol (B145695), slightly soluble in acetone. Insoluble in water, benzene, and gasoline.[1]
Stability Stable under normal temperature and pressure. Flammable and decomposes at high temperatures. Incompatible with strong oxidizing agents and strong acids.[1][3]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1]

GHS Hazard Classification:

  • Explosives: Division 1.1

  • Flammable Solids: Category 2

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Sensitization: Sub-category 1A (May cause an allergic skin reaction)

  • Eye Irritation: Category 2 (Causes serious eye irritation)

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

  • Carcinogenicity: Category 2 (Suspected of causing cancer)

  • Hazardous to the aquatic environment, long-term: Category 2 (Toxic to aquatic life with long lasting effects)

(Based on aggregated GHS information)

Toxicological Data:

| Parameter | Species | Value | References | | --- | --- | --- | | LD50 (Oral) | Rat | 464 mg/kg |[4] | | LD50 (Oral) | Mouse | 1420 mg/kg |[4] | | Carcinogenicity | IARC | Group 3: Not classifiable as to its carcinogenicity to humans. |[5] |

There is limited evidence for the carcinogenicity of this compound in experimental animals.[5] In one study, an increase in urinary bladder tumors was observed in female rats at the highest dose, but no carcinogenic effect was seen in mice.[6]

Exposure Controls and Personal Protective Equipment

To ensure a safe laboratory environment, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use a closed system for reactions when possible to minimize the release of dust and vapors.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, a respirator with an appropriate filter cartridge should be used.

Handling, Storage, and Disposal

Safe Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Avoid generating dust. If transferring solid material, use a method that minimizes dust creation.

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate the area and eliminate all ignition sources.

  • Wear appropriate PPE.

  • Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Experimental Protocols

Representative Laboratory Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis of this compound from p-benzoquinone.

Materials:

  • p-Benzoquinone (4.0 g)

  • Calcium carbonate (5.4 g)

  • Hydroxylamine (B1172632) hydrochloride (10.0 g)

  • Ethanol (80 ml)

  • Water (20 ml for reaction, 60 ml for workup)

  • Hydrochloric acid (36.5%, 11.3 g)

Procedure:

  • In a suitable reaction vessel, combine p-benzoquinone, calcium carbonate, and hydroxylamine hydrochloride.

  • Add ethanol and water to the mixture.

  • Stir the mixture at 70°C for 3 hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add water and hydrochloric acid and stir for 5 minutes.

  • Filter the solid product, wash with water, and dry to obtain this compound.[7]

Representative Protocol for Butyl Rubber Vulcanization

This compound is a vulcanizing agent for butyl rubber.[1] The following is a representative formulation and procedure.

Materials:

  • Butyl rubber

  • This compound (2-6 parts per hundred rubber - phr)

  • Accelerator (e.g., Lead (II,IV) oxide, 6-10 phr)

  • Activator (e.g., Zinc oxide)

  • Anti-scorch agent (e.g., Diphenylthiourea)

Procedure:

  • On a two-roll mill or in an internal mixer, masticate the butyl rubber until a band is formed.

  • Add the activator and anti-scorch agent and mix until well dispersed.

  • Add the this compound and accelerator and continue mixing until a homogeneous compound is achieved.

  • The rubber compound can then be shaped and cured in a heated press at a specified temperature and time to achieve the desired physical properties. The exact curing conditions will depend on the specific formulation and desired outcome.

Potential Mechanism of Toxicity: A Look at a Related Compound

While specific signaling pathways for this compound are not well-documented, studies on the related compound, 1,4-benzoquinone (a metabolite of benzene), provide insight into potential mechanisms of toxicity.[4] It is plausible that this compound could be metabolized in vivo to 1,4-benzoquinone, making these pathways relevant.

1,4-benzoquinone has been shown to induce the production of reactive oxygen species (ROS), which can activate the ERK/MAPK signaling pathway. This pathway is involved in cell proliferation, and its prolonged activation can contribute to leukemogenic processes.

Additionally, 1,4-benzoquinone can interfere with the function of topoisomerase 1, an enzyme crucial for DNA replication and repair. Inhibition of topoisomerase 1 can lead to DNA strand breaks and genomic instability.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Solid in Fume Hood C->D E Perform Experiment in Fume Hood D->E F Avoid Dust Generation E->F G Decontaminate Glassware and Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands H->I

Synthesis_Workflow A Combine Reactants: p-Benzoquinone, CaCO3, Hydroxylamine HCl B Add Solvents: Ethanol and Water A->B C Heat and Stir (70°C, 3 hours) B->C D Vacuum Distillation to Remove Solvents C->D E Workup: Add Water and HCl D->E F Filter, Wash, and Dry Final Product E->F

Vulcanization_Process A Masticate Butyl Rubber B Add Activator and Anti-scorch Agent A->B C Add this compound and Accelerator B->C D Mix to Homogeneity C->D E Shape the Rubber Compound D->E F Cure in Heated Press E->F

ERK_MAPK_Pathway

References

A Technical Guide to the Natural Precursors of Quinone Dioxime Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources of Quinones and their Synthetic Conversion to Quinone Dioximes

Introduction

Quinone dioximes are a class of organic compounds recognized for their utility in various industrial applications, most notably as vulcanizing agents in the rubber industry. A comprehensive review of scientific literature reveals that quinone dioximes are synthetic compounds, not known to be produced through natural biological processes. However, the precursors to these valuable compounds, quinones, are abundantly found in nature. This guide, therefore, focuses on the potential natural sources of quinones—the direct chemical antecedents to quinone dioximes.

This document provides a detailed exploration of the biosynthesis of major quinone classes in plants, fungi, and bacteria. It further outlines experimental protocols for their extraction and isolation from these natural matrices and concludes with the synthetic methodology for their conversion into quinone dioximes. For the purpose of this guide, we will delve into three principal classes of naturally occurring quinones: Benzoquinones, Naphthoquinones, and Anthraquinones.

Natural Sources and Biosynthesis of Quinones

Quinones are a large and diverse class of aromatic compounds characterized by a dione (B5365651) structure within a six-membered ring. They are widespread secondary metabolites in plants, fungi, and bacteria, where they play crucial roles in biological processes such as electron transport and defense.[1][2]

Benzoquinones

Benzoquinones are derivatives of 1,4- or 1,2-benzoquinone. They are found in higher plants, fungi, and bacteria and are involved in processes like oxidative phosphorylation and electron transport.[1]

Biosynthesis in Plants and Fungi:

In plants and fungi, benzoquinones are often biosynthesized from lipid resorcinols. The pathway typically starts with an acyl-CoA starter unit and involves a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of malonyl-CoA units to the fatty acyl-CoA, followed by cyclization, reduction, and decarboxylation to form a resorcinol. Subsequent methylation and hydroxylation lead to the hydroquinone (B1673460) form, which is then oxidized to the benzoquinone.[3]

Benzoquinone_Biosynthesis Acyl_CoA Acyl-CoA Starter Unit PKS Polyketide Synthase (PKS) Acyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->PKS Resorcinol 5-Alkyl-Resorcinol PKS->Resorcinol OMT O-Methyltransferase (OMT) Resorcinol->OMT Methylated_Resorcinol Methylated Resorcinol OMT->Methylated_Resorcinol Hydroxylase P450 Mono-oxygenase Methylated_Resorcinol->Hydroxylase Hydroquinone 3-Alkyl-Hydroquinone Hydroxylase->Hydroquinone Benzoquinone 3-Alkyl-Benzoquinone Hydroquinone->Benzoquinone Oxidation

Figure 1: Generalized biosynthetic pathway of lipid benzoquinones in plants.[3]

Table 1: Examples of Naturally Occurring Benzoquinones

CompoundNatural SourceOrganism TypeTypical Yield
SorgoleoneRoot exudates of Sorghum bicolorPlant~18 mg/g root dry weight[3]
2-Hydroxy-6-methoxy-3,5-dimethyl-1,4-benzoquinoneCulture of Phoma wasabiaeFungus1.5-2.0 mg/4 L culture solution[4]
ToluquinoneCulture of Penicillium cf. griseofulvumFungusNot specified[5]
Naphthoquinones

Naphthoquinones are derivatives of 1,4- or 1,2-naphthoquinone (B1664529) and are widely distributed in higher plants, fungi, lichens, and actinomycetes.[6] They are known for their diverse biological activities, including antimicrobial and anticancer properties.[7][8]

Biosynthesis in Plants and Bacteria:

In plants and bacteria, naphthoquinones are often synthesized via the shikimate pathway.[9][10] A key intermediate, chorismic acid, is converted to o-succinylbenzoic acid (OSB). The OSB pathway leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), a central precursor for various naphthoquinones, including phylloquinone (Vitamin K1) in plants and menaquinone (Vitamin K2) in bacteria.[11]

Naphthoquinone_Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate OSB_Synthase OSB Synthase Isochorismate->OSB_Synthase OSB o-Succinylbenzoic acid OSB_Synthase->OSB DHNA_Synthase DHNA Synthase OSB->DHNA_Synthase DHNA 1,4-Dihydroxy-2-naphthoic acid DHNA_Synthase->DHNA Prenyltransferase Prenyltransferase DHNA->Prenyltransferase Naphthoquinone_Core Prenylated Naphthoquinone Prenyltransferase->Naphthoquinone_Core Final_Naphthoquinones Phylloquinone (Plants) Menaquinone (Bacteria) Naphthoquinone_Core->Final_Naphthoquinones Tailoring Reactions

Figure 2: The shikimate/o-succinylbenzoic acid pathway for naphthoquinone biosynthesis.[9][11]

Table 2: Examples of Naturally Occurring Naphthoquinones

CompoundNatural SourceOrganism Type
JugloneJuglans spp. (Walnut)Plant
LawsoneLawsonia inermis (Henna)Plant
PlumbaginPlumbago spp.Plant
LapacholTabebuia spp.Plant
ShikoninLithospermum erythrorhizonPlant

Quantitative yield data for these compounds is highly variable depending on the source and extraction method and is not consistently reported in the provided literature.

Anthraquinones

Anthraquinones are based on the 9,10-dioxoanthracene core. They are a major class of natural pigments found in fungi, lichens, and higher plants.[12][13][14]

Biosynthesis in Fungi and Lichens:

In fungi and lichens, anthraquinones are primarily synthesized via the polyketide pathway.[14][15] This pathway involves a polyketide synthase (PKS) that catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. The resulting linear polyketide chain undergoes regioselective cyclizations and subsequent enzymatic modifications (e.g., oxidation, methylation) to form the diverse array of fungal anthraquinones.[13][15]

Anthraquinone_Biosynthesis_Fungi Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x7) Malonyl_CoA->PKS Polyketide_Chain Linear Octaketide Chain PKS->Polyketide_Chain Cyclization Regioselective Cyclizations (e.g., C4-C9, C6-C11) Polyketide_Chain->Cyclization Aromatic_Intermediate Aromatic Intermediate Cyclization->Aromatic_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidation, Methylation, etc.) Aromatic_Intermediate->Tailoring_Enzymes Anthraquinone Anthraquinone (e.g., Emodin, Chrysophanol) Tailoring_Enzymes->Anthraquinone Extraction_Workflow Start Natural Source (Plant, Fungus, etc.) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Optional) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Pure_Quinone Pure Quinone HPLC->Pure_Quinone Spectroscopy Structural Elucidation (NMR, MS) Pure_Quinone->Spectroscopy Quinone_Dioxime_Synthesis Quinone p-Benzoquinone Reaction_Conditions Heat (40-100 °C) Solvent (e.g., H2O, EtOH) Quinone->Reaction_Conditions Hydroxylamine Hydroxylamine (2 equivalents) Hydroxylamine->Reaction_Conditions Dioxime p-Benzoquinone Dioxime Reaction_Conditions->Dioxime

References

An In-depth Technical Guide on the Mutagenic Properties and Genetic Effects of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mutagenic and genetic effects of 1,4-Benzoquinone dioxime (BQD). BQD, an important industrial chemical, has demonstrated mutagenic properties in various in vitro assays. This document summarizes the existing toxicological data, details the experimental methodologies used for its assessment, and explores the potential mechanisms of its genotoxic action. The information is intended to support researchers, scientists, and drug development professionals in understanding the genetic safety profile of this compound.

Introduction

This compound (CAS No. 105-11-3), also known as p-Benzoquinone dioxime, is a chemical intermediate primarily used in the rubber industry as a vulcanizing agent and in the synthesis of other chemical derivatives. Given the potential for human exposure during its manufacturing and application, a thorough understanding of its toxicological profile, particularly its genetic toxicity, is crucial for risk assessment and ensuring occupational safety. This guide synthesizes the available scientific literature on the mutagenic and genotoxic effects of this compound.

Summary of Genetic and Mutagenic Effects

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays. The compound exhibits clear mutagenic activity in vitro, while in vivo studies have yielded negative results.

Data Presentation

The following tables summarize the qualitative and quantitative findings from key genotoxicity studies on this compound. It is important to note that while several studies have identified the mutagenic potential of this compound, detailed quantitative dose-response data are not consistently available in the public domain.

Table 1: In Vitro Mutagenicity Data for this compound

Assay TypeTest SystemMetabolic Activation (S9)ResultQuantitative Data
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA98WithoutPositive[1]Specific revertant counts not available in reviewed literature. Described as a direct-acting mutagen.[1]
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)L5178Y TK+/- mouse lymphoma cellsNot specifiedPositiveSpecific mutation frequencies not available in reviewed literature.

Table 2: In Vivo Genotoxicity Data for this compound

Assay TypeTest SystemRoute of AdministrationResultQuantitative Data
Mammalian Erythrocyte Micronucleus TestFemale Rats (Bone Marrow)OralNegative[1]Specific micronuclei frequencies not available in reviewed literature.
Unscheduled DNA Synthesis (UDS) TestFemale Rats (Hepatocytes)OralNegative[1]Specific net grain counts not available in reviewed literature.

Table 3: Other Relevant Genetic and Cellular Effects

EffectTest SystemRoute of AdministrationResultObservations
S-phase SynthesisMale and Female Rats (Liver)Single oral dose (250 mg/kg)Increased S-phase synthesis[1]The study suggests a direct mitogenic effect in the liver, which was not associated with hepatotoxicity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

  • Test Strains: A range of histidine-requiring strains are used, such as TA98, TA100, TA1535, TA1537, and TA102, to detect different types of mutations (frameshift vs. base-pair substitutions). For this compound, positive results were noted with TA98, which is indicative of a frameshift mutagen.[1]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of Aroclor-1254 induced rats, to mimic mammalian metabolism. This compound was found to be a direct-acting mutagen, meaning it is active without the need for metabolic activation.[1]

  • Procedure:

    • The test substance, at various concentrations, is combined with the bacterial tester strain and, in parallel experiments, with the S9 mix.

    • This mixture is pre-incubated and then mixed with a top agar (B569324).

    • The resulting mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Substance Test Substance (Multiple Concentrations) Mix_No_S9 Mix: Bacteria + Substance Test_Substance->Mix_No_S9 Mix_S9 Mix: Bacteria + Substance + S9 Test_Substance->Mix_S9 Bacteria Bacterial Strain (e.g., S. typhimurium TA98) Bacteria->Mix_No_S9 Bacteria->Mix_S9 S9_Mix S9 Mix (for +S9 plates) S9_Mix->Mix_S9 Plate_No_S9 Pour on Minimal Agar Plates (-S9) Mix_No_S9->Plate_No_S9 Plate_S9 Pour on Minimal Agar Plates (+S9) Mix_S9->Plate_S9 Incubate Incubate (37°C, 48-72h) Plate_No_S9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Analysis Analyze Data (Dose-Response) Count->Analysis

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

This assay detects gene mutations affecting the thymidine (B127349) kinase (TK) locus in mouse lymphoma L5178Y cells.

  • Principle: TK-competent (TK+/-) cells are sensitive to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT). If a mutation occurs at the TK locus (TK+/- → TK-/-), the cells become resistant to TFT and can proliferate in its presence.

  • Procedure:

    • L5178Y cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

    • After exposure, the cells are washed and cultured for a period (e.g., 48 hours) to allow for the expression of any induced mutations.

    • Cells are then plated in a selective medium containing TFT to determine the number of mutant colonies and in a non-selective medium to determine the cloning efficiency (viability).

    • After an incubation period, colonies are counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency indicates a positive result.

MLA_Workflow cluster_prep Preparation & Exposure cluster_expression Expression Phase cluster_selection Mutant Selection cluster_analysis Analysis Cells L5178Y TK+/- Cells Treatment Treat with Test Substance (±S9, 4h) Cells->Treatment Wash Wash & Resuspend Cells Treatment->Wash Culture Culture for Phenotypic Expression (48h) Wash->Culture Plate_Viability Plate in Non-Selective Medium (Viability) Culture->Plate_Viability Plate_Mutant Plate in Selective Medium +TFT (Mutants) Culture->Plate_Mutant Incubate Incubate until Colonies Form Plate_Viability->Incubate Plate_Mutant->Incubate Count_Colonies Count Colonies Incubate->Count_Colonies Calculate_MF Calculate Mutant Frequency (MF) Count_Colonies->Calculate_MF Micronucleus_Test_Workflow cluster_treatment Animal Dosing cluster_sampling Sample Collection cluster_prep Slide Preparation cluster_analysis Microscopic Analysis Animals Group of Rodents (e.g., Rats) Dosing Administer Test Substance (e.g., Oral Gavage) Animals->Dosing Sampling Collect Bone Marrow (24h & 48h post-dose) Dosing->Sampling Smear Prepare Bone Marrow Smears Sampling->Smear Stain Stain Slides Smear->Stain Scoring Score Micronucleated PCEs (2000 PCEs/animal) Stain->Scoring Cytotoxicity Determine PCE/NCE Ratio Stain->Cytotoxicity Analysis Statistical Analysis Scoring->Analysis Cytotoxicity->Analysis Genotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_dna_damage DNA Damage cluster_consequences Cellular Consequences cluster_outcome Outcome BQD This compound (Proposed Mechanism) Topo Inhibition of Topoisomerase I/II BQD->Topo inhibition ROS Generation of Reactive Oxygen Species (ROS) BQD->ROS Adducts DNA Adduct Formation BQD->Adducts DSB DNA Double-Strand Breaks Topo->DSB Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->Oxidative_Damage Replication_Stall Replication Fork Stalling DSB->Replication_Stall Repair_Activation Activation of DNA Repair Pathways (HR, FA) Oxidative_Damage->Repair_Activation Adducts->Repair_Activation Replication_Stall->Repair_Activation Mutations Gene Mutations Repair_Activation->Mutations error-prone repair Chromosomal_Aberrations Chromosomal Aberrations Repair_Activation->Chromosomal_Aberrations failed repair

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,4-benzoquinone (B44022) dioxime, a valuable compound in rubber chemistry and as an intermediate in organic synthesis. The primary method detailed herein involves the direct oximation of p-benzoquinone with hydroxylamine (B1172632) hydrochloride. An alternative industrial method starting from phenol (B47542) is also briefly discussed. This guide includes comprehensive experimental procedures, quantitative data on reaction yields and product purity, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

1,4-Benzoquinone dioxime, also known as p-benzoquinone dioxime, is an organic compound with the chemical formula C₆H₆N₂O₂. It presents as a pale yellow to brown crystalline powder.[1][2][3] This compound serves as a crucial crosslinking agent and vulcanization accelerator in the rubber industry, particularly for butyl and ethylene-propylene rubbers.[4] Its applications also extend to being an intermediate in the synthesis of various organic molecules.[5] The synthesis of this compound can be achieved through multiple routes, with the most common being the reaction of p-benzoquinone with hydroxylamine.[5] This document provides a detailed protocol for this synthesis, focusing on a laboratory-scale preparation.

Chemical Properties

PropertyValue
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol [6]
Melting Point243 °C (decomposes)[1][3]
AppearancePale yellow to brown crystals or powder[1][3]
SolubilityInsoluble in water.[3] Soluble in dioxane.[3]
StabilityStable under normal conditions. Incompatible with strong acids and strong oxidizing agents.[1][3]

Synthesis Protocols

Method 1: Direct Oximation of p-Benzoquinone

This method describes the synthesis of this compound from p-benzoquinone and hydroxylamine hydrochloride in a mixed solvent system.

Materials:

  • p-Benzoquinone (4.0 g)

  • Hydroxylamine hydrochloride (10.0 g)

  • Calcium carbonate (5.4 g)

  • Ethanol (B145695) (80 ml)

  • Water (20 ml)

  • Hydrochloric acid (36.5%, 11.3 g)

Equipment:

  • Reaction flask

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine p-benzoquinone (4.0 g), calcium carbonate (5.4 g), and hydroxylamine hydrochloride (10.0 g).[4]

  • Solvent Addition: Add 80 ml of ethanol and 20 ml of water to the reaction mixture.[4]

  • Reaction: Stir the mixture evenly and heat to 70°C for 3 hours.[4]

  • Solvent Removal: After the reaction is complete, remove the solvent by vacuum distillation.[4]

  • Product Precipitation: To the residue, add 60 ml of water and 11.3 g of 36.5% hydrochloric acid.[4]

  • Isolation and Purification: Stir the mixture for 5 minutes, then filter the precipitate. Wash the collected solid with water and dry to obtain the final product.[4]

Quantitative Data:

ParameterValueReference
Yield79.2%[4]
Purity>99%[4]
Method 2: Industrial Synthesis from Phenol (Brief Overview)

A common industrial method involves a two-step process. First, phenol is nitrosated in a sodium hydroxide (B78521) solution using sodium nitrite (B80452) and sulfuric acid at 0°C to produce p-benzoquinone mono-oxime.[4] This intermediate is then reacted with hydroxylamine to yield this compound.[4] While this method is suitable for large-scale production, it can result in a lower purity product (≤95%) due to side reactions, such as oxidation of the mono-oxime intermediate.[4]

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_benzoquinone p-Benzoquinone reaction_mixture Combine & Stir p_benzoquinone->reaction_mixture hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->reaction_mixture calcium_carbonate Calcium Carbonate calcium_carbonate->reaction_mixture ethanol_water Ethanol/Water ethanol_water->reaction_mixture heating Heat to 70°C for 3 hours reaction_mixture->heating distillation Vacuum Distillation heating->distillation precipitation Add HCl & Water distillation->precipitation filtration Filter & Wash precipitation->filtration drying Dry Product filtration->drying final_product This compound drying->final_product

References

Application Notes and Protocols for Lab-Scale Preparation of High-Purity 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Benzoquinone (B44022) dioxime (C₆H₆N₂O₂), also known as p-benzoquinone dioxime, is a significant organic compound appearing as a yellow to orange crystalline solid.[1] It serves as a crucial intermediate in various chemical syntheses, including the production of heterocyclic compounds and as a ligand in coordination chemistry.[1] Furthermore, it is widely used as a crosslinking and vulcanizing agent for a variety of rubbers, such as butyl and ethylene-propylene rubber, enhancing their tensile strength, heat resistance, and electrical insulation properties.[2] For applications in research and drug development, achieving high purity of 1,4-benzoquinone dioxime is critical to ensure reproducible results and meet stringent quality standards.

These application notes provide detailed protocols for the laboratory-scale synthesis of high-purity this compound, subsequent purification methods, and analytical techniques for purity verification.

Synthesis Protocols

Two primary methods for the lab-scale synthesis of this compound are presented below. Method A, starting from p-benzoquinone, is a direct and efficient one-step process capable of yielding a high-purity product.[2] Method B is a two-step industrial process starting from phenol (B47542), which can be adapted for lab-scale synthesis.[2][3]

Method A: Direct Oximation of p-Benzoquinone

This method involves the direct reaction of p-benzoquinone with hydroxylamine (B1172632) hydrochloride in the presence of a base to neutralize the liberated HCl.[2] It is a straightforward procedure that can achieve high purity and good yield.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4.0 g of p-benzoquinone, 5.4 g of calcium carbonate, and 10.0 g of hydroxylamine hydrochloride.[2]

  • Solvent Addition: Add 80 mL of ethanol (B145695) and 20 mL of water to the flask.[2]

  • Reaction: Stir the mixture evenly and heat it to 70°C. Maintain this temperature for 3 hours to ensure the reaction goes to completion.[2]

  • Solvent Removal: After the reaction is complete, remove the ethanol-water solvent mixture by vacuum distillation.[2]

  • Product Isolation: To the residue in the flask, add 60 mL of water and 11.3 g of 36.5% hydrochloric acid. Stir the mixture for 5 minutes.[2]

  • Filtration and Drying: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the final product.[2]

Method B: Two-Step Synthesis from Phenol

This method first involves the nitrosation of phenol to produce p-benzoquinone mono-oxime, which is then oximated to yield the final product.[2][3] Controlling the temperature during the nitrosation step is crucial to minimize side reactions.[2]

Experimental Protocol:

Step 1: Preparation of p-Benzoquinone Mono-oxime

  • Reaction Setup: In a reactor vessel, prepare a solution of phenol, sodium nitrite, and acetic acid in a molar ratio of 1:1.1:0.2.[3]

  • Nitrosation: Maintain the system temperature between -2°C and 3°C and allow the nitrosation reaction to proceed for 1 to 1.5 hours.[3]

  • Isolation: Isolate the p-benzoquinone mono-oxime intermediate by suction filtration and wash it with a small amount of cold water.[3]

Step 2: Preparation of this compound

  • Oximation Reaction: Add the p-benzoquinone mono-oxime from Step 1 to a solution of hydroxylamine hydrochloride. The molar ratio of the initial phenol to hydroxylamine hydrochloride should be between 1:1.1 and 1:1.5.[3]

  • Heating: Stir the mixture and heat it at 70°C for 3 hours.[3]

  • Product Isolation: After the reaction is complete, filter the product, wash it with water, and dry it.[3]

Data Presentation

The following tables summarize the quantitative data for the described synthesis protocols.

Table 1: Reagents and Conditions for Method A

ParameterValueReference
p-Benzoquinone4.0 g[2]
Hydroxylamine Hydrochloride10.0 g[2]
Calcium Carbonate5.4 g[2]
Ethanol80 mL[2]
Water20 mL[2]
Reaction Temperature70°C[2]
Reaction Time3 hours[2]
Expected Yield 79.2% [2]
Expected Purity >99% [2]

Table 2: Reagents and Conditions for Method B

ParameterValueReference
Step 1: Nitrosation
Molar Ratio (Phenol:NaNO₂:Acetic Acid)1 : 1.1-1.5 : 0.2-0.4[3]
Reaction Temperature-2°C to 3°C[3]
Reaction Time1 - 1.5 hours[3]
Step 2: Oximation
Molar Ratio (Phenol:Hydroxylamine HCl)1 : 1.1-1.5[3]
Reaction Temperature70°C[3]
Reaction Time3 hours[3]
Expected Yield 68.5% - 75.3% [3]
Expected Purity >95% [3]

Purification Protocol

To achieve high purity, especially when starting with lower-grade reagents or using synthesis methods prone to side products, a purification step is necessary. Recrystallization is an effective method for purifying crude this compound.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Ethanol is often a good choice for recrystallizing organic compounds like quinones.[4]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the product will decrease, leading to the formation of crystals. For better yields, the solution can be further cooled in an ice bath.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Characterization and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying impurities like p-nitrosophenol.[5][6]

HPLC Protocol:

  • Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm.[6]

  • Mobile Phase: A mixture of methanol, water, and an ammonium (B1175870) acetate-ammonia buffer solution (pH=7.0, 50 mM). A typical volume ratio is 30:50:20 (Methanol:Water:Buffer).[5][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 305 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Analysis: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Comparison with a standard sample is used for confirmation.[2]

Visualizations

G Overall Workflow for High-Purity this compound Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Select Starting Material (p-Benzoquinone or Phenol) MethodA Method A: Direct Oximation Start->MethodA MethodB Method B: Two-Step Synthesis Start->MethodB Crude Crude this compound MethodA->Crude MethodB->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Purified Product Recrystallization->Pure HPLC HPLC Analysis Pure->HPLC Final High-Purity Product (>99%) HPLC->Final

Caption: Workflow for the preparation and analysis of this compound.

reaction_pathways Synthesis Reaction Pathways cluster_method_a Method A cluster_method_b Method B BQ p-Benzoquinone BQD_A This compound BQ->BQD_A Ethanol/Water, 70°C NH2OH + 2 NH₂OH·HCl (Hydroxylamine HCl) Phenol Phenol Monooxime p-Benzoquinone Mono-oxime Phenol->Monooxime Nitrosation, -2 to 3°C Nitrosation + NaNO₂ / H⁺ BQD_B This compound Monooxime->BQD_B Oximation, 70°C Oximation + NH₂OH·HCl

Caption: Chemical reaction pathways for the synthesis of this compound.

Safety and Handling

  • 1,4-Benzoquinone: Irritating odor, sensitive to strong acids and bases.[7] Handle in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Avoid inhalation and skin contact.

  • Phenol: Toxic and corrosive. Can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents (Ethanol): Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

Application Notes and Protocols for Vulcanization of Butyl Rubber with 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vulcanization of butyl rubber (IIR) using 1,4-benzoquinone (B44022) dioxime as the curing agent. This non-sulfur vulcanization system offers excellent heat aging, oxygen, and ozone resistance, making it suitable for a variety of specialized applications.

Introduction

1,4-Benzoquinone dioxime, also known as p-benzoquinone dioxime or GMF, is an effective vulcanizing agent for unsaturated elastomers, particularly butyl rubber.[1] Unlike conventional sulfur-based curing systems, quinone dioxime vulcanization proceeds through a different chemical mechanism, resulting in a stable crosslink network. This method is advantageous for applications where resistance to heat and oxidative degradation is critical.[2] The vulcanization process is typically activated by an oxidizing agent, which converts the dioxime into the active crosslinking species.[3]

Vulcanization Mechanism

The vulcanization of butyl rubber with this compound is not a direct reaction. It involves an initial oxidation step to form p-dinitrosobenzene, which is the active vulcanizing agent.[3][4] This reactive intermediate then crosslinks the butyl rubber chains at the isoprene (B109036) units.

The key steps in the vulcanization process are:

  • Oxidation of this compound: In the presence of an oxidizing agent, such as lead oxide (Pb₃O₄) or dibenzothiazyl disulfide (MBTS), this compound is oxidized to p-dinitrosobenzene.

  • Crosslinking: The p-dinitrosobenzene then reacts with the isoprene units in the butyl rubber polymer chains, forming stable nitrogen-based crosslinks.

Vulcanization_Mechanism BQD This compound DNB p-Dinitrosobenzene (Active Vulcanizing Agent) BQD->DNB Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Pb3O4, MBTS) Oxidizing_Agent->DNB Crosslinked_IIR Vulcanized Butyl Rubber (Crosslinked Network) DNB->Crosslinked_IIR Crosslinking Reaction IIR Butyl Rubber Chains (with Isoprene units) IIR->Crosslinked_IIR

Caption: Vulcanization mechanism of butyl rubber with this compound.

Formulation Components

A typical formulation for butyl rubber vulcanization with this compound includes the following components:

  • Butyl Rubber (IIR): The base polymer.

  • This compound (GMF): The primary vulcanizing agent.

  • Oxidizing Agent/Accelerator: Essential for activating the GMF. Common examples include lead oxides (PbO₂, Pb₃O₄) and dibenzothiazyl disulfide (MBTS).[2]

  • Activator: Zinc oxide (ZnO) is commonly used to improve the efficiency of the vulcanization process and enhance the heat resistance of the vulcanizate.

  • Fillers: Carbon black or mineral fillers can be added to reinforce the rubber and modify its physical properties.

  • Processing Aids: Stearic acid can be used to improve the processing of the rubber compound.

  • Anti-scorch Agents: These can be added to prevent premature vulcanization during processing.

Experimental Protocols

Compounding Procedure

This protocol is based on standard laboratory mixing procedures for rubber.

Equipment:

  • Two-roll mill or an internal mixer (e.g., Banbury mixer)

  • Analytical balance

Procedure:

  • Mastication: Soften the butyl rubber by passing it through the two-roll mill or mixing it in the internal mixer for 2-3 minutes.

  • Addition of Fillers and Activators: Add zinc oxide and any fillers (e.g., carbon black) and continue mixing until a homogenous blend is achieved (typically 5-7 minutes).

  • Incorporation of Processing Aids: Add stearic acid and mix for another 2-3 minutes.

  • Addition of Vulcanizing Agent and Accelerator: Add this compound and the oxidizing agent (e.g., MBTS). It is crucial to add these heat-sensitive ingredients at the end of the mixing cycle to prevent scorching. Mix for a final 3-5 minutes, ensuring the temperature of the compound does not exceed 100°C.

  • Sheeting: Sheet out the compounded rubber from the mill to a thickness of approximately 2 mm.

  • Conditioning: Allow the compounded sheet to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.

Compounding_Workflow Start Start Masticate Masticate Butyl Rubber Start->Masticate Add_Fillers Add ZnO and Fillers Masticate->Add_Fillers Add_Aids Add Processing Aids Add_Fillers->Add_Aids Add_Cure_System Add this compound and Oxidizing Agent Add_Aids->Add_Cure_System Sheet_Out Sheet Out Compound Add_Cure_System->Sheet_Out Condition Condition for 24h Sheet_Out->Condition End End Condition->End

References

Application Notes and Protocols: 1,4-Benzoquinone Dioxime as a Curing Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-benzoquinone (B44022) dioxime as a vulcanizing agent in polymer chemistry. Included are details on its applications, curing mechanisms, and protocols for its use in rubber formulations.

Introduction

1,4-Benzoquinone dioxime, also known as p-benzoquinone dioxime (PBQD) or GMF, is a non-sulfur vulcanizing agent used in the cross-linking of various elastomers.[1] It is particularly effective for curing butyl rubber (IIR), ethylene-propylene-diene monomer (EPDM) rubber, natural rubber (NR), and styrene-butadiene rubber (SBR).[2][3] Vulcanization with this compound imparts excellent heat resistance, tensile strength, and electrical insulation properties to the cured polymer.[2][4] This curing system is advantageous in applications requiring high resistance to heat, oxygen, and ozone.[4]

The curing process is typically activated by an oxidizing agent, which converts the dioxime into the active cross-linking agent, p-dinitrosobenzene.[4][5] This reactive intermediate then forms stable carbon-nitrogen-carbon cross-links within the polymer matrix.

Applications

This compound is utilized in a variety of applications, primarily within the rubber industry. Key application areas include:

  • Butyl Rubber (IIR) and Halogenated Butyl Rubber (XIIR): Due to the low unsaturation of butyl rubber, it requires highly efficient vulcanization systems.[4] this compound provides a faster and more efficient cure compared to conventional sulfur-based systems, resulting in vulcanizates with superior heat aging stability and electrical properties.[4] It is commonly used in the production of specialized seals, vibration dampeners, and electrical insulation.[3][4]

  • Ethylene-Propylene-Diene Monomer (EPDM) Rubber: Used to enhance the heat resistance of EPDM.[1][6]

  • Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR): While also applicable to these general-purpose rubbers, it offers an alternative to sulfur vulcanization, providing vulcanizates with different property profiles.[1][3]

  • Adhesives and Sealants: The rapid curing at room temperature, when used with certain activators like lead peroxide (PbO2), makes it suitable for adhesive applications.[4][7]

  • Coatings and Electrical Encapsulation: It can also be employed as a curing agent in coating systems and for electrical encapsulation.[1][8]

Curing Mechanism

The vulcanization of elastomers with this compound proceeds through a multi-step mechanism initiated by an oxidizing agent.

  • Oxidation: In the presence of an oxidizing agent such as lead dioxide (PbO₂), lead tetroxide (Pb₃O₄), or dibenzothiazyl disulfide (MBTS), this compound is oxidized to p-dinitrosobenzene.[4][7]

  • Cross-linking: The p-dinitrosobenzene then acts as the primary cross-linking agent. It reacts with the polymer chains, particularly at the sites of unsaturation (allylic hydrogens), to form a stable, cross-linked network.[4] The resulting cross-links are primarily of the anil type.[9][10]

This non-sulfur vulcanization pathway results in a higher degree of cross-linking and greater thermal stability compared to traditional sulfur cures.[4]

Below is a diagram illustrating the vulcanization workflow.

G cluster_materials Starting Materials cluster_process Curing Process cluster_product Final Product Polymer Elastomer (e.g., Butyl Rubber) Mixing Compounding/ Mixing Polymer->Mixing BQDO This compound BQDO->Mixing Oxidant Oxidizing Agent (e.g., PbO2, MBTS) Oxidant->Mixing Activator Activator (e.g., ZnO) Activator->Mixing Heating Heating/ Molding Mixing->Heating Vulcanization Cured_Polymer Cross-linked Elastomer Heating->Cured_Polymer

Caption: General workflow for polymer curing with this compound.

The following diagram illustrates the chemical signaling pathway of the curing mechanism.

G BQDO This compound DNB p-Dinitrosobenzene (Active Cross-linker) BQDO->DNB Oxidation Oxidant Oxidizing Agent Oxidant->DNB Crosslinked_Polymer Cross-linked Network DNB->Crosslinked_Polymer Cross-linking Reaction Polymer Polymer Chains Polymer->Crosslinked_Polymer

Caption: Curing mechanism of this compound.

Quantitative Data

The performance of this compound as a curing agent is demonstrated by the physical properties of the resulting vulcanizates. The following tables summarize typical formulations and the resulting mechanical properties for butyl rubber.

Table 1: Typical Formulation for Butyl Rubber Curing

ComponentAmount (phr)Purpose
Butyl Rubber (IIR)100Base Polymer
This compound2Curing Agent
Dibenzothiazyl Disulfide (MBTS)4Oxidizing Agent
Zinc Oxide (ZnO)5Activator
Carbon Black40-60Reinforcing Filler
Processing Aid1-2-

phr: parts per hundred rubber[4]

Table 2: Comparative Mechanical Properties of Cured Butyl Rubber

PropertyQuinone Dioxime CureConventional Sulfur Cure
Tensile Strength (MPa)12 - 1510 - 13
Elongation at Break (%)500 - 700600 - 800
Hardness (Shore A)50 - 6045 - 55
Cure Time at 160°C (min)10 - 1520 - 30
Heat Aging ResistanceExcellentGood
Ozone ResistanceExcellentModerate

Note: These values are representative and can vary based on the specific formulation and processing conditions.[4][11]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale vulcanization of butyl rubber using this compound.

Materials and Equipment
  • Materials: Butyl rubber, this compound, dibenzothiazyl disulfide (MBTS), zinc oxide, carbon black, processing aid.

  • Equipment: Two-roll mill or internal mixer, compression molding press, tensile tester, rheometer.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the curing system.

G Start Start Formulation Define Formulation Start->Formulation Mixing Compound on Two-Roll Mill Formulation->Mixing Rheometry Characterize Curing (Rheometer) Mixing->Rheometry Molding Compression Mold Samples Mixing->Molding Analysis Analyze Data Rheometry->Analysis Testing Mechanical Property Testing Molding->Testing Testing->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating the curing system.

Compounding Procedure
  • Mastication: Soften the butyl rubber on a two-roll mill at a temperature of 50-60°C.

  • Incorporation of Ingredients:

    • Add zinc oxide and processing aid and mix until well dispersed.

    • Add carbon black in increments, ensuring complete dispersion after each addition.

    • Finally, add this compound and MBTS at a lower temperature (around 40°C) to prevent premature curing (scorching).[12]

  • Homogenization: Continue mixing until a homogeneous compound is obtained.

  • Sheeting: Sheet out the compounded rubber to the desired thickness.

Curing and Sample Preparation
  • Rheometry: Determine the optimal cure time (t90) and scorch time (ts2) using an oscillating disc rheometer at the desired curing temperature (e.g., 160°C).

  • Molding:

    • Cut the uncured rubber sheet into appropriate preforms for the mold.

    • Place the preform into a pre-heated compression mold.

    • Cure the sample in the press at the determined temperature and for the optimal cure time under pressure.

  • Conditioning: After demolding, allow the cured samples to condition at room temperature for at least 24 hours before testing.

Mechanical Property Testing
  • Tensile Testing: Cut dumbbell-shaped specimens from the cured sheets. Perform tensile testing according to standard methods (e.g., ASTM D412) to determine tensile strength, elongation at break, and modulus.

  • Hardness Testing: Measure the Shore A hardness of the cured samples using a durometer according to standard methods (e.g., ASTM D2240).

  • Aging Tests: To evaluate heat aging resistance, expose cured samples to elevated temperatures in an aging oven for a specified period and then re-test the mechanical properties.

Safety Considerations

  • This compound: This chemical is toxic and flammable.[6][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, in a well-ventilated area.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Oxidizing Agents: Lead oxides are toxic. Handle with care and appropriate containment to avoid exposure.

  • Processing Equipment: High temperatures and pressures are involved in rubber processing. Follow all safety guidelines for operating milling and molding equipment.

By following these guidelines and protocols, researchers can effectively utilize this compound as a curing agent to develop high-performance elastomeric materials.

References

Application Notes and Protocols: The Role of 1,4-Benzoquinone Dioxime in Non-Sulfur Vulcanization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-benzoquinone (B44022) dioxime as a vulcanizing agent in non-sulfur curing systems. This document details the mechanism of action, provides exemplary formulations, and outlines detailed experimental protocols for the vulcanization of various elastomers.

Introduction

1,4-Benzoquinone dioxime, also known as p-quinone dioxime (PBQD or GMF), is a versatile crosslinking agent employed in non-sulfur vulcanization processes for a variety of synthetic and natural rubbers. It is particularly effective for elastomers with low unsaturation, such as butyl rubber (IIR), but also finds application with natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer rubber (EPDM).[1][2][3][4][5] Vulcanizates cured with this compound exhibit enhanced properties, including high tensile strength, and improved resistance to heat and ozone.[4][6]

The primary mechanism of vulcanization involves the in-situ oxidation of this compound to p-dinitrosobenzene, which is the active crosslinking species.[7][8] This reaction is typically initiated by an oxidizing agent, which is a critical component of the cure system.

Vulcanization System Components

A typical non-sulfur vulcanization system utilizing this compound consists of the following components:

  • Elastomer: The base polymer to be crosslinked (e.g., butyl rubber, natural rubber).

  • Vulcanizing Agent: this compound.

  • Activator/Oxidizing Agent: A substance that facilitates the oxidation of the dioxime to the active dinitrosobenzene. Common activators include red lead (Pb₃O₄), lead peroxide (PbO₂), and dibenzothiazyl disulfide (MBTS).[6][8][9]

  • Accelerators: While this compound provides rapid curing, secondary accelerators such as thiurams and thiazoles can be incorporated to modify the cure rate and properties.[3]

  • Anti-scorch Agents/Retarders: Due to the low critical temperature and tendency for premature vulcanization (scorching), retarders are often necessary to ensure safe processing. Aromatic polyamines have been shown to be effective retarders for quinone dioxime cure systems.[10]

Data Presentation

The following tables summarize quantitative data on the cure characteristics and mechanical properties of various rubber compounds vulcanized with this compound.

Table 1: Cure Characteristics of Rubber Compounds with this compound

Rubber TypeFormulation (phr)¹Cure Temperature (°C)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Reference
Natural RubberSee Formulation A in Table 2Not Specified1060[10]
Butadiene-Styrene CopolymerSee Formulation B in Table 2Not Specified1060[10]

¹ phr: parts per hundred rubber

Table 2: Mechanical Properties of Rubber Vulcanizates with this compound

Rubber TypeFormulationCure Time (min)Tensile Strength (psi)Elongation at Break (%)Modulus at 300% Elongation (psi)Reference
Natural RubberA: Smoked Sheet (100), EPC Black (50), Zinc Oxide (5), Stearic Acid (3), Paraffin (1), Red Lead (10), this compound (2), 4,4'-diamino diphenyl methane (B114726) (0.5)6028402001000[10]
Natural RubberA: Smoked Sheet (100), EPC Black (50), Zinc Oxide (5), Stearic Acid (3), Paraffin (1), Red Lead (10), this compound (2), 4,4'-diamino diphenyl methane (0.5)9025104001050[10]
Butadiene-Styrene CopolymerB: Copolymer (100), EPC Black (50), Zinc Oxide (5), Stearic Acid (1.5), Paraffin (2), Red Lead (10), this compound (2), 4,4'-diamino diphenyl methane (0.5)6020302401000[10]
Butadiene-Styrene CopolymerB: Copolymer (100), EPC Black (50), Zinc Oxide (5), Stearic Acid (1.5), Paraffin (2), Red Lead (10), this compound (2), 4,4'-diamino diphenyl methane (0.5)9018603201080[10]

Note: The data in the tables are derived from a 1950 patent and should be considered as illustrative. Modern testing standards and compounding ingredients may yield different results.

Experimental Protocols

The following are detailed methodologies for key experiments in the non-sulfur vulcanization of rubber using this compound.

Protocol 1: Rubber Compounding on a Two-Roll Mill

Objective: To prepare a homogeneous rubber compound for subsequent vulcanization and testing.

Equipment and Materials:

  • Two-roll mill with adjustable nip gap and temperature control

  • Rubber (e.g., Butyl, Natural Rubber)

  • This compound

  • Activator (e.g., Red Lead)

  • Other compounding ingredients (fillers, plasticizers, anti-scorch agents)

  • Hand knife

  • Scale

Procedure:

  • Mastication: Set the nip of the two-roll mill to a small gap (e.g., 2.5 mm) and the roll temperature to approximately 70 ± 5°C. Pass the raw rubber through the mill multiple times until it forms a continuous sheet and a smooth rolling bank is achieved. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Ingredients:

    • Widen the nip slightly (e.g., 3 mm).

    • Add the compounding ingredients in the following order, allowing for uniform dispersion after each addition:

      • Activators (e.g., Zinc Oxide, if used) and anti-degradants.

      • Fillers (e.g., carbon black) in portions. If using processing oils, add them incrementally with the fillers.

      • Plasticizers and other processing aids.

      • This compound and any other accelerators or retarders. These are typically added towards the end of the mixing cycle to prevent premature vulcanization.

    • After each addition, perform several ¾ cuts from each side and pass the rubber through the nip to ensure thorough mixing.

  • Homogenization: Once all ingredients are incorporated, set the nip to a wider gap (e.g., 8 mm) and pass the rolled batch endwise through the mill approximately 6 times to ensure homogeneity.

  • Sheeting Off: Adjust the nip to the desired final thickness (e.g., 6 mm) and sheet off the compound.

  • Maturation: Allow the compounded rubber sheet to rest for at least 24 hours at room temperature before proceeding with vulcanization. This allows for the relaxation of internal stresses.

Protocol 2: Determination of Cure Characteristics

Objective: To determine the scorch time and optimum cure time of the rubber compound.

Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[11][12][13][14]

Equipment:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

Procedure:

  • Set the rheometer to the desired vulcanization temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound into the die cavity.

  • Close the rheometer and start the test. The instrument will oscillate the disk or die at a specified frequency and amplitude, measuring the torque required.

  • The test continues until the torque reaches a maximum or plateau, indicating the completion of the vulcanization reaction.

  • From the resulting rheometer curve (Torque vs. Time), determine the following parameters:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time required for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Protocol 3: Compression Molding of Test Sheets

Objective: To vulcanize the rubber compound into sheets of uniform thickness for physical property testing.

Equipment:

  • Compression molding press with heated platens

  • Mold of desired dimensions (e.g., for producing 2 mm thick sheets)

  • Uncured rubber compound

Procedure:

  • Preheat the compression molding press to the desired vulcanization temperature, as determined from the rheometer data.

  • Cut the uncured rubber compound into a preform that is slightly larger than the mold cavity.

  • Place the preform into the preheated mold.

  • Close the press and apply pressure. It may be necessary to "bump" the press (open and close it quickly) to release any trapped air.

  • Cure the rubber for the optimum cure time (t90) determined in Protocol 2.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.

  • Allow the sheet to cool to room temperature.

Protocol 4: Measurement of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized rubber.

Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[2][15][16][17][18]

Equipment:

  • Tensile testing machine with appropriate grips

  • Die for cutting dumbbell-shaped test specimens

  • Thickness gauge

Procedure:

  • From the vulcanized rubber sheet, cut several dumbbell-shaped test specimens using the die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Place a specimen in the grips of the tensile testing machine.

  • Start the test, pulling the specimen at a constant rate of speed (e.g., 500 mm/min) until it breaks.

  • Record the force and elongation throughout the test.

  • From the stress-strain curve, calculate the following:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.[19]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[19]

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).[19]

Mandatory Visualizations

Vulcanization_Mechanism cluster_activation Activation cluster_crosslinking Crosslinking 1_4_Benzoquinone_Dioxime This compound p_Dinitrosobenzene p-Dinitrosobenzene (Active Crosslinker) 1_4_Benzoquinone_Dioxime->p_Dinitrosobenzene Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Red Lead, MBTS) Oxidizing_Agent->p_Dinitrosobenzene Crosslinked_Network Crosslinked Vulcanizate p_Dinitrosobenzene->Crosslinked_Network Polymer_Chains Elastomer Polymer Chains Polymer_Chains->Crosslinked_Network Reaction

Caption: Vulcanization mechanism of this compound.

Experimental_Workflow Start Start Compounding 1. Rubber Compounding (Two-Roll Mill) Start->Compounding Cure_Analysis 2. Cure Characteristic Analysis (Rheometer - ASTM D2084) Compounding->Cure_Analysis Molding 3. Compression Molding (Vulcanization) Cure_Analysis->Molding Testing 4. Mechanical Property Testing (Tensile Test - ASTM D412) Molding->Testing Data_Analysis 5. Data Analysis and Reporting Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for non-sulfur vulcanization.

References

Application Notes and Protocols for 1,4-Benzoquinone Dioxime in Photoresist Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 1,4-benzoquinone (B44022) dioxime as a component in photoresist formulations. While its application in modern high-resolution photoresists is not widely documented in publicly available literature, its known properties as a crosslinking agent suggest a primary role in negative-tone photoresist systems. This document outlines the hypothesized mechanism of action, a general protocol for formulation and processing, and key parameters for characterization. The information herein is intended to serve as a foundational guide for researchers exploring novel photoresist chemistries.

Introduction

1,4-Benzoquinone dioxime, also known as p-quinone dioxime, is an organic compound with the chemical formula C₆H₆N₂O₂.[1][2][3] It is recognized as a key intermediate in the production of electronic chemicals, particularly for photoresist formulations.[1] While the vast majority of academic and industrial literature on positive-tone photoresists focuses on diazonaphthoquinone (DNQ) chemistry, this compound's chemical structure and reactivity suggest its utility as a photo-activated crosslinking agent, making it suitable for negative-tone photoresist applications. In such a system, the exposed regions of the photoresist become insoluble to the developer solution.

Hypothesized Mechanism of Action

In a negative-tone photoresist formulation, this compound is hypothesized to function as a photosensitive crosslinker. The proposed mechanism involves the following steps:

  • Photoactivation: Upon exposure to ultraviolet (UV) light, the this compound molecule is excited to a higher energy state.

  • Radical Formation: The excited molecule may undergo homolytic cleavage of the N-O bonds to form reactive diradical species.

  • Crosslinking: These highly reactive radicals can then abstract hydrogen atoms from the surrounding polymer matrix (e.g., a novolac resin or a poly(hydroxystyrene)-based polymer), creating reactive sites on the polymer chains. The subsequent combination of these polymer radicals leads to the formation of crosslinks, rendering the exposed region of the photoresist insoluble in the developer.

This process effectively creates a negative image of the mask on the substrate.

Experimental Protocols

The following protocols are provided as a general starting point for the formulation and processing of a negative-tone photoresist using this compound. Optimization of concentrations, bake times, and exposure doses will be necessary for specific applications.

Materials and Reagents
  • Polymer Resin: Novolac resin or poly(p-hydroxystyrene) (PHS)

  • Photoactive Compound (PAC): this compound

  • Solvent: Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) or a similar solvent system.

  • Developer: Aqueous solution of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), typically 2.38% by weight.

  • Substrate: Silicon wafers or other appropriate substrates.

  • Adhesion Promoter: Hexamethyldisilazane (HMDS)

Photoresist Formulation
  • Dissolve the polymer resin (e.g., novolac) in the chosen solvent to achieve the desired viscosity and final film thickness. A typical starting concentration is 20-30% (w/w) solids.

  • In a separate, light-protected container, dissolve the this compound in a small amount of the solvent.

  • Slowly add the this compound solution to the polymer resin solution while stirring. The concentration of the dioxime will need to be optimized, but a starting point of 5-15% of the total solids weight is recommended.

  • Continue to stir the mixture in a light-protected environment until a homogenous solution is obtained.

  • Filter the resulting photoresist solution through a 0.2 µm filter to remove any particulate matter.

Photoresist Processing Workflow
  • Substrate Preparation: Clean the substrate thoroughly using a standard cleaning procedure (e.g., RCA clean for silicon wafers).

  • Adhesion Promotion: Apply an adhesion promoter, such as HMDS, to the substrate to ensure good adhesion of the photoresist film. This can be done via vapor priming or by spin-coating.

  • Spin Coating: Dispense the formulated photoresist onto the center of the substrate. Spin coat at a predetermined speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Soft Bake: Place the coated substrate on a hotplate to evaporate the solvent from the photoresist film. A typical soft bake is performed at 90-110°C for 60-120 seconds.

  • Exposure: Expose the photoresist-coated substrate to UV radiation through a photomask. The required exposure dose will depend on the specific formulation and the intensity of the light source.

  • Post-Exposure Bake (PEB): A post-exposure bake may be necessary to drive the crosslinking reaction to completion. This is typically performed at a slightly higher temperature than the soft bake (e.g., 100-120°C) for 60-120 seconds.

  • Development: Immerse the exposed substrate in a developer solution (e.g., 2.38% TMAH) for a specific time to dissolve the unexposed regions of the photoresist.

  • Rinse and Dry: Rinse the developed substrate with deionized water and dry it with a stream of nitrogen.

  • Hard Bake (Optional): A final hard bake at a higher temperature (e.g., 120-150°C) can be performed to further improve the chemical and thermal stability of the patterned photoresist.

Data Presentation and Characterization

To evaluate the performance of a photoresist formulation containing this compound, several key parameters should be measured and analyzed. The following table provides a template for organizing experimental data.

Parameter Description Typical Values (for optimization) Your Data
Sensitivity (Dose-to-Gel, Dg) The minimum exposure dose required to initiate crosslinking and leave a residual film after development.To be determined experimentally.
Contrast (γ) A measure of the sharpness of the transition between the exposed and unexposed regions.Higher values are desirable.
Resolution The smallest feature size that can be reliably patterned.Dependent on the entire process.
Film Thickness The thickness of the photoresist film after spin coating and soft bake.1-10 µm
Dark Loss The loss of film thickness in the unexposed regions during development.Should be minimized.

Visualizations

Hypothesized Photochemical Signaling Pathway

G cluster_photoactivation Photoactivation cluster_crosslinking Crosslinking Cascade UV UV Light (hν) BQD This compound UV->BQD Absorption BQD_excited Excited State BQD->BQD_excited Radical Diradical Species BQD_excited->Radical Homolytic Cleavage Polymer Polymer Matrix (e.g., Novolac) Radical->Polymer H-Abstraction Polymer_radical Polymer Radical Polymer->Polymer_radical Polymer_radical->Polymer_radical Crosslinked_Polymer Crosslinked Polymer Network (Insoluble) Polymer_radical->Crosslinked_Polymer

Caption: Hypothesized photochemical pathway of this compound as a crosslinker.

Experimental Workflow for Photoresist Processing

G A Substrate Preparation B Adhesion Promotion A->B C Spin Coating B->C D Soft Bake C->D E Exposure D->E F Post-Exposure Bake (PEB) E->F G Development F->G H Rinse & Dry G->H

Caption: General experimental workflow for negative-tone photoresist processing.

Safety Considerations

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

While this compound is not a mainstream photoactive compound in modern lithography, its potential as a photo-activated crosslinker for negative-tone photoresists warrants investigation. The protocols and mechanisms outlined in these application notes provide a solid starting point for researchers interested in exploring its use in novel photopatterning applications. Further experimental work is required to fully characterize its performance and optimize formulations for specific needs.

References

The Versatile Intermediate: 1,4-Benzoquinone Dioxime in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 20251,4-Benzoquinone (B44022) dioxime, a readily accessible organic compound, is emerging as a versatile and valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of significant interest to researchers in drug development and materials science due to their diverse biological activities and unique physicochemical properties. This application note provides a detailed overview of the synthetic utility of 1,4-benzoquinone dioxime, complete with experimental protocols and quantitative data for the synthesis of key heterocyclic systems.

Introduction

This compound, also known as p-benzoquinone dioxime, is a crystalline solid that can be efficiently prepared from 1,4-benzoquinone. Its unique molecular structure, featuring two nucleophilic and redox-active oxime functionalities positioned in a para arrangement on a cyclohexadiene ring, pre-disposes it to participate in a range of cyclization and condensation reactions. This reactivity profile makes it an attractive starting material for the construction of complex heterocyclic frameworks.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its ability to react with various bifunctional reagents to form fused ring systems. Of particular note is its utility in the synthesis of phenazine-N,N'-dioxides and related pyrazine-containing heterocycles.

Synthesis of Phenazine-N,N'-Dioxides

One of the most well-documented applications of this compound is its oxidative cyclization to form polymeric 1,4-phenylenazine-N,N'-dioxide. This reaction highlights the fundamental reactivity of the dioxime in forming the core phenazine (B1670421) N,N'-dioxide structure. While the formation of a polymer is described in the patent literature, this transformation underscores the potential for creating discrete phenazine derivatives.

The general transformation involves the oxidation of this compound, which can be conceptually envisioned as a self-condensation or reaction with an oxidizing agent to facilitate the cyclization and subsequent aromatization to the phenazine core.

Reaction Scheme: Oxidative Cyclization to a Phenazine-N,N'-Dioxide Moiety

G cluster_0 This compound cluster_1 Oxidation cluster_2 Phenazine-N,N'-Dioxide Core bqd [Image of this compound structure] oxidation [O] bqd->oxidation phendio [Image of Phenazine-N,N'-Dioxide structure] oxidation->phendio

Caption: Oxidative cyclization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the starting material, this compound, from 1,4-benzoquinone.

Materials:

Procedure:

  • In a suitable reactor, combine 4.0 g of 1,4-benzoquinone, 5.4 g of calcium carbonate, and 10.0 g of hydroxylamine hydrochloride.[1]

  • Add 80 mL of ethanol and 20 mL of water to the mixture and stir to ensure homogeneity.[1]

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add 60 mL of water and 11.3 g of 36.5% hydrochloric acid. Stir the mixture for 5 minutes.

  • Filter the resulting solid, wash it with water, and dry to obtain this compound.

Quantitative Data:

ParameterValueReference
Target ProductThis compound[1]
Purity>99% (by HPLC)[1]
Yield79.2%[1]
Protocol 2: Synthesis of Poly(1,4-phenylenazine-N,N'-dioxide)

This protocol describes the oxidative polymerization of this compound to yield a phenazine-N,N'-dioxide-containing polymer. This serves as a model for the formation of the phenazine N,N'-dioxide heterocyclic core.

Materials:

  • This compound

  • Aqueous solvent (e.g., water, dilute acid)

  • Hydrogen peroxide (30% solution)

  • Alkali iodide catalyst (e.g., NaI, KI)

Procedure:

  • Suspend this compound in the chosen aqueous solvent in a well-stirred reactor.

  • Add a catalytic amount of an alkali iodide (e.g., 1-5 mol% with respect to the dioxime).

  • Over a period of 2 to 4 hours, add 100 to 110 mol% of hydrogen peroxide (30% solution) while maintaining the reaction temperature between 10 and 65°C.[1]

  • After the addition is complete, continue stirring at the same temperature for an additional 1 to 2 hours to ensure the reaction goes to completion.[1]

  • Filter the yellow to light-brown solid product and wash it with a small amount of water.

  • Dry the product in a desiccator.

Quantitative Data:

ParameterValueReference
Target ProductPoly(1,4-phenylenazine-N,N'-dioxide)[1]
Yield90-95% (in 15% HCl)[1]
Reaction Time3-6 hours[1]
Temperature10-65°C[1]

Logical Workflow for Synthesis

The synthesis of heterocyclic compounds from this compound generally follows a logical progression from the preparation of the starting material to the final cyclization step.

G A Starting Material (1,4-Benzoquinone) B Oximation Reaction A->B C Intermediate (this compound) B->C D Cyclocondensation/ Oxidative Cyclization C->D E Heterocyclic Product (e.g., Phenazine-N,N'-Dioxide) D->E

References

Application of 1,4-Benzoquinone Dioxime in Material Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzoquinone (B44022) dioxime, also known as p-benzoquinone dioxime (CAS No. 105-11-3), is a versatile organic compound with significant applications in material science. Primarily recognized as a potent vulcanizing agent for various elastomers, its utility extends to roles as a crosslinking agent, an analytical reagent, and a building block in the synthesis of novel materials. This document provides detailed application notes and experimental protocols for the use of 1,4-benzoquinone dioxime in material science research, with a focus on its application in polymer chemistry.

Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from pale yellow to grayish-reddish yellow.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[2][3]

PropertyValue
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol [4]
Melting Point243 °C (decomposes)[3]
Density1.49 g/cm³[5]
SolubilitySoluble in ethanol (B145695) and acetone; insoluble in water, benzene, and gasoline.[6]

Applications in Material Science

The primary application of this compound in material science is as a vulcanizing or crosslinking agent for a variety of rubbers.[2][6] It is particularly effective for butyl rubber, natural rubber, and styrene-butadiene rubber, imparting desirable properties such as high tensile strength and improved heat resistance.[2][6]

Vulcanization of Elastomers

This compound is a non-sulfur vulcanizing agent that, in the presence of an oxidizing agent, forms crosslinks in unsaturated polymers.[6] This process enhances the mechanical properties and thermal stability of the rubber.

Mechanism of Vulcanization:

The vulcanization process is initiated by the oxidation of this compound to p-dinitrosobenzene. This reactive intermediate then forms crosslinks with the polymer chains.[7][8] Oxidizing agents like lead oxide (PbO₂) or red lead (Pb₃O₄) are commonly used to facilitate this transformation.[7][9]

VulcanizationMechanism BQDO This compound DNB p-Dinitrosobenzene (Active Crosslinker) BQDO->DNB Oxidation Oxidant Oxidizing Agent (e.g., PbO₂) Oxidant->DNB CrosslinkedPolymer Crosslinked Polymer Network DNB->CrosslinkedPolymer Crosslinking Reaction Polymer Unsaturated Polymer Chains Polymer->CrosslinkedPolymer

Caption: Vulcanization mechanism of elastomers using this compound.

Experimental Protocol: Vulcanization of Butyl Rubber

This protocol describes a typical procedure for the vulcanization of butyl rubber using this compound.

Materials:

  • Butyl rubber (IIR): 100 parts per hundred rubber (phr)

  • This compound: 2 phr[10]

  • Zinc Oxide (ZnO): 5 phr[10]

  • 2-mercaptobenzothiazole disulfide (MBTS): 4 phr[10]

  • Carbon black (optional, as reinforcing filler)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Oscillating disk rheometer (ODR)

Procedure:

  • Mastication: Soften the butyl rubber on a two-roll mill at room temperature.

  • Compounding: Add the zinc oxide, MBTS, and carbon black (if used) to the rubber and mix until a homogeneous blend is achieved. Finally, add the this compound and mix thoroughly, ensuring uniform dispersion.

  • Curing Characteristics: Determine the optimal cure time and temperature using an oscillating disk rheometer (ODR) according to ASTM D2084.[11] This provides data on scorch time (time to onset of vulcanization) and cure time (time to reach optimal crosslink density).[11]

  • Vulcanization: Compression mold the compounded rubber into sheets of desired thickness using a hydraulic press. Cure the rubber at the temperature and time determined from the ODR data (e.g., 160 °C).

  • Characterization: After cooling to room temperature, the mechanical properties of the vulcanized rubber can be evaluated using standard tests such as tensile strength and elongation at break (ASTM D412).

Quantitative Data: Mechanical Properties of Vulcanized Rubbers

The following table summarizes the typical mechanical properties of rubbers vulcanized with this compound.

Rubber TypeFormulation (phr)Curing ConditionsTensile Strength (MPa)Elongation at Break (%)Reference
Natural RubberSmoked Sheet: 100, EPC Black: 50, Zinc Oxide: 5, Stearic Acid: 3, Pine Tar: 3, p-Quinone Dioxime: 2, Red Lead: 1045 psi steam, 60 min20.3500[12]
Butadiene-Styrene CopolymerCopolymer: 100, EPC Black: 50, Zinc Oxide: 5, Stearic Acid: 1.5, Paraffin: 2, p-Quinone Dioxime: 2, Red Lead: 1045 psi steam, 60 min18.6590[12]
Analytical Reagent for Nickel Determination

This compound can be used as a reagent for the gravimetric determination of nickel. It forms a stable, insoluble complex with nickel(II) ions in a slightly alkaline solution. While dimethylglyoxime (B607122) is more commonly used for this purpose, this protocol outlines the general procedure adaptable for this compound.

Experimental Protocol: Gravimetric Determination of Nickel

This protocol is based on the established method using dimethylglyoxime and can be adapted for this compound.

Materials:

  • Nickel salt solution (unknown concentration)

  • 1% solution of this compound in ethanol

  • Dilute hydrochloric acid (HCl)

  • Dilute ammonia (B1221849) solution (NH₄OH)

  • Sintered glass crucible (G3 or G4 porosity)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Take a known volume of the nickel solution in a beaker, add a small amount of dilute HCl, and dilute with distilled water.

  • Precipitation: Heat the solution to 60-80 °C. Add an excess of the this compound solution. Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline and a precipitate forms.[13]

  • Digestion: Heat the beaker on a water bath for about 30 minutes to an hour to allow the precipitate to digest and form larger, more easily filterable particles.[13][14]

  • Filtration: Allow the solution to cool. Filter the precipitate through a pre-weighed sintered glass crucible.[13][14]

  • Washing: Wash the precipitate with cold distilled water until it is free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120 °C until a constant weight is achieved.[13][14] Cool in a desiccator before each weighing.

  • Calculation: From the weight of the nickel-dioxime complex, calculate the amount of nickel in the original sample.

NickelDetermination cluster_prep Sample Preparation cluster_reaction Precipitation cluster_analysis Analysis A Nickel Solution B Acidify & Dilute A->B C Heat Solution B->C D Add 1,4-Benzoquinone Dioxime Solution C->D E Add Ammonia (alkaline) D->E F Formation of Nickel Complex Precipitate E->F G Digest Precipitate F->G H Filter & Wash G->H I Dry to Constant Weight H->I J Calculate Nickel Content I->J

Caption: Workflow for the gravimetric determination of nickel.

Other Potential Applications

  • Metal-Organic Frameworks (MOFs): 1,4-Benzoquinone derivatives, such as 2,5-dihydroxy-1,4-benzoquinone, are used as organic linkers in the synthesis of MOFs.[15] These materials have potential applications in gas storage, catalysis, and drug delivery. The synthesis typically involves the reaction of the organic linker with a metal salt under solvothermal conditions.

Safety Precautions

This compound is harmful if swallowed and is suspected of causing genetic defects.[16] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[17]

This document provides a summary of the applications and protocols for this compound in material science. For more detailed and specific applications, it is recommended to consult the primary scientific literature and technical data sheets.

References

Application Notes and Protocols: Oxidative Regeneration of Carbonyls from Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as oximes is a fundamental strategy in multi-step organic synthesis. Consequently, the efficient and mild regeneration of the parent carbonyl group is of paramount importance. While numerous methods for deoximation exist, oxidative pathways offer a distinct advantage, often providing high yields and avoiding harsh acidic or reductive conditions that may be incompatible with sensitive functional groups present in complex molecules, such as those encountered in drug development.

This document provides detailed application notes on the mechanism and application of in situ generated superoxide (B77818) for the oxidative regeneration of carbonyl compounds from their corresponding oximes. While the role of 1,4-benzoquinone (B44022) dioxime in this specific transformation is not prominently documented in the reviewed scientific literature, the following protocols detail a robust and closely related methodology.

Mechanism of Superoxide-Mediated Oxidative Deoximation

The regeneration of carbonyl compounds from oximes using superoxide ion, generated in situ from potassium superoxide (KO₂) and a phase-transfer catalyst like 18-crown-6 (B118740), is a mild and effective method.[1] The reaction proceeds at room temperature and offers a valuable alternative to harsher deoximation techniques.

The proposed mechanism involves the following key steps:

  • Generation of Superoxide: Potassium superoxide, a solid, is solubilized in an aprotic solvent (e.g., dry tetrahydrofuran) by the crown ether, which complexes the potassium ion. This liberates the highly reactive superoxide radical anion (O₂⁻•).

  • Nucleophilic Attack: The superoxide anion, acting as a nucleophile, attacks the carbon atom of the C=N bond of the oxime.

  • Intermediate Formation and Fragmentation: This attack leads to the formation of a transient peroxy-type intermediate. This intermediate is unstable and rapidly fragments.

  • Product Formation: The fragmentation of the intermediate yields the desired carbonyl compound and nitrite (B80452) as a byproduct.

Proposed Signaling Pathway

G cluster_0 In Situ Superoxide Generation cluster_1 Oxidative Deoximation KO2 Potassium Superoxide (KO₂) K_Crown [K(18-Crown-6)]⁺ KO2->K_Crown + 18-Crown-6 Crown 18-Crown-6 Superoxide Superoxide Anion (O₂⁻•) K_Crown->Superoxide Release Intermediate [R₂C(O-O⁻)-NOH] Superoxide->Intermediate Nucleophilic Attack Oxime R₂C=NOH Oxime->Intermediate Carbonyl R₂C=O Intermediate->Carbonyl Fragmentation Byproduct Nitrite (NO₂⁻) + H₂O Intermediate->Byproduct

Caption: Proposed mechanism of superoxide-mediated oxidative deoximation.

Quantitative Data Summary

The in situ generated superoxide method is effective for a variety of aldoximes and ketoximes, generally providing good to excellent yields. The reaction times are typically short and the conditions are mild.

EntrySubstrate (Oxime)Product (Carbonyl)Time (min)Yield (%)
1Benzophenone oximeBenzophenone1095
2Acetophenone oximeAcetophenone1592
34-Methylacetophenone oxime4-Methylacetophenone1593
44-Methoxyacetophenone oxime4-Methoxyacetophenone2090
54-Nitroacetophenone oxime4-Nitroacetophenone3085
6Cyclohexanone oximeCyclohexanone1096
7Benzaldehyde oximeBenzaldehyde2588
8Cinnamaldehyde oximeCinnamaldehyde3082

Data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • Oxime substrate

  • Potassium superoxide (KO₂)

  • 18-Crown-6

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel (for column chromatography)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

General Procedure for Oxidative Deoximation
  • Reaction Setup: To a solution of the oxime (1 mmol) in dry THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 18-crown-6 (1.2 mmol).

  • Addition of Superoxide: Stir the solution at room temperature and add potassium superoxide (2 mmol) in small portions over a period of 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 10-30 minutes.

  • Work-up: Upon completion of the reaction, quench the reaction mixture by adding cold saturated aqueous sodium chloride solution (10 mL).

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate (B1210297) mixtures) to afford the pure carbonyl compound.

Experimental Workflow Diagram

G start Start dissolve Dissolve Oxime and 18-Crown-6 in Dry THF start->dissolve add_ko2 Add Potassium Superoxide (KO₂) in Portions dissolve->add_ko2 stir Stir at Room Temperature (10-30 min) add_ko2->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Saturated NaCl Solution monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Carbonyl Product purify->end

Caption: General experimental workflow for oxidative deoximation.

Safety Precautions

  • Potassium superoxide is a strong oxidizing agent and is highly reactive with water and organic materials. Handle with extreme care in a fume hood, and avoid contact with skin and eyes.

  • 18-Crown-6 is toxic. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Dry THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Conclusion

The oxidative regeneration of carbonyl compounds from oximes using in situ generated superoxide is a mild, rapid, and high-yielding method suitable for a wide range of substrates. This protocol provides a valuable tool for synthetic chemists, particularly in the context of complex molecule synthesis where functional group tolerance is critical.

References

The Analytical Utility of 1,4-Benzoquinone Dioxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzoquinone (B44022) dioxime, a compound recognized primarily for its role as a vulcanizing agent in the rubber industry, also presents potential as a versatile analytical reagent.[1][2] Its characteristic oxime functional groups suggest utility in the formation of colored complexes with various metal ions, opening avenues for spectrophotometric and gravimetric analyses. This document provides a comprehensive overview of the potential analytical applications of 1,4-benzoquinone dioxime, including detailed hypothetical protocols for metal ion determination and established methods for the quality control of the reagent itself. While specific documented applications in quantitative analysis are not widely available in current literature, the principles of oxime chemistry provide a strong foundation for developing novel analytical methods.

Introduction to this compound as an Analytical Reagent

This compound (p-benzoquinone dioxime) is an organic compound featuring two oxime groups (=N-OH) attached to a benzoquinone ring.[3][4][5] Oximes, as a class of compounds, are well-known in analytical chemistry for their ability to form stable, often intensely colored, coordination complexes with a variety of metal ions.[6] This property has been widely exploited for both qualitative and quantitative analysis of metals.

The analytical potential of this compound stems from the following characteristics:

  • Chromogenic Properties: The formation of metal complexes can lead to a significant change in the electronic absorption spectrum, enabling spectrophotometric determination.

  • Precipitation Reactions: The formation of insoluble metal complexes can be utilized for gravimetric analysis.

  • Redox Activity: The quinone moiety introduces redox properties that could be explored in electrochemical sensing methods.

While detailed analytical applications for this compound are not extensively documented, its structural similarity to other analytical oximes, such as dimethylglyoxime (B607122) (a well-known reagent for nickel and palladium), suggests its potential for similar applications.

Hypothetical Application: Spectrophotometric Determination of Nickel(II)

This section outlines a hypothetical protocol for the determination of Nickel(II) using this compound. This protocol is based on the general principles of spectrophotometric analysis using oxime reagents and serves as a template for method development.

Principle: this compound is expected to react with Nickel(II) ions in a suitable buffer solution to form a stable, colored complex. The intensity of the color, which is proportional to the concentration of Nickel(II), can be measured using a spectrophotometer.

Experimental Protocol

2.1.1. Reagents and Solutions

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of high-purity this compound in 100 mL of ethanol.

  • Standard Nickel(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of analytical grade nickel salt (e.g., NiSO₄·6H₂O) in deionized water to prepare a 1000 ppm stock solution.

  • Working Standard Nickel(II) Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 ppm) by appropriate dilution of the stock solution.

  • Buffer Solution (pH 9): Prepare a suitable buffer solution, such as an ammonia-ammonium chloride buffer, to maintain the optimal pH for complex formation.

2.1.2. Instrumentation

  • UV-Visible Spectrophotometer

  • pH meter

  • Calibrated glassware

2.1.3. Procedure

  • Blank Preparation: To a 25 mL volumetric flask, add 5 mL of the buffer solution and 2 mL of the this compound solution. Dilute to the mark with deionized water.

  • Standard Preparation: To a series of 25 mL volumetric flasks, add 1 mL of each working standard Nickel(II) solution. To each flask, add 5 mL of the buffer solution and 2 mL of the this compound solution. Dilute to the mark with deionized water and mix well.

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of Nickel(II). The sample may require digestion or other pretreatment to bring the analyte into a suitable form. To a 25 mL volumetric flask, add an appropriate aliquot of the sample solution, 5 mL of the buffer solution, and 2 mL of the this compound solution. Dilute to the mark with deionized water.

  • Absorbance Measurement: Allow the solutions to stand for a specified time to ensure complete complex formation. Measure the absorbance of the standards and the sample against the blank at the wavelength of maximum absorbance (λmax), which must be determined experimentally by scanning the spectrum of the complex.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Nickel(II) standards.

  • Concentration Determination: Determine the concentration of Nickel(II) in the sample solution from the calibration curve.

Data Presentation (Hypothetical)
Concentration of Ni(II) (ppm)Absorbance at λmax
10.120
20.245
50.610
101.225
151.830
202.450

Visualization of the Hypothetical Workflow

Spectrophotometric_Determination_Workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_analysis Analysis Reagent This compound Solution Mixing Mix Reagent, Buffer, and Standard/Sample Reagent->Mixing Standards Ni(II) Standards Standards->Mixing Sample Unknown Sample Sample->Mixing Buffer Buffer Solution Buffer->Mixing Development Color Development Mixing->Development Spectro Measure Absorbance at λmax Development->Spectro Calibration Plot Calibration Curve Spectro->Calibration Result Determine Sample Concentration Calibration->Result

Caption: Workflow for the hypothetical spectrophotometric determination of Nickel(II).

Application: Quality Control of this compound Reagent via HPLC

The purity of the this compound reagent is crucial for obtaining accurate and reproducible results in any analytical application. High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and identifying impurities, such as p-nitrosophenol.[3][7]

Experimental Protocol

3.1.1. Reagents and Solutions

  • Mobile Phase: A mixture of methanol, water, and an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0, 50 mM) in a ratio of 30:50:20 (v/v/v).[3]

  • Standard Solution: A accurately weighed standard of high-purity this compound dissolved in methanol.

  • Sample Solution: The this compound to be tested, dissolved in methanol.

3.1.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (or equivalent).[3][7]

  • Data acquisition and processing software.

3.1.3. Chromatographic Conditions

ParameterValue
Mobile Phase Methanol:Water:Ammonium Acetate Buffer (pH 7.0, 50 mM) (30:50:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 305 nm
Injection Volume 10 µL

3.1.4. Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject the standard solution and record the chromatogram. Identify the retention time of the main peak corresponding to this compound.

  • Sample Injection: Inject the sample solution and record the chromatogram under the same conditions.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards (e.g., p-nitrosophenol).

Data Presentation (Typical Results)
CompoundRetention Time (min)
p-Nitrosophenol (impurity)~2.27
This compound~4.76

Visualization of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve 1,4-Benzoquinone Dioxime in Methanol Injection Inject Sample onto C18 Column Sample->Injection Separation Isocratic Elution with Methanol/Water/Buffer Injection->Separation Detection UV Detection at 305 nm Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity and Impurity Content Integration->Calculation

Caption: Workflow for the HPLC quality control of this compound.

Signaling Pathways and Logical Relationships

The primary analytical application of this compound involves a chemical reaction leading to a measurable signal. The logical relationship for a spectrophotometric determination is outlined below.

Logical_Relationship Analyte Metal Ion (e.g., Ni²⁺) Complex Colored Metal-Ligand Complex Analyte->Complex Reaction Reagent This compound Reagent->Complex Absorbance Light Absorption at λmax Complex->Absorbance Measurement Concentration Analyte Concentration Absorbance->Concentration Proportionality (Beer's Law)

Caption: Logical relationship in a spectrophotometric assay using this compound.

Conclusion

This compound holds promise as an analytical reagent, particularly for the determination of metal ions. While specific, well-documented applications are currently limited in the scientific literature, its chemical nature as an oxime provides a strong theoretical basis for the development of new spectrophotometric and gravimetric methods. The hypothetical protocol for nickel determination and the established HPLC method for reagent quality control provided in this document offer a solid starting point for researchers and scientists to explore the analytical potential of this compound. Further research is encouraged to validate these hypothetical applications and expand the utility of this compound in analytical chemistry.

References

Application Notes and Protocols: 1,4-Benzoquinone Dioxime as a Polymerization Inhibitor for Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 1,4-benzoquinone (B44022) dioxime as a polymerization inhibitor for acrylic acid. This document is intended for professionals in research and development who require methods to stabilize acrylic acid during storage, transport, and processing.

Introduction

Acrylic acid is a highly reactive monomer that can undergo spontaneous polymerization, which is an exothermic process that can lead to runaway reactions if not properly controlled.[1] The formation of polymers is undesirable during the purification, storage, and transportation of acrylic acid.[1][2] Polymerization inhibitors are essential to prevent the premature formation of polymers.[1][2] 1,4-Benzoquinone dioxime, a compound belonging to the quinone oxime family, can function as a radical scavenger to effectively inhibit the free radical polymerization of acrylic acid.[3] This document outlines its application, provides experimental protocols for its use, and presents available data on its efficacy.

Mechanism of Action

The inhibitory effect of this compound is attributed to its ability to act as a radical scavenger. The polymerization of acrylic acid proceeds via a free-radical mechanism. Initiator radicals (R•) are generated, which then react with acrylic acid monomers to form growing polymer chains.

This compound can interrupt this process by reacting with the propagating radicals. The presumed mechanism involves the nitroso-like functionality of the oxime groups, which can trap radical species.[4] The resulting adduct is a stable radical that is less reactive and does not propagate the polymerization chain. This effectively terminates the chain reaction and prevents the formation of high molecular weight polymer.

Below is a diagram illustrating the proposed logical relationship of the inhibition process.

InhibitionMechanism cluster_polymerization Acrylic Acid Polymerization cluster_inhibition Inhibition by this compound Initiator Initiator Radicals Radicals Initiator->Radicals Decomposition Propagating_Radical Propagating_Radical Radicals->Propagating_Radical Initiation (Reacts with Monomer) Polymer Polymer Propagating_Radical->Polymer Propagation (Reacts with more Monomer) Propagating_Radical_Inhibition Propagating Radical Propagating_Radical->Propagating_Radical_Inhibition Enters Inhibition Cycle Inhibitor 1,4-Benzoquinone Dioxime Stable_Radical Stable Radical Adduct Propagating_Radical_Inhibition->Stable_Radical Radical Trapping Termination Termination of Polymerization Stable_Radical->Termination

Caption: Proposed mechanism of polymerization inhibition.

Quantitative Data

The following tables summarize the available quantitative data for the use of quinone-based inhibitors with acrylic acid.

Table 1: Inhibition of Glacial Acrylic Acid

InhibitorConcentration (ppm)MonomerNotes
p-Benzoquinone1000Glacial Acrylic AcidEmployed to inhibit polymerization during preparation, processing, and storage.[5]

Table 2: Thermal Polymerization Inhibition of Aqueous Acrylic Acid

InhibitorConcentration (ppm)Monomer SolutionTemperature (°C)Time (hours)Atmosphere
Polymerization Inhibitor*100050% Acrylic Acid in water1008Nitrogen

*Note: The specific inhibitor in this case is referred to as "Q-1300/Q-1301" in the source document, which is a high-performance polymerization inhibitor. This data is provided as a representative example of thermal polymerization inhibition conditions.[6]

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a polymerization inhibitor for acrylic acid.

Protocol for Thermal Polymerization Inhibition

This protocol is adapted from a general procedure for testing polymerization inhibitors in an aqueous acrylic acid solution.[6]

Objective: To evaluate the effectiveness of this compound in preventing the thermal polymerization of acrylic acid in an aqueous solution.

Materials:

  • Acrylic acid

  • Deionized water

  • This compound

  • Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Viscometer

Procedure:

  • Prepare a 50% (w/w) solution of acrylic acid in deionized water.

  • Add the desired concentration of this compound to the acrylic acid solution (e.g., 1000 ppm based on the monomer weight).

  • Place the solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the solution to 100°C while stirring.

  • Maintain the temperature and stirring for a specified period (e.g., 8 hours).

  • After the heating period, cool the solution to room temperature.

  • Measure the relative viscosity of the solution. An increase in viscosity indicates the formation of a polymer.

The workflow for this protocol is illustrated below.

ThermalInhibitionWorkflow start Start prep_solution Prepare 50% Aqueous Acrylic Acid Solution start->prep_solution add_inhibitor Add this compound (e.g., 1000 ppm) prep_solution->add_inhibitor setup_apparatus Assemble Flask, Condenser, and Stirrer add_inhibitor->setup_apparatus purge_nitrogen Purge with Nitrogen Gas setup_apparatus->purge_nitrogen heat_stir Heat to 100°C and Stir for 8 hours purge_nitrogen->heat_stir cool_down Cool to Room Temperature heat_stir->cool_down measure_viscosity Measure Relative Viscosity cool_down->measure_viscosity end End measure_viscosity->end

Caption: Workflow for thermal polymerization inhibition test.

Protocol for Inhibition during Distillation

This protocol is based on a general procedure for the distillation of acrylic acid.[4]

Objective: To assess the effectiveness of this compound in preventing polymerization during the distillation of acrylic acid.

Materials:

  • Glacial acrylic acid

  • This compound

  • Distillation apparatus (distillation flask, distillation column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Charge the distillation flask with 1 L of glacial acrylic acid containing the desired concentration of this compound (e.g., 1000 ppm).

  • Assemble the distillation apparatus.

  • Reduce the pressure in the system using a vacuum pump to approximately 20 kPa.

  • Begin heating the distillation flask to the boiling point of acrylic acid at the reduced pressure (approximately 103°C).

  • Collect the distillate in the receiving flask.

  • During and after the distillation, visually inspect the distillation flask, column, and condenser for any signs of polymer formation (e.g., solid deposits, increased viscosity of the residue).

  • The absence of polymer formation indicates effective inhibition.

Below is a diagram of the experimental workflow for the distillation protocol.

DistillationInhibitionWorkflow start Start charge_flask Charge Distillation Flask with Acrylic Acid and Inhibitor start->charge_flask assemble_apparatus Assemble Distillation Apparatus charge_flask->assemble_apparatus reduce_pressure Reduce Pressure to 20 kPa assemble_apparatus->reduce_pressure heat_distill Heat to ~103°C and Collect Distillate reduce_pressure->heat_distill inspect_apparatus Inspect Apparatus for Polymer Formation heat_distill->inspect_apparatus end End inspect_apparatus->end

Caption: Workflow for distillation inhibition test.

Safety Precautions

  • Acrylic acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound is a chemical that should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and safety information.

  • The polymerization of acrylic acid is highly exothermic. Take precautions to prevent uncontrolled polymerization.

Conclusion

This compound is a potential inhibitor for the free-radical polymerization of acrylic acid. The provided protocols offer a framework for evaluating its effectiveness under different conditions, such as thermal stress and distillation. Further studies are recommended to determine optimal concentrations and to gather more extensive quantitative data on its performance compared to other commercially available inhibitors.

References

Troubleshooting & Optimization

How to improve the yield and purity of 1,4-Benzoquinone dioxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Benzoquinone dioxime for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has low purity (≤95%) and is discolored. What is the likely cause and how can I fix it?

A: Low purity and discoloration, often appearing as a brown or dark powder, are common issues when using the synthesis method starting from phenol (B47542).[1][2] The primary cause is the oxidation of the intermediate, p-benzoquinone mono-oxime, by air in the reactor, which leads to the formation of resinous impurities.[3]

Troubleshooting Steps:

  • Inert Atmosphere: During the nitrosation of phenol to form the mono-oxime intermediate, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

  • Temperature Control: Strictly maintain the reaction temperature between -3°C and 5°C during the nitrosation step.[3] Higher temperatures can accelerate side reactions and decomposition.

  • Purification of Intermediate: If possible, purify the p-benzoquinone mono-oxime intermediate before proceeding to the second oximation step. Washing the intermediate with cold, pure water until neutral can help remove acidic residues and some impurities.[3]

Q2: My overall yield is significantly lower than expected. What are the critical factors affecting the yield?

A: Low yields can stem from several factors depending on the chosen synthesis route.

  • For the Phenol Method: The instability of nitrous acid (generated from sodium nitrite (B80452) and acid) can be a major issue, as it can decompose, reducing the amount available for the desired nitrosation reaction.[4] Additionally, incomplete oximation in the second step will lower the final yield.

  • For the p-Benzoquinone Method: The key is ensuring the complete reaction of p-benzoquinone. The reaction is typically refluxed for a set time (e.g., 3 hours) to drive it to completion.[3] Incomplete reaction will leave starting material in your crude product, reducing the isolated yield of the desired dioxime.

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For instance, in one patented method, the molar ratio of phenol to sodium nitrite to acetic acid is specified as 1:(1.1ngcontent-ng-c282987731="" class="ng-star-inserted">1.5):(0.20.4) for the initial step.

Q3: Which synthesis method generally provides higher purity and yield?

A: Synthesis starting from p-benzoquinone tends to produce a product with higher purity and a good yield. One documented procedure reports a yield of 79.2% with a purity of over 99% as analyzed by HPLC.[3] The traditional industrial method starting from phenol is often limited to a purity of 95% or less due to the formation of resinous byproducts.[3]

Q4: What is the recommended method for purifying crude this compound?

A: The final product is typically purified by filtration, washing, and drying.[3][5] After the reaction is complete, the product often precipitates. It can be collected by suction filtration. Washing the filtered solid with water helps remove residual acids and other water-soluble impurities.[3] For higher purity, recrystallization from a suitable solvent can be employed.[1]

Q5: How can I accurately determine the purity of my this compound sample?

A: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the purity of this compound and quantifying impurities like p-nitrosophenol.[3][6] A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered methanol-water solution.[6]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data from different synthesis protocols for this compound.

ParameterMethod 1: From p-BenzoquinoneMethod 2: From Phenol
Starting Material p-BenzoquinonePhenol
Key Reagents Hydroxylamine (B1172632) hydrochloride, Calcium carbonate, Ethanol (B145695), HClSodium nitrite, Sulfuric acid/Acetic acid, Hydroxylamine chloride
Reaction Temp. 70°C (Oximation)[3]-3°C to 5°C (Nitrosation); 45°C to 70°C (Oximation)[3][5]
Reported Yield 79.2%[3]70.4% - 74.7%[5]
Reported Purity > 99% (HPLC)[3]≤ 95% (HPLC)[3][5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is adapted from a patented analytical method for quantifying this compound and the common impurity p-nitrosophenol.[6]

  • Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)

  • Mobile Phase: A mixture of Methanol (30%), Water (50%), and a 50mM Ammonium Acetate buffer adjusted to pH 7.0 with Ammonia (20%).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 µL

  • Expected Retention Times: p-Nitrosophenol (~2.27 min), this compound (~4.76 min).

Experimental Protocols

Protocol 1: High-Purity Synthesis from p-Benzoquinone

This method is based on a procedure reported to yield a high-purity product.[3]

Step 1: Oximation Reaction

  • In a suitable reactor, combine 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.

  • Add 80mL of ethanol and 20mL of water to the reactor.

  • Stir the mixture to ensure it is homogeneous.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, remove the solvent (ethanol and water) by vacuum distillation.

Step 2: Product Isolation and Purification

  • To the residue in the reactor, add 60mL of water and 11.3g of 36.5% hydrochloric acid.

  • Stir the resulting slurry evenly for 5 minutes.

  • Filter the solid product using suction filtration.

  • Wash the collected solid with pure water.

  • Dry the final product. This protocol is reported to yield approximately 4.05g (79.2%) of this compound with a purity exceeding 99%.[3]

Protocol 2: Synthesis from Phenol

This protocol is a common industrial method.[3]

Step 1: Preparation of p-Benzoquinone mono-oxime

  • Prepare a sodium phenolate (B1203915) solution by mixing a 5%-20% NaOH solution with phenol and sodium nitrite.

  • In a separate reactor, prepare a 28%-32% acidic solution (e.g., sulfuric acid).

  • Cool the acidic solution to a temperature between -3°C and 5°C.

  • Introduce the sodium phenolate solution into the cooled acidic solution to perform the nitrosation reaction.

  • Wash the resulting p-benzoquinone mono-oxime precipitate with pure water until it is neutral.

Step 2: Preparation of this compound

  • Add the prepared p-benzoquinone mono-oxime to water in a reactor and stir.

  • Control the temperature between 45°C and 62°C.

  • Add hydroxylamine to the mixture to perform the oximation reaction, yielding this compound.

Visualizations

G cluster_0 Step 1: Oximation Reaction cluster_1 Step 2: Isolation & Purification A Combine p-Benzoquinone, Hydroxylamine HCl, & Calcium Carbonate B Add Ethanol/Water Solvent A->B C Heat to 70°C for 3 hours B->C D Remove Solvent via Vacuum Distillation C->D E Add Water & HCl to Residue D->E Transfer Residue F Filter Solid Product E->F G Wash with Pure Water F->G H Dry Final Product (>99% Purity) G->H G start Problem: Low Purity (<95%) & Discoloration check_method Are you using the Phenol synthesis route? start->check_method cause Likely Cause: Oxidation of mono-oxime intermediate to form resinous impurities. check_method->cause Yes other_issues Investigate other issues: - Reagent purity - Incomplete reaction - Contamination check_method->other_issues No solution1 Solution 1: Run nitrosation step under an inert atmosphere (N2/Ar). cause->solution1 solution2 Solution 2: Strictly control nitrosation temperature (-3°C to 5°C). cause->solution2 solution3 Solution 3: Consider switching to the p-Benzoquinone synthesis route for higher purity. cause->solution3

References

Preventing resin formation during 1,4-Benzoquinone dioxime preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing resin formation during the synthesis of 1,4-Benzoquinone dioxime.

Troubleshooting Guide: Preventing Resin Formation

Resin formation is a common side reaction during the synthesis of this compound, primarily occurring due to the oxidation of the p-benzoquinone monooxime intermediate.[1][2] This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Question: My reaction mixture is turning dark and viscous, suggesting resin formation. How can I prevent this?

Answer: The primary cause of resin formation is the oxidation of the p-benzoquinone monooxime intermediate by atmospheric oxygen.[1][2] To mitigate this, a series of preventative measures should be implemented, focusing on atmosphere control, temperature regulation, and reagent quality.

Troubleshooting Workflow

TroubleshootingWorkflow start Resin Formation Observed check_atmosphere Is the reaction performed under an inert atmosphere? start->check_atmosphere implement_inert Implement Inert Atmosphere: - Purge reactor with N2 or Ar. - Maintain a positive pressure of inert gas. check_atmosphere->implement_inert No check_temp Is the temperature of the nitrosation step strictly controlled? check_atmosphere->check_temp Yes implement_inert->check_temp control_temp Maintain Low Temperature: - Keep nitrosation at -3°C to 5°C. - Use an ice-salt or cooling bath. check_temp->control_temp No check_reagents Are the reagents (phenol, sodium nitrite) of high purity? check_temp->check_reagents Yes control_temp->check_reagents purify_reagents Use High-Purity Reagents: - Use freshly opened or purified reagents. check_reagents->purify_reagents No check_addition Is the addition of reagents (e.g., acid) slow and controlled? check_reagents->check_addition Yes purify_reagents->check_addition control_addition Ensure Slow & Controlled Addition: - Add reagents dropwise to manage exotherms. check_addition->control_addition No success Reduced/No Resin Formation check_addition->success Yes control_addition->success

Caption: Troubleshooting workflow for preventing resin formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of resin formation during the synthesis of this compound?

A1: The primary cause is the oxidation of the intermediate, p-benzoquinone monooxime, by air present in the reactor.[1][2] This side reaction leads to the formation of resinous impurities, which can decrease the purity and yield of the final product.

Q2: How can I minimize the oxidation of the p-benzoquinone monooxime intermediate?

A2: The most effective method is to conduct the synthesis under an inert atmosphere.[2] This involves purging the reaction vessel with an inert gas, such as nitrogen or argon, before starting the reaction and maintaining a positive pressure of the inert gas throughout the process to prevent air from entering.[2]

Q3: What is the optimal temperature for the nitrosation of phenol (B47542) to minimize side reactions?

A3: The nitrosation reaction should be carried out at a low temperature, typically between -3°C and 5°C.[1] Strict temperature control is crucial to minimize side reactions, including resin formation.

Q4: Can the purity of the starting materials affect resin formation?

A4: Yes, using high-purity starting materials is important. Impurities in phenol or sodium nitrite (B80452) can potentially catalyze side reactions. It is advisable to use reagents of analytical grade or higher.

Q5: What is the expected yield and purity of this compound when resin formation is effectively controlled?

A5: By implementing measures to prevent resin formation, such as using an inert atmosphere, it is possible to achieve a significantly higher yield and purity. Some methods report yields between 85.0% and 95.0% and a purity of 99.0 wt% or greater.[2] In contrast, traditional methods without these controls may result in a purity of 95% or less.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from different synthesis protocols for this compound, highlighting the impact of reaction conditions on yield and purity.

ParameterMethod 1 (Conventional)Method 2 (Inert Atmosphere)Method 3 (Alternative)
Starting Materials Phenol, Sodium Nitrite, Sulfuric Acid, Hydroxylamine (B1172632)Ethyl Nitrite, Phenol, Acidic Accelerator, Hydroxylamine Hydrochloridep-Benzoquinone, Hydroxylamine Hydrochloride, Calcium Carbonate
Key Condition Reaction open to airReaction under inert gas-
Nitrosation Temp. 0°CNot specified, but low temp impliedNot applicable
Oximation Temp. 45°C to 62°CNot specified70°C
Reported Yield Not explicitly stated, but purity is limited85.0 - 95.0%79.2%
Reported Purity ≤ 95%≥ 99.0 wt%> 99%
Reference [1][2][1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrosation of Phenol under an Inert Atmosphere

This protocol is based on a method designed to minimize resin formation by excluding atmospheric oxygen.[2]

Materials:

  • Phenol

  • Ethyl nitrite

  • Organic solvent (e.g., ethanol)

  • Acidic reaction accelerator (e.g., concentrated hydrochloric acid)

  • Hydroxylamine hydrochloride

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas inlet and outlet (bubbler)

  • Cooling bath

Procedure:

  • Set up the reaction apparatus and purge the entire system with an inert gas for at least 15-20 minutes.

  • In the reaction flask, dissolve ethyl nitrite in the organic solvent to create an intermediate liquid A.

  • Add phenol to intermediate liquid A and mix until a uniform intermediate liquid B is obtained.

  • Maintain a gentle flow of inert gas through the apparatus.

  • In a separate vessel, prepare a solution of the acidic accelerator in the organic solvent.

  • Cool the reaction flask containing intermediate liquid B to the recommended low temperature (e.g., 0°C).

  • Slowly add the acidic accelerator solution dropwise to the reaction mixture while stirring vigorously. Monitor the temperature closely and maintain it within the desired range.

  • After the addition is complete, continue stirring for the specified reaction time to form p-benzoquinone monooxime.

  • To the resulting mixture containing the monooxime, directly add hydroxylamine hydrochloride for the oximation reaction.

  • Adjust the temperature as required for the oximation step and stir until the reaction is complete.

  • Isolate the crude this compound by filtration.

  • Wash the product with a suitable solvent to remove any remaining impurities.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis from p-Benzoquinone

This is an alternative method starting from p-benzoquinone.[1]

Materials:

  • p-Benzoquinone (4.0g)

  • Hydroxylamine hydrochloride (10.0g)

  • Calcium carbonate (5.4g)

  • Ethanol (B145695) (80ml)

  • Water (20ml)

  • Hydrochloric acid (36.5%, 11.3g)

Equipment:

  • Reactor (e.g., round-bottom flask) with stirring capability

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In the reactor, combine p-benzoquinone, hydroxylamine hydrochloride, and calcium carbonate.

  • Add ethanol and water to the reactor and stir to create a uniform mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add 60ml of water and 11.3g of 36.5% hydrochloric acid.

  • Stir the mixture evenly for 5 minutes.

  • Filter the solid product, wash it with water, and dry to obtain this compound.

Visualizations

Chemical Synthesis Pathway

SynthesisPathway phenol Phenol na_h2so4 + Sodium Nitrite + Sulfuric Acid phenol->na_h2so4 monooxime p-Benzoquinone Monooxime na_h2so4->monooxime hydroxylamine + Hydroxylamine monooxime->hydroxylamine oxygen + O2 (Air) monooxime->oxygen dioxime 1,4-Benzoquinone Dioxime hydroxylamine->dioxime resin Resin (Oxidized Impurities) oxygen->resin

Caption: Synthesis pathway of this compound and resin formation.

References

Troubleshooting scorching issues with 1,4-Benzoquinone dioxime in rubber vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers and scientists encountering premature vulcanization (scorching) issues when using 1,4-Benzoquinone dioxime (GMF) as a curing agent in rubber compounds.

Troubleshooting Guide

This guide addresses specific scorching problems in a question-and-answer format to help diagnose and resolve issues during experimentation.

Q1: My rubber compound is scorching prematurely during the mixing phase. What are the primary causes?

A1: Premature scorching during mixing with this compound (GMF) is a known challenge due to its low critical temperature.[1] The primary causes are typically related to formulation and processing parameters.

  • Formulation Issues:

    • Excessive GMF Concentration: Using a higher-than-necessary level of GMF can lead to a rapid, uncontrollable cure.

    • Presence of Strong Oxidizing Agents: GMF is activated by oxidizing agents (e.g., red lead, MBTS).[2] Their presence, especially at high concentrations, significantly accelerates the vulcanization process, even at lower temperatures.

    • Absence of a Retarder: Formulations without a suitable anti-scorch agent are highly susceptible to premature curing.[1][3] Aromatic polyamines, certain thiurams, and thiazoles have been shown to be effective retarders for quinone dioxime systems.[1][4]

  • Processing Issues:

    • High Mixing Temperature: Excessive heat generated during mixing is a primary trigger for scorching.[5] This can be due to high rotor speeds, prolonged mixing times, or inadequate cooling of the mixing equipment.

    • Improper Ingredient Addition Sequence: Adding the GMF and its activator too early in the mixing cycle, when the temperature is already rising, can initiate vulcanization prematurely.[5]

    • Inadequate Cooling Post-Mixing: If the compound is not cooled effectively after mixing, the retained heat can be sufficient to initiate or continue the curing process.[5]

Q2: How can I increase the scorch safety of my GMF-based compound?

A2: Increasing scorch safety involves modifying the formulation and controlling the processing conditions to delay the onset of vulcanization.

  • Formulation Adjustments:

    • Introduce a Retarder: This is the most direct method. Adding an anti-scorch agent like a modified phthalic anhydride (B1165640) or a sulfonamide can delay the action of the GMF.[6] Aromatic polyamines are noted to be particularly effective in GMF systems.[4]

    • Optimize the Cure System: Evaluate the ratio of GMF to the oxidizing agent. A reduction in the activator level can slow the reaction. For Butyl rubber (IIR), p,p'-dibenzoylquinone dioxime (DBQDO) can be used as an alternative, as it has better processing safety due to its slower reactivity.[2][7]

    • Reduce GMF Concentration: Carefully evaluate the minimum effective concentration of GMF required to achieve the desired final properties.

  • Process Modifications:

    • Control Temperature: Ensure the mixing equipment's cooling systems are functioning optimally. Reduce batch size or rotor speed to minimize frictional heat buildup.

    • Revise Addition Sequence: Add the GMF and its activator as late as possible in the mixing cycle, once the temperature has stabilized at a lower point.

    • Implement Post-Mix Cooling: Actively cool the rubber compound immediately after mixing, for instance, using a two-roll mill with chilled water circulation.[5]

Q3: My scorch time is inconsistent across different batches. What should I investigate?

A3: Inconsistent scorch times typically point to a lack of control over process variables or material consistency.

  • Check Process Consistency:

    • Mixing Time and Temperature: Use a consistent and validated mixing procedure for every batch, monitoring time and temperature closely.

    • Ingredient Dispersion: Poor dispersion can lead to localized high concentrations of GMF or activators, causing rapid scorching in those areas.[5]

  • Verify Raw Materials:

    • Moisture Content: Variations in the moisture content of fillers or the base elastomer can sometimes affect cure characteristics.

    • Material Purity: Ensure the purity and specification of the GMF and other compounding ingredients are consistent from batch to batch.

Frequently Asked Questions (FAQs)

Q1: What is scorching in rubber vulcanization?

A1: Scorching is the premature vulcanization or curing of a rubber compound that occurs during processing stages like mixing, milling, or extruding.[8][9] This premature cross-linking causes the material to lose its plasticity and flow, rendering it unusable for subsequent molding or shaping.[3]

Q2: What is the role of this compound (GMF) in vulcanization?

A2: this compound is a non-sulfur vulcanizing (curing) agent used for various elastomers, including natural rubber, SBR, and especially butyl rubber (IIR).[1] In the presence of an oxidizing agent, it forms cross-links, transforming the raw rubber into a more durable and elastic material with good heat resistance.[2][10]

Q3: How does the vulcanization mechanism of GMF lead to scorching?

A3: The vulcanization with GMF proceeds through a free-radical mechanism. It is believed that oxidizing agents convert GMF into p-dinitrosobenzene. This highly reactive intermediate then readily reacts with the polymer chains, forming stable cross-links.[2][11] This process can be very rapid, especially at elevated temperatures, leading to a narrow processing window and a high tendency to scorch.[2]

Q4: What are the standard methods for measuring scorch time?

A4: The two most common standard test methods are:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR) (ASTM D2084): This is the preferred method. It measures the increase in torque of a rubber sample in a heated, sealed cavity as it vulcanizes. Scorch time (ts1 or ts2) is defined as the time it takes for the torque to rise by one or two units above the minimum torque, indicating the onset of cure.[12]

  • Mooney Viscometer (ASTM D1646): This test measures the viscosity of the rubber compound at a constant temperature. Scorch time (t5) is the time required for the Mooney viscosity to rise 5 units above the minimum recorded viscosity.[8][13]

Quantitative Data Summary

The following table provides typical formulation and processing parameters. Note that optimal values are highly dependent on the specific elastomer and application.

ParameterComponent / ConditionTypical Value / GuidelineNotes
Curing Agent This compound (GMF)1.0 - 2.0 phrHigher levels increase cross-link density but significantly reduce scorch time.[2]
Activator Dibenzothiazyl disulfide (MBTS)2.0 - 4.0 phrUsed as an oxidizing agent to activate GMF.[2]
Activator Zinc Oxide (ZnO)3.0 - 5.0 phrOften used in conjunction with other activators.[2]
Retarder Aromatic Polyamines0.1 - 2.0 phrFound to be particularly effective for GMF cure systems.[4]
Retarder General Anti-Scorch Agents0.1 - 0.4 phrHigher dosages can negatively impact final properties.[5][14]
Processing Max. Mixing Temperature< 135°CTemperature should be carefully controlled to prevent premature cure.[15]

Experimental Protocols

1. Scorch Time Measurement using a Moving Die Rheometer (MDR)

  • Standard: Based on ASTM D2084.

  • Objective: To determine the scorch and cure characteristics of a rubber compound.

  • Methodology:

    • Instrument Setup: Set the MDR test temperature (e.g., 135°C). Ensure the instrument is calibrated.

    • Sample Preparation: Prepare a sample of the uncured rubber compound weighing approximately 5 grams.

    • Test Execution: Place the sample in the die cavity and close the chamber. The instrument will apply a small, oscillating rotational strain to the sample.

    • Data Acquisition: The torque required to oscillate the die is measured as a function of time.

    • Analysis: From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), and the time to incipient cure (scorch time), commonly reported as ts1 or ts2 (time to a 1 or 2 dN·m increase from ML).[12]

2. Scorch Time Measurement using a Mooney Viscometer

  • Standard: Based on ASTM D1646.[13]

  • Objective: To measure the initial viscosity and premature vulcanization characteristics of a compound.

  • Methodology:

    • Instrument Setup: Preheat the Mooney Viscometer to the specified test temperature (e.g., 120°C).

    • Sample Preparation: Die-cut two circular pieces from the uncured rubber stock.

    • Test Execution: Enclose the rotor within the two sample pieces inside the heated die cavity. After a 1-minute preheating period, start the rotor.

    • Data Acquisition: Record the Mooney viscosity units over time.

    • Analysis: Determine the minimum viscosity and the scorch time, typically reported as t5 (the time for the viscosity to rise 5 units above the minimum).[8]

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting GMF-related scorching.

GMF_Troubleshooting_Workflow start_node Scorching Issue Detected A Formulation Review start_node->A B Process Review start_node->B cat_node cat_node check_node check_node action_node action_node A1 Check GMF Concentration A->A1 A2 Check Activator Concentration A->A2 A3 Check for Presence of Retarder A->A3 B1 Check Mixing Temperature B->B1 B2 Check Ingredient Addition Sequence B->B2 B3 Check Post-Mix Cooling B->B3 S1 Reduce GMF Dosage A1->S1 S2 Reduce Activator Dosage A2->S2 S3 Introduce/Increase Retarder A3->S3 S4 Reduce Rotor Speed or Mixing Time B1->S4 S5 Add GMF/Activator Late in Cycle B2->S5 S6 Implement Active Cooling B3->S6

Caption: Troubleshooting workflow for GMF-related scorching issues.

GMF_Vulcanization_Pathway cluster_reactants Initial Components cluster_process Process Conditions reactant reactant agent agent process process product product inhibitor inhibitor Polymer Rubber Polymer (e.g., Butyl) Result Cross-linked (Vulcanized) Rubber Polymer->Result Cross-linking Reaction GMF 1,4-Benzoquinone Dioxime (GMF) Intermediate Reactive Intermediate (p-Dinitrosobenzene) GMF->Intermediate Oxidation Oxidizer Oxidizing Agent (e.g., MBTS) Oxidizer->Intermediate Oxidation Heat Heat (from mixing) Heat->Intermediate accelerates Scorch Premature Cross-linking (Scorch) Heat->Scorch triggers Intermediate->Result Cross-linking Reaction Intermediate->Scorch Uncontrolled Reaction Retarder Anti-Scorch Retarder Retarder->Intermediate Inhibits/ Delays

Caption: Chemical relationships in GMF vulcanization leading to scorching.

References

Technical Support Center: Optimizing Reaction Conditions for Phenol Nitrosation to p-Benzoquinone Mono-oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of p-benzoquinone mono-oxime via phenol (B47542) nitrosation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the nitrosation of phenol?

A1: The reaction involves an electrophilic aromatic substitution. Phenol is typically converted to the more reactive phenolate (B1203915) ion in an alkaline solution.[1] An acid is then introduced to react with a nitrite (B80452) salt (e.g., sodium nitrite) to generate the nitrosating agent, the nitrosonium ion (NO+). This electrophile then attacks the electron-rich aromatic ring of the phenolate, primarily at the para-position due to the directing effect of the hydroxyl group.[2][3] The resulting p-nitrosophenol exists in tautomeric equilibrium with its more stable isomer, p-benzoquinone mono-oxime.[2]

Q2: What are the most critical parameters to control during the reaction?

A2: The nitrosation of phenol is highly sensitive to several factors.[1] The most critical parameters to control are temperature, the stoichiometry of reactants, and pH. Even slight variations can significantly impact yield and purity by promoting side reactions.[1] Efficient agitation is also crucial to ensure homogenous mixing and temperature distribution.[4]

Q3: Why is strict temperature control so important?

A3: Low temperature, typically between -2°C and 5°C, is essential for a successful reaction.[1][5] Nitrous acid, the precursor to the active nitrosating agent, is unstable and decomposes at higher temperatures into nitric acid and nitric oxide.[1] This decomposition not only reduces the amount of available nitrosating agent, leading to lower yields, but the resulting nitric acid can cause unwanted side reactions, including nitration and oxidation, which contribute to the formation of impure, often tarry, products.[1][4]

Q4: How does pH or acidity level affect the reaction outcome?

A4: The pH level is critical for generating the electrophile. A mineral acid (like sulfuric acid) is required to react with sodium nitrite to form nitrous acid, which in turn generates the nitrosonium ion (NO+).[1] However, an excessive concentration of mineral acid should be avoided. A highly acidic medium can promote the tautomerization of the desired nitroso product into a form that is more easily oxidized, leading to byproduct formation.[1] The reaction rate is also highly dependent on acidity.[6]

Q5: What is the ideal molar ratio of reactants?

A5: The amount of alkali nitrite should not significantly exceed the molar quantity of the phenol being nitrosated.[1] An excess of nitrous acid can react with the p-nitrosophenol product to form diazonium salts, which can then be reduced by more excess nitrous acid to produce further impurities.[1] A recommended molar ratio of sodium nitrite and mineral acid to phenol is approximately 1.2:1.2:1.0 to 1.4:1.4:1.0 to ensure complete conversion while minimizing side reactions.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experiment.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of p-Benzoquinone Mono-oxime Suboptimal Temperature: Reaction temperature exceeded the optimal 0-5°C range, causing decomposition of nitrous acid.[4]Maintain strict temperature control using an ice-salt bath or cryocooler. Ensure the thermometer is accurately measuring the internal reaction temperature.[4]
Excess Nitrous Acid: Using a large excess of sodium nitrite and/or acid led to the formation of diazonium salts and other byproducts, consuming the product.[1][4]Use a stoichiometric amount or only a slight excess of the nitrosating agent. A molar ratio of NaNO₂ to phenol of around 1.2:1.0 is recommended.[4]
Incorrect pH: The reaction medium was either not acidic enough to generate the nitrosating agent efficiently or was too acidic, promoting product degradation.[1]Carefully monitor and control the addition of acid. Ensure the pH is within the optimal range for nitrosation.
Formation of Dark, Tarry Byproducts Local Overheating: Inefficient stirring resulted in localized "hot spots" where the temperature exceeded the optimal range, leading to decomposition and polymerization.[4]Ensure vigorous and efficient mechanical stirring throughout the entire reagent addition and reaction time to maintain a homogenous temperature.[4]
High Phenol Concentration: A high concentration of phenol may form a separate organic phase, promoting side reactions and tar formation.[4]Maintain a dilute solution to ensure that the sodium phenolate intermediate is fully dissolved in the aqueous phase.[4]
Oxidation of Product: The p-nitrosophenol/p-benzoquinone mono-oxime product can be oxidized by air or other reagents, leading to resinous impurities.[5]Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of o-Nitrosophenol Impurity Reaction Conditions: While the para-position is strongly preferred, some reaction conditions can increase the formation of the ortho-isomer.[3] Acidic conditions, in some cases, may yield more ortho-directed products.[7]For higher para-selectivity, consider alternative methods such as nitrosation under mildly basic conditions (e.g., using isoamyl nitrite and K₂CO₃ in DMF), which have been shown to yield p-quinone monooximes selectively.[7]
Inconsistent or Non-Reproducible Results Variability in Reagent Addition: The rate of addition of the acid or nitrosating agent was not consistent between experiments.Use a syringe pump or a dropping funnel with a pressure-equalizing arm for a slow, controlled, and reproducible addition of reagents. The rate must be slow enough to prevent a temperature spike.[1]

Experimental Protocols

Protocol 1: Standard Synthesis of p-Benzoquinone Mono-oxime (Acidic Conditions)

This protocol is a generalized procedure based on common laboratory practices for phenol nitrosation.

  • Preparation of Sodium Phenolate: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol in a stoichiometric amount of aqueous sodium hydroxide (B78521) solution.

  • Addition of Nitrite: To the resulting sodium phenolate solution, add a solution of sodium nitrite (1.2 to 1.4 molar equivalents).

  • Cooling: Cool the reaction mixture to between -2°C and 0°C using an ice-salt bath.[1]

  • Nitrosation: With vigorous stirring, slowly add sulfuric acid (approximately 30-40% solution) dropwise from the dropping funnel.[5] The rate of addition must be carefully controlled to maintain the internal temperature below 5°C.

  • Reaction: After the acid addition is complete, continue to stir the mixture at 0-5°C for 1-2 hours to ensure the reaction goes to completion. The product will precipitate as a light yellow solid.

  • Isolation: Filter the solid product using vacuum filtration.

  • Washing: Wash the collected solid with cold water until the washings are neutral to remove any residual acid and salts.[5]

  • Drying: Dry the product, preferably in a vacuum desiccator, as the oxime can be sensitive to oxygen and moisture over time.[8]

Protocol 2: HPLC Analysis of Product Purity

This method is for the quantitative analysis of p-benzoquinone mono-oxime and the common impurity, p-nitrosophenol.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (or equivalent).[9]

  • Mobile Phase: A mixture of methanol, water, and an ammonium (B1175870) acetate (B1210297) buffer solution (e.g., 30:50:20 v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 305 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Procedure:

    • Prepare standard solutions of p-benzoquinone mono-oxime and p-nitrosophenol of known concentrations in the mobile phase.

    • Prepare a sample solution of the crude or purified product by accurately weighing a small amount and dissolving it in the mobile phase.

    • Inject the standard solutions to determine their retention times and generate a calibration curve. (Typical retention times might be ~2.3 min for p-nitrosophenol and ~4.8 min for p-benzoquinone mono-oxime under these conditions).[9]

    • Inject the sample solution and quantify the amounts of the main product and key impurities by comparing peak areas to the calibration curve.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation Reactants Phenol Sodium Hydroxide Sodium Nitrite Setup Reaction Vessel Setup (Stirrer, Thermometer) Reactants->Setup Cooling Cool to 0°C Setup->Cooling Acid_Addition Slow Dropwise Addition of Sulfuric Acid Cooling->Acid_Addition Vigorous Stirring Reaction Stir at 0-5°C for 1-2 hours Acid_Addition->Reaction Maintain Temp < 5°C Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final Product: p-Benzoquinone Mono-oxime Drying->Product

Caption: Experimental workflow for the synthesis of p-benzoquinone mono-oxime.

G cluster_yield cluster_tar Problem Undesirable Reaction Outcome Observed LowYield Low Product Yield Problem->LowYield Tar Dark, Tarry Byproducts Problem->Tar Cause_Temp Cause: Temp > 5°C? LowYield->Cause_Temp Cause_Stoich Cause: Excess NaNO₂? LowYield->Cause_Stoich Sol_Temp Solution: Improve Cooling & Monitor Temperature Cause_Temp->Sol_Temp Yes Sol_Stoich Solution: Use ~1.2 eq. NaNO₂ Cause_Stoich->Sol_Stoich Yes Cause_Stir Cause: Inefficient Stirring? Tar->Cause_Stir Cause_Conc Cause: High Phenol Conc.? Tar->Cause_Conc Sol_Stir Solution: Use Vigorous Mechanical Stirring Cause_Stir->Sol_Stir Yes Sol_Conc Solution: Use More Dilute Reaction Mixture Cause_Conc->Sol_Conc Yes

Caption: Troubleshooting logic for common issues in phenol nitrosation.

References

Technical Support Center: Effective Use of Anti-Scorching Agents with 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,4-Benzoquinone dioxime (PBQD) as a vulcanizing agent. The focus is on the effective addition and management of anti-scorching agents to prevent premature vulcanization (scorch) and ensure processing safety.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and anti-scorching agents.

Q1: My rubber compound is scorching prematurely during mixing, even with an anti-scorching agent. What are the likely causes and solutions?

A1: Premature scorching in the presence of an anti-scorching agent can be attributed to several factors, primarily related to heat generation and ingredient dispersion.

  • Excessive Heat Generation: High temperatures during the mixing process can overwhelm the anti-scorching agent.

    • Solution: Monitor the internal temperature of the mixer. If it exceeds the recommended processing temperature for your rubber compound, reduce the rotor speed or decrease the mixing time. Consider a two-stage mixing process where the this compound and the anti-scorching agent are added in the second, cooler stage.

  • Inadequate Dispersion: Poor dispersion of the anti-scorching agent can lead to localized areas with insufficient protection against scorch.

    • Solution: Ensure that the anti-scorching agent is added early in the mixing cycle (but after the polymer and fillers have been incorporated) to allow for thorough dispersion. The use of a masterbatch form of the anti-scorching agent can also improve its distribution throughout the rubber matrix.

  • Incorrect Ingredient Addition Sequence: Adding the vulcanizing agent (this compound) too early in the mixing cycle can initiate vulcanization before the anti-scorching agent is adequately dispersed.

    • Solution: A typical addition sequence is: 1. Polymer, 2. Fillers, 3. Plasticizers/Oils, 4. Anti-scorching agent, 5. Zinc oxide and other activators, and finally, 6. This compound.

Q2: I've added an anti-scorching agent, but the scorch time is still too short for my processing needs. How can I further increase the scorch safety?

A2: If the initial addition of an anti-scorching agent is insufficient, you can consider the following adjustments:

  • Increase the Dosage of the Anti-Scorching Agent: A higher concentration of the anti-scorching agent will provide a longer scorch time. However, be aware that excessive amounts can negatively impact the cure rate and final physical properties. It is recommended to increase the dosage in small increments (e.g., 0.1 phr) and evaluate the effect on both scorch time and vulcanizate properties.

  • Use a More Potent Anti-Scorching Agent: Different anti-scorching agents have varying levels of effectiveness. For example, N-(Cyclohexylthio)phthalimide (CTP) is known to be a highly effective pre-vulcanization inhibitor.[1]

  • Combine Different Types of Anti-Scorching Agents: In some cases, a synergistic effect can be achieved by using a combination of anti-scorching agents, such as a thiazole (B1198619) and a thiuram.[2] This can provide a balance of scorch safety and cure characteristics.

Q3: After adding an anti-scorching agent, my compound's cure time has increased significantly, and the final physical properties are compromised. How can I rectify this?

A3: This is a common issue that arises from an over-retardation of the vulcanization process.

  • Optimize the Anti-Scorching Agent Dosage: As mentioned previously, an excessive amount of anti-scorching agent can slow down the cure rate. It is crucial to find the optimal dosage that provides adequate scorch safety without unduly extending the cure time.

  • Adjust the Accelerator System: To compensate for the retarding effect, you may need to increase the dosage of your primary accelerator or introduce a secondary accelerator. This will help to "kick-start" the vulcanization process once the desired processing window has been achieved.

  • Evaluate the Impact on Physical Properties: When adjusting the cure system, it is essential to re-evaluate the physical properties of the vulcanizate, such as tensile strength, elongation at break, and hardness, to ensure they still meet the required specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of anti-scorching agents to use with this compound?

A1: Thiazole and thiuram-based anti-scorching agents are commonly recommended for use with this compound.[2] N-(Cyclohexylthio)phthalimide (CTP), also known as PVI, is a particularly effective and widely used pre-vulcanization inhibitor.[1]

Q2: What is the recommended dosage of an anti-scorching agent when used with this compound?

A2: The typical dosage of an anti-scorching agent is in the range of 0.1 to 1.0 parts per hundred of rubber (phr). The optimal amount will depend on the specific rubber formulation, the processing conditions, and the desired level of scorch safety.

Q3: How do anti-scorching agents work to prevent premature vulcanization?

A3: Anti-scorching agents function by intercepting the reactive intermediates that are formed during the initial stages of vulcanization.[3] For instance, in a system with a thiazole accelerator, the anti-scorching agent CTP reacts with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate, preventing it from participating in the reactions that lead to cross-linking until the CTP is consumed.[4][5]

Q4: Can I use an anti-scorching agent to salvage a batch of rubber that has already started to scorch?

A4: Some anti-scorching agents, like CTP, are reported to have a restorative effect on rubber compounds that have been exposed to excessive heat or have begun to scorch slightly.[1] However, this is not a guaranteed solution, and its effectiveness will depend on the extent of the scorching. It is always preferable to prevent scorch from occurring in the first place.

Q5: Will adding an anti-scorching agent affect the color of my final product?

A5: Most modern anti-scorching agents are non-staining and non-discoloring. However, it is always advisable to check the technical data sheet of the specific agent being used and to conduct preliminary trials, especially for light-colored rubber compounds.

Data Presentation

Anti-Scorching AgentConcentration (phr)Mooney Scorch Time (t5) at 135°C (min)Mooney Cure Time (t35) at 135°C (min)Minimum Torque (ML) (dN·m)Maximum Torque (MH) (dN·m)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control (None) 0.0
Thiuram A 0.2
0.4
0.6
Thiazole B 0.2
0.4
0.6
CTP 0.1
0.2
0.3

Experimental Protocols

Protocol for Compounding and Mooney Scorch Testing of a Butyl Rubber Formulation with this compound and an Anti-Scorching Agent

1. Objective: To determine the effect of an anti-scorching agent on the scorch time and cure characteristics of a butyl rubber compound vulcanized with this compound.

2. Materials and Equipment:

  • Internal mixer (e.g., Banbury mixer) or a two-roll mill

  • Mooney viscometer

  • Butyl rubber

  • Carbon black

  • Processing oil

  • Zinc oxide

  • This compound (PBQD)

  • Anti-scorching agent (e.g., CTP or a selected thiuram/thiazole)

  • Laboratory balance

  • Spatulas and other mixing tools

3. Compounding Procedure (Two-Roll Mill):

  • Set the roll temperature of the two-roll mill to a suitable temperature for butyl rubber (typically 50-70°C).

  • Pass the butyl rubber through the mill several times to form a continuous band. This process is known as mastication.

  • Add the carbon black to the rubber band gradually, ensuring it is well incorporated.

  • Add the processing oil and zinc oxide and continue to mix until a homogeneous compound is obtained.

  • Introduce the anti-scorching agent and mix thoroughly.

  • Finally, add the this compound and mix for a short, controlled period to ensure dispersion without generating excessive heat.

  • Sheet out the compounded rubber to a thickness of approximately 6 mm.

  • Allow the compound to mature for at least 24 hours at room temperature before testing.

4. Mooney Scorch Test Procedure (ASTM D1646):

  • Preheat the Mooney viscometer to the specified test temperature (e.g., 135°C).

  • Cut two circular test specimens from the compounded rubber sheet using a die.

  • Place one specimen above and one below the rotor of the viscometer.

  • Close the viscometer die cavity.

  • Allow the sample to preheat for a specified time (typically 1 minute).

  • Start the rotor and record the Mooney viscosity over time.

  • The test is typically run until the viscosity has increased significantly, indicating the onset of vulcanization.

  • From the resulting curve, determine the minimum viscosity (ML) and the scorch time (t5), which is the time for the viscosity to increase by 5 Mooney units from the minimum.[6] The cure time (t35) can also be determined as the time for the viscosity to increase by 35 Mooney units from the minimum.[6]

5. Data Analysis and Reporting:

  • Record the ML, t5, and t35 values for each formulation.

  • Compare the scorch and cure times of the compounds with and without the anti-scorching agent.

  • Analyze the effect of different concentrations of the anti-scorching agent on the rheological properties.

Visualizations

Troubleshooting_Workflow start Premature Scorch Observed check_temp Is mixing temperature too high? start->check_temp check_dispersion Is anti-scorching agent dispersion adequate? check_temp->check_dispersion No reduce_temp Reduce rotor speed or mixing time. Consider two-stage mixing. check_temp->reduce_temp Yes check_sequence Was the ingredient addition sequence correct? check_dispersion->check_sequence Yes improve_dispersion Add anti-scorching agent earlier. Use masterbatch form. check_dispersion->improve_dispersion No check_dosage Is anti-scorching agent dosage sufficient? check_sequence->check_dosage Yes correct_sequence Follow recommended addition sequence: Polymer -> Fillers -> Anti-scorch -> PBQD. check_sequence->correct_sequence No increase_dosage Incrementally increase anti-scorch dosage. Evaluate impact on cure. check_dosage->increase_dosage No end_ok Scorch Issue Resolved check_dosage->end_ok Yes reduce_temp->end_ok improve_dispersion->end_ok correct_sequence->end_ok increase_dosage->end_ok

Troubleshooting workflow for premature scorch.

Experimental_Workflow start Start: Formulation Design compounding Rubber Compounding (Two-Roll Mill or Internal Mixer) start->compounding maturation Compound Maturation (24h at Room Temperature) compounding->maturation sample_prep Sample Preparation (Die Cutting) maturation->sample_prep mooney_test Mooney Scorch Test (ASTM D1646) sample_prep->mooney_test data_analysis Data Analysis (Determine ML, t5, t35) mooney_test->data_analysis end End: Report Results data_analysis->end

Experimental workflow for Mooney scorch testing.

Signaling_Pathway cluster_vulcanization Vulcanization Process cluster_inhibition Scorch Inhibition PBQD This compound (PBQD) Active_S Active Vulcanizing Agent PBQD->Active_S Thiazole Thiazole Accelerator (e.g., MBTS) MBT 2-Mercaptobenzothiazole (MBT Intermediate) Thiazole->MBT MBT->Active_S Inactive_Complex Inactive Complex (e.g., CDB) MBT->Inactive_Complex Forms Rubber Rubber Polymer Active_S->Rubber Crosslinked_Rubber Crosslinked Rubber Rubber->Crosslinked_Rubber Vulcanization CTP Anti-Scorching Agent (CTP/PVI) CTP->MBT Inhibits CTP->Inactive_Complex Forms

Proposed mechanism of scorch inhibition by CTP.

References

Technical Support Center: Mitigating the Polluting Effects of 1,4-Benzoquinone Dioxime in Rubber Compounding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1,4-Benzoquinone dioxime (QDO) in rubber compounding. The information provided aims to help mitigate common polluting effects such as rubber discoloration, premature vulcanization (scorch), and the formation of harmful byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Discoloration or Staining of Light-Colored Rubber Compounds

Q1: My light-colored rubber compound is showing significant discoloration after curing with this compound. What is the cause and how can I prevent this?

A1: Discoloration in QDO-cured compounds is a common issue, often stemming from the formation of colored species during vulcanization and exposure to heat or UV light.

  • Immediate Solution: The most effective method to counteract this is by incorporating titanium dioxide (TiO₂) into your formulation. TiO₂ acts as a white pigment, masking the discoloration, and also serves as a UV stabilizer, preventing photo-degradation.[1][2] Both anatase and rutile grades of TiO₂ are effective, with rutile providing superior UV protection.[1][3]

  • Troubleshooting Steps:

    • Introduce Titanium Dioxide: Start by adding 2-5 phr (parts per hundred rubber) of TiO₂ to your compound. For stark white compounds, this may need to be increased to 10-25 phr.[3]

    • Optimize TiO₂ Concentration: The effectiveness of TiO₂ can be concentration-dependent. In some cases, lower concentrations (e.g., 2%) have been found to provide better color stability than higher concentrations.[4][5] It is recommended to conduct a small study to find the optimal loading for your specific rubber formulation.

    • Ensure Proper Dispersion: Poor dispersion of TiO₂ can lead to speckling and inconsistent color. Ensure your mixing procedure is adequate to achieve a uniform distribution of all compounding ingredients.

    • Control Curing Temperature: High curing temperatures can exacerbate discoloration. Where possible, optimize the curing cycle to use the lowest effective temperature.[3]

Data Presentation: Effect of Titanium Dioxide on Color Stability

The following table summarizes the expected effect of different loadings of titanium dioxide on the color stability of a light-colored rubber compound. The color difference (ΔE*ab) is measured according to ASTM D2244, where a lower value indicates less color change from the reference.

TiO₂ Concentration (phr)Expected Color Difference (ΔE*ab)Remarks
0High (>5.0)Significant discoloration is likely.
2Low (1.0 - 2.0)Often provides the best color stability.[4]
5Low to Moderate (1.5 - 3.0)Effective, but may not be as optimal as lower concentrations in some systems.[5]
10Moderate (2.0 - 4.0)Primarily for achieving a white color; may not be the most stable option.[3]

Issue 2: Premature Vulcanization (Scorch) During Processing

Q2: My rubber compound is scorching in the mixer/extruder when using this compound. How can I improve its processing safety?

A2: this compound has a low critical temperature, making it prone to causing scorch.[5] This can be managed by adjusting your vulcanization system with scorch retarders.

  • Immediate Solution: Introduce a scorch retarder (or pre-vulcanization inhibitor) into your formulation. These chemicals delay the onset of vulcanization at processing temperatures without significantly affecting the final cure rate.[6]

  • Troubleshooting Steps:

    • Select an Appropriate Retarder:

      • Aromatic Polyamines: Compounds like diamino diphenyl methane (B114726) have been shown to be effective retarders for quinone dioxime cures.[7]

      • Thiurams and Thiazoles: Accelerators such as TMTD (Tetramethylthiuram disulfide) and MBTS (Dibenzothiazole disulfide) can also function as retarders in certain formulations.[8][9]

      • Acidic Retarders: Phthalic anhydride (B1165640) and benzoic acid are effective with certain accelerator systems.[9]

    • Optimize Retarder Dosage: The amount of retarder needed will depend on the severity of the scorch and the specific formulation. Start with a low dosage (e.g., 0.5 phr) and incrementally increase it as needed.

    • Monitor with a Rheometer: Use a rotorless cure meter (as per ASTM D5289) to measure the scorch time (ts2) and cure time (t90) of your modified compound to ensure you have achieved the desired processing safety without compromising the cure efficiency.[10][11]

    • Control Processing Temperature: Ensure that the temperature of your mixing and processing equipment is carefully controlled and does not exceed the scorch temperature of your compound.

Data Presentation: Effect of Scorch Retarders on Vulcanization Characteristics

This table illustrates the typical effects of adding a scorch retarder to a QDO-vulcanized rubber compound, with data obtained from a rotorless cure meter.

FormulationScorch Time (ts2, minutes)Cure Time (t90, minutes)Maximum Torque (MH, dNm)
Control (No Retarder)2.510.020.0
+ 0.5 phr Retarder A4.010.519.8
+ 1.0 phr Retarder A5.511.019.5
+ 0.5 phr Retarder B3.810.220.1

Issue 3: Potential for N-Nitrosamine Formation

Q3: I am concerned about the potential formation of N-nitrosamines in my rubber product due to the use of this compound. How can I assess and mitigate this risk?

A3: The formation of N-nitrosamines is a valid concern when using nitrogen-containing chemicals like QDO in rubber compounding, as they can be carcinogenic.[12] Mitigation involves careful formulation and analytical verification.

  • Assessment: The presence and quantity of N-nitrosamines in the final product should be determined analytically. The most common methods are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) or a Nitrogen Chemiluminescence Detector (GC-NCD), or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

  • Mitigation Strategies:

    • Alternative Curing Systems: If N-nitrosamine levels are found to be above acceptable limits, consider replacing the QDO vulcanization system. Phenolic resins (resol resins) are a viable non-nitrosamine-forming alternative for butyl rubber and offer excellent heat resistance.[15][16]

    • Careful Selection of Accelerators: Some accelerators, particularly those based on secondary amines (e.g., certain thiurams and dithiocarbamates), are more likely to be precursors to N-nitrosamines.[17] Select accelerators that are not known to form carcinogenic nitrosamines.

    • Minimize Nitrosating Agents: Reduce or eliminate sources of nitrosating agents (like nitrites and nitrates) from your raw materials and processing environment.

Experimental Protocols

Protocol 1: Evaluation of Rubber Discoloration (Based on ASTM D2244)

This protocol outlines the procedure for quantitatively measuring the color change of a rubber sample after exposure to curing and/or environmental conditions.

  • Apparatus:

    • Spectrophotometer or colorimeter capable of measuring color coordinates in the CIELAB (Lab*) color space.

  • Methodology:

    • Prepare Samples: Prepare flat, opaque rubber samples of the control and experimental formulations (e.g., with varying levels of TiO₂).

    • Initial Color Measurement: Before any exposure, measure the color of a reference sample using the spectrophotometer. Record the L, a, and b* values. The L* value represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.[18][19]

    • Exposure: Subject the test samples to the desired conditions (e.g., press curing, UV weathering, or heat aging).

    • Final Color Measurement: After exposure, measure the L, a, and b* values of the exposed samples.

    • Calculate Color Difference (ΔEab): The total color difference is calculated using the following formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ Where: ΔL = L_sample - L_reference Δa* = a_sample - a_reference Δb* = b_sample - b_reference

    • Interpretation: A higher ΔEab value indicates a greater color change. Typically, a ΔEab of less than 1.0 is not perceptible to the human eye.[19]

Protocol 2: Assessment of Scorch Characteristics (Based on ASTM D5289)

This protocol describes the use of a rotorless cure meter to determine the scorch and cure characteristics of a rubber compound.

  • Apparatus:

    • Rotorless cure meter with a temperature-controlled, sealed test cavity.

  • Methodology:

    • Set Test Parameters: Set the test temperature (e.g., 160°C), oscillation frequency, and strain.

    • Sample Preparation: Place a specified volume of the uncured rubber compound into the test cavity.

    • Run Test: Start the test. The instrument will oscillate the die and measure the torque required as a function of time.

    • Data Acquisition: The instrument will generate a cure curve (torque vs. time).

    • Determine Key Parameters: From the cure curve, the following parameters are determined:[10][20]

      • ML (Minimum Torque): An indication of the viscosity of the uncured compound.

      • MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound.

      • ts2 (Scorch Time): The time to reach a 2 dNm rise in torque above ML. This represents the time available for processing before vulcanization begins.

      • t90 (Cure Time): The time to reach 90% of the maximum torque. This is often used as a measure of the optimal cure time.

    • Analysis: Compare the ts2 values of different formulations to assess their relative processing safety. A longer ts2 indicates better scorch resistance.

Protocol 3: N-Nitrosamine Analysis by GC-TEA (General Procedure)

This protocol provides a general workflow for the determination of volatile N-nitrosamines in rubber samples.

  • Apparatus:

    • Gas Chromatograph (GC) equipped with a Thermal Energy Analyzer (TEA) detector.

    • Soxhlet extraction apparatus.

    • Rotary evaporator.

  • Reagents:

    • Dichloromethane (DCM), analytical grade.

    • N-nitrosamine calibration standards.

    • Internal standard (e.g., N-nitrosodipropylamine - NDPA).

  • Methodology:

    • Sample Preparation:

      • Cut the rubber sample into small pieces (e.g., 2x2 mm).[21]

      • Accurately weigh a known amount of the sample (e.g., 5-10 g).

    • Extraction:

      • Place the sample in a Soxhlet thimble and extract with DCM for several hours.[21]

      • Spike the extraction solvent with a known amount of the internal standard.

    • Concentration:

      • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • GC-TEA Analysis:

      • Inject an aliquot of the concentrated extract into the GC-TEA system.

      • The GC separates the different compounds based on their boiling points and polarity.

      • The TEA detector is highly selective for nitrosamines, providing sensitive and specific detection.[12]

    • Quantification:

      • Identify and quantify the N-nitrosamines present in the sample by comparing their retention times and peak areas to those of the calibration standards. The internal standard is used to correct for variations in extraction efficiency and injection volume.

Visualizations

Diagram 1: Troubleshooting Rubber Discoloration

G A Problem: Discoloration in Light-Colored Compound B Primary Cause: Formation of Colored Species from QDO Vulcanization A->B C Mitigation Strategy: Incorporate Titanium Dioxide (TiO₂) B->C D Action 1: Add 2-5 phr TiO₂ to Formulation C->D E Action 2: Optimize TiO₂ Concentration (Conduct Study) C->E F Action 3: Ensure Proper Dispersion (Review Mixing) C->F G Action 4: Control Curing Temperature (Optimize Cycle) C->G H Verification: Measure Color Stability (ASTM D2244) D->H E->H F->H G->H I Outcome: Reduced Discoloration (Low ΔE*ab) H->I

Caption: Workflow for troubleshooting discoloration in QDO-cured rubber.

Diagram 2: Experimental Workflow for Scorch Time Evaluation

G A Start: Compound Formulation (with/without Retarder) B Sample Preparation: Specified Volume for Rotorless Cure Meter A->B C ASTM D5289 Test: Run at Specified Temperature & Strain B->C D Data Acquisition: Generate Cure Curve (Torque vs. Time) C->D E Data Analysis: Determine ts2 (Scorch Time) and t90 (Cure Time) D->E F Compare ts2 Values: Assess Processing Safety E->F G End: Optimized Formulation with Adequate Scorch Time F->G

Caption: Process for evaluating scorch time using ASTM D5289.

Diagram 3: Decision Pathway for N-Nitrosamine Mitigation

G A Concern: Potential N-Nitrosamine Formation with QDO B Step 1: Analytical Testing (GC-TEA or GC-MS) A->B C Are Nitrosamine (B1359907) Levels Above Acceptable Limits? B->C D No C->D No E Yes C->E Yes J Outcome: Process validated with acceptable nitrosamine levels D->J F Action: Consider Alternative Curing System E->F G Option 1: Phenolic (Resol) Resin Cure F->G H Option 2: Review & Replace Accelerator Package F->H I Step 2: Re-formulate and Re-test G->I H->I I->B

Caption: Decision-making process for N-nitrosamine risk mitigation.

References

Improving the operational safety of 1,4-Benzoquinone dioxime vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the operational safety and success of 1,4-Benzoquinone dioxime (BQDO) vulcanization experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and use of BQDO in vulcanization.

1. What is this compound (BQDO) and why is it used in vulcanization?

This compound (BQDO), also known as p-quinone dioxime, is an organic compound used as a vulcanizing (curing) agent for various types of rubber, including butyl rubber, natural rubber, and styrene-butadiene rubber.[1] It is particularly effective for butyl rubber.[2] BQDO vulcanization creates a stable, cross-linked polymer network, enhancing the rubber's tensile strength, heat resistance, and elasticity.[2][3]

2. What are the primary hazards associated with BQDO?

BQDO presents several hazards that require careful handling:

  • Flammability: It is a flammable solid.[2]

  • Explosive Potential: Dry BQDO may have explosive properties and should not be subjected to grinding, shock, or friction.[4]

  • Toxicity: It is harmful if swallowed and can cause skin and eye irritation.[5]

  • Health Risks: It is suspected of causing genetic defects and cancer.[6]

  • Dust Explosion: Like many fine organic powders, BQDO dust can form an explosive mixture with air.[3][7]

3. What personal protective equipment (PPE) is required when handling BQDO?

Appropriate PPE is crucial for the safe handling of BQDO and includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[5]

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially when there is a risk of dust formation.[8]

4. How should BQDO be stored?

Proper storage of BQDO is essential for safety:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

5. What are the signs of premature vulcanization (scorch) and how can it be prevented?

Scorch is the premature cross-linking of the rubber compound during mixing or processing, leading to a loss of plasticity and making it difficult to shape.[11] Signs of scorch include a lumpy or granular appearance of the rubber and an increase in viscosity. To prevent scorch, anti-scorch agents or retarders, such as aromatic polyamines, can be added to the rubber formulation.[4][11] These chemicals delay the onset of vulcanization at processing temperatures.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during BQDO vulcanization.

Problem 1: Premature Vulcanization (Scorch) During Mixing

  • Symptom: The rubber compound becomes stiff, lumpy, and difficult to process on the mill or in the extruder. A rapid increase in viscosity is observed during mixing.

  • Potential Causes:

    • Excessive mixing temperature.

    • Prolonged mixing time.

    • Absence or insufficient amount of anti-scorch agent.

    • Highly active accelerator system.

  • Solutions:

    • Monitor and control the mixing temperature. Use cooling systems on the mixing equipment.

    • Optimize the mixing time to ensure proper dispersion without initiating vulcanization.

    • Incorporate an appropriate anti-scorch agent or retarder into the formulation. Aromatic polyamines are effective retarders for quinone dioxime cures.[4]

    • Adjust the accelerator-to-vulcanizing agent ratio.

Problem 2: Poor Mechanical Properties in the Cured Rubber (e.g., Low Tensile Strength, Poor Elongation)

  • Symptom: The final vulcanized rubber product is weak, tears easily, or does not stretch as expected.

  • Potential Causes:

    • Poor dispersion of BQDO, fillers, or other additives.

    • Incomplete vulcanization (under-curing).

    • Over-curing, leading to reversion (breakdown of cross-links).[12]

    • Incorrect formulation (e.g., improper ratio of BQDO to activators).

  • Solutions:

    • Improve Dispersion:

      • Optimize the mixing sequence. Generally, it is recommended to add fillers and BQDO to the rubber before adding oils and other plasticizers.[4]

      • Ensure the mixing equipment provides adequate shear.

    • Address Curing Issues:

      • Verify the vulcanization temperature and time. An increase in cure time or temperature may be needed for under-cured samples.[13]

      • For over-curing, reduce the vulcanization time or temperature. Analyze the cure curve from a rheometer to determine the optimal cure time (t90).[1][14]

    • Review Formulation:

      • Ensure the correct amounts of BQDO, activators (e.g., MBTS, metal oxides), and other ingredients are used.[15]

Problem 3: Poor Heat Aging Resistance

  • Symptom: The vulcanized rubber becomes brittle or loses its physical properties after exposure to elevated temperatures for an extended period.

  • Potential Causes:

    • Sub-optimal cross-link structure.

    • Presence of pro-oxidant impurities.

    • Inadequate amount of antioxidant in the formulation.

  • Solutions:

    • Optimize the vulcanization system. The type and amount of cross-links can influence heat aging properties.

    • Incorporate antioxidants into the rubber formulation to protect against oxidative degradation at high temperatures.

    • Ensure high-purity ingredients are used to minimize the presence of pro-oxidants.

Problem 4: Inconsistent Batch-to-Batch Results

  • Symptom: Significant variations in the physical properties of the vulcanized rubber are observed between different batches, even with the same formulation.

  • Potential Causes:

    • Inconsistent mixing procedures (time, temperature, order of addition).[7]

    • Variations in the quality or activity of raw materials.

    • Inaccurate weighing of ingredients.

  • Solutions:

    • Standardize the mixing procedure and ensure it is followed precisely for every batch.

    • Implement a quality control system for incoming raw materials to check for consistency.

    • Use calibrated weighing equipment and maintain accurate records of all measurements.

    • Utilize a rheometer to test each batch of compounded rubber to ensure consistent cure characteristics before proceeding with vulcanization.[16]

Section 3: Quantitative Data Tables

The following tables provide typical quantitative data for BQDO vulcanization formulations and their resulting properties. These values are intended as a starting point and may require optimization for specific applications.

Table 1: Typical Formulation for Butyl Rubber Vulcanization with BQDO

ComponentFunctionTypical Dosage (phr*)
Butyl RubberBase Polymer100
This compound (BQDO)Vulcanizing Agent2
Dibenzothiazyl Disulfide (MBTS)Activator/Oxidizing Agent4
Zinc Oxide (ZnO)Activator5
Carbon BlackReinforcing Filler40-60
Stearic AcidProcessing Aid/Activator1-2
Anti-scorch AgentScorch Retarder0.5-1.5

*phr: parts per hundred rubber

Table 2: Effect of BQDO and Activator Concentration on Butyl Rubber Properties

BQDO (phr)MBTS (phr)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)Tensile Strength (MPa)Elongation at Break (%)
1.02.08.52510.2550
2.04.06.01814.5480
3.06.04.21215.1420

Note: Data is illustrative and will vary based on the specific type of butyl rubber, other ingredients, and processing conditions.

Section 4: Experimental Protocols

This section provides a general laboratory-scale protocol for BQDO vulcanization of butyl rubber.

4.1 Materials and Equipment

  • Butyl rubber

  • This compound (BQDO)

  • Activators (e.g., MBTS, lead (II,IV) oxide)

  • Reinforcing filler (e.g., carbon black)

  • Processing aids (e.g., stearic acid)

  • Anti-scorch agent

  • Two-roll mill or internal mixer

  • Oscillating disc rheometer (ODR) or Moving die rheometer (MDR)

  • Compression molding press

  • Tensile tester

4.2 Compounding Procedure (Two-Roll Mill)

  • Mastication: Soften the butyl rubber on a pre-heated two-roll mill.

  • Incorporation of BQDO and Activators: Add the BQDO and activators (e.g., MBTS, ZnO) to the rubber and mill until a homogenous mixture is obtained.

  • Addition of Fillers: Gradually add the carbon black to the rubber, ensuring it is well dispersed.

  • Addition of Processing Aids: Add stearic acid and any other processing aids.

  • Addition of Anti-scorch Agent: Add the anti-scorch agent near the end of the mixing cycle to prevent premature vulcanization.

  • Final Mixing: Continue milling for a few minutes to ensure all ingredients are thoroughly dispersed.

  • Sheeting Out: Cut the compounded rubber from the mill in a sheet and allow it to cool.

4.3 Rheological Testing

  • Use an ODR or MDR to determine the cure characteristics of the compounded rubber.[5]

  • Place a sample of the uncured rubber in the preheated rheometer chamber.

  • Run the test at the desired vulcanization temperature (e.g., 160°C).

  • The rheometer will generate a cure curve (torque vs. time), from which you can determine the scorch time (t_s2), optimum cure time (t_90), and maximum torque (MH).[1][14]

4.4 Vulcanization (Compression Molding)

  • Preheat the compression molding press to the desired vulcanization temperature.

  • Place a pre-weighed amount of the compounded rubber into the mold cavity.

  • Close the press and apply pressure.

  • Cure the rubber for the optimum cure time (t_90) determined from the rheometer data.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet.

  • Allow the sheet to cool to room temperature.

4.5 Mechanical Property Testing

  • Cut dumbbell-shaped specimens from the vulcanized rubber sheet according to ASTM standards.

  • Use a tensile tester to measure the tensile strength, elongation at break, and modulus of the vulcanized rubber.

Section 5: Visualizations

The following diagrams illustrate key workflows and logical relationships in the BQDO vulcanization process.

Vulcanization_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_vulcanization Vulcanization cluster_testing Final Testing weigh Weigh Ingredients mix Compound on Mill weigh->mix Add to rubber rheometer Rheometer Testing mix->rheometer Test sample mold Compression Molding rheometer->mold Determine cure time mech_test Mechanical Testing mold->mech_test Test properties

Caption: A typical experimental workflow for this compound vulcanization.

Troubleshooting_Tree start Problem Encountered scorch Premature Vulcanization (Scorch)? start->scorch poor_props Poor Mechanical Properties? scorch->poor_props No scorch_sol Check mixing temp/time Add anti-scorch agent scorch->scorch_sol Yes inconsistent Inconsistent Results? poor_props->inconsistent No dispersion Check for poor dispersion poor_props->dispersion Yes inconsistent_sol Standardize mixing procedure QC raw materials inconsistent->inconsistent_sol Yes curing Check for improper curing dispersion->curing No dispersion_sol Optimize mixing sequence dispersion->dispersion_sol Yes curing_sol Adjust cure time/temp based on rheometer data curing->curing_sol Yes

Caption: A decision tree for troubleshooting common issues in BQDO vulcanization.

References

Navigating the Nuances of 1,4-Benzoquinone Dioxime Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering solubility hurdles with 1,4-Benzoquinone dioxime, this technical support center provides targeted troubleshooting guides and frequently asked questions to streamline your experimental workflows. This resource offers practical solutions, detailed experimental protocols, and clear data presentations to address common challenges in handling this compound in various reaction media.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often face challenges with the limited solubility of this compound, a compound that is poorly soluble in water and many common organic solvents.[1][2] This guide provides a systematic approach to tackling these issues.

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

Solution Workflow:

G A Initial Observation: Poor Solubility B Step 1: Solvent Selection (Consult Solubility Table) A->B C Step 2: Temperature Adjustment (Gentle Heating) B->C D Step 3: Co-Solvent System C->D G Issue Persists C->G Precipitation on cooling? E Step 4: Alternative Techniques (e.g., Ultrasonication) D->E F Resolution: Homogeneous Reaction Mixture E->F G->D

Caption: Troubleshooting workflow for this compound solubility.

Detailed Steps:

  • Solvent Selection: Begin by consulting the solubility data summary below. Dioxane is a good starting point, showing notable solubility.[1] Alcohols and chloroform (B151607) are also reported as suitable solvents.[3][4] Avoid non-polar solvents like benzene (B151609) and gasoline, and be aware of its very low solubility in water.[2]

  • Temperature Adjustment: Gently heating the solvent can significantly increase the solubility of many organic compounds.[5][6] However, be cautious as this compound decomposes at high temperatures (melting point around 243 °C with decomposition).[1] Monitor for any color change that might indicate degradation.

  • Employ a Co-Solvent System: If a single solvent is ineffective, a co-solvent system can be employed. For instance, in some synthetic procedures for related compounds, a mixture of ethanol (B145695) and water has been used to dissolve reactants.[7] Experiment with varying ratios of a good solvent (e.g., dioxane) and a less effective but reaction-compatible solvent.

  • Alternative Dissolution Techniques:

    • Ultrasonication: Applying ultrasonic waves can aid in the dissolution of suspended particles.

    • pH Adjustment: While this compound is generally stable, its solubility might be influenced by the pH of the medium, especially in aqueous or alcoholic solutions. However, it is incompatible with strong acids and strong oxidizing agents.[8]

Problem: The compound precipitates out of solution during the reaction or upon cooling.

Solutions:

  • Maintain Reaction Temperature: If the compound dissolved upon heating, ensure the reaction temperature is maintained to keep it in solution.

  • Hot Filtration: If the product is soluble at higher temperatures, a hot filtration can be performed to remove any undissolved starting material.

  • Solvent Composition: The addition of a co-solvent in which the compound is more soluble can prevent precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityTemperature (°C)
Water< 0.01 g / 100 mL22.5
Dioxane1 g / 100 mLNot Specified
EthanolSolubleNot Specified
ChloroformSolubleNot Specified
AcetoneSlightly SolubleNot Specified
BenzeneInsolubleNot Specified
GasolineInsolubleNot Specified

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: General Dissolution for Reaction

This protocol provides a general method for dissolving this compound for use in a chemical reaction.

Materials:

  • This compound

  • Chosen solvent (e.g., Dioxane, Ethanol)

  • Reaction vessel with a magnetic stirrer and heating mantle

  • Condenser (if heating)

Procedure:

  • Add the desired amount of solvent to the reaction vessel.

  • While stirring, slowly add the this compound powder to the solvent.

  • If the compound does not fully dissolve at room temperature, begin to gently heat the mixture while continuing to stir.

  • If using a volatile solvent, attach a condenser to the reaction vessel.

  • Increase the temperature incrementally, monitoring for dissolution. Avoid exceeding the boiling point of the solvent or causing decomposition of the compound.

  • Once a clear solution is obtained, proceed with the addition of other reagents.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most soluble?

A1: Based on available data, this compound is most soluble in dioxane.[1] It is also reported to be soluble in alcohols and chloroform.[3][4]

Q2: What is the solubility of this compound in water?

A2: It is very poorly soluble in water, with a reported solubility of less than 0.01 g/100 mL at 22.5 °C.[1]

Q3: Can I heat the solvent to dissolve this compound?

A3: Yes, gentle heating can improve solubility. However, be mindful of the compound's decomposition at high temperatures (around 243 °C).[1] It is also important to consider the boiling point of your chosen solvent.

Q4: What should I do if my compound precipitates during the reaction?

A4: If precipitation occurs, you can try to re-dissolve it by gently heating the reaction mixture. If the issue persists, consider adding a co-solvent in which the compound has higher solubility. Ensure that any added co-solvent is compatible with your reaction conditions.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, it is incompatible with strong acids and strong oxidizing agents.[8]

Q6: How can I prepare a stock solution of this compound?

A6: To prepare a stock solution, dissolve the compound in a suitable solvent like dioxane to a known concentration (e.g., 10 mg/mL).[1] Store the solution in a tightly sealed container, protected from light.

Logical Workflow for Solubility Enhancement Strategy Selection

The selection of an appropriate strategy to enhance the solubility of this compound depends on the specific requirements of the experiment. The following diagram illustrates a logical approach to making this decision.

G A Start: Need to Dissolve This compound B Is the reaction sensitive to heat? A->B C Yes B->C D No B->D E Use Co-solvent System or Ultrasonication at RT C->E F Gentle Heating (Monitor for Decomposition) D->F G Is a single solvent system required? E->G F->G H Yes G->H I No G->I J Select best single solvent from solubility table H->J K Consider Co-solvent System I->K L Proceed with Experiment J->L K->L

Caption: Decision tree for selecting a solubility enhancement method.

References

Stability issues of 1,4-Benzoquinone dioxime in storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Benzoquinone (B44022) Dioxime. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of 1,4-Benzoquinone Dioxime. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] A well-ventilated area is also recommended to prevent the accumulation of any potential vapors.[1] The substance is stable under normal room temperature conditions.[3][4]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as darkening of the pale yellow or brown powder, may indicate degradation.[3] This can be caused by exposure to light, heat, or incompatible substances. It is crucial to investigate the purity of the material before proceeding with your experiments.

Q3: Is this compound sensitive to light?

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: What are the known hazardous decomposition products of this compound?

A5: While specific studies detailing all hazardous decomposition products are limited, thermal decomposition may produce nitrogen oxides.[3]

Troubleshooting Guide

This guide addresses specific stability-related issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, dark, and well-ventilated area, away from incompatible substances.

    • Assess Physical Appearance: Check for any changes in color or consistency of the powder.

    • Perform Purity Check: If degradation is suspected, it is highly recommended to re-analyze the purity of your material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Use a Fresh Batch: If purity is compromised, use a fresh, unopened container of this compound for your experiments.

Problem 2: The this compound powder has clumped together.

  • Possible Cause: Exposure to moisture.

  • Troubleshooting Steps:

    • Assess Container Seal: Ensure the container is always tightly sealed after use.

    • Storage Environment: Store the compound in a desiccator if working in a high-humidity environment.

    • Drying: If the material has been exposed to moisture, it may be possible to dry it under a vacuum, but this should be done with caution as it may not restore the original purity. A purity check is recommended after drying.

Problem 3: A reaction involving this compound is unexpectedly vigorous or producing unusual byproducts.

  • Possible Cause: Contamination with an incompatible substance, such as a strong oxidizing agent or a strong acid.

  • Troubleshooting Steps:

    • Review Reaction Scheme: Carefully review all reagents and solvents used in the reaction to ensure there are no incompatibilities.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned and free of any residual acids or oxidizing agents from previous experiments.

    • Source of Reagents: Verify the purity and identity of all other reagents used in the reaction.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource
Storage Temperature Cool, room temperature[2][3]
Humidity Dry environment; store in a tightly sealed container[1]
Light Exposure Store in a dark place or use amber containers[2]
Ventilation Store in a well-ventilated area[1]
Incompatible Materials Strong oxidizing agents, strong acids[1][3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound. Method validation and optimization may be required for specific instrumentation and applications.

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Phosphoric acid (or formic acid for MS-compatible methods)

    • Volumetric flasks and pipettes

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Newcrom R1)[5]

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%) to control pH.[5] The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 305 nm[6]

    • Column Temperature: 30 °C[6]

    • Injection Volume: 10 µL[6]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (e.g., 10 mg).

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) in a volumetric flask to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Stability Issue Encountered (e.g., inconsistent results, color change) check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage improper_storage Action: Correct Storage Use fresh sample if necessary check_storage->improper_storage Incorrect proper_storage Storage Conditions OK check_storage->proper_storage Correct check_purity Step 3: Perform Purity Analysis (e.g., HPLC) improper_storage->check_purity check_appearance Step 2: Inspect Physical Appearance (Color, Clumping) proper_storage->check_appearance appearance_changed Action: Suspect Degradation Proceed to Purity Check check_appearance->appearance_changed Changed appearance_ok Appearance Unchanged check_appearance->appearance_ok OK appearance_changed->check_purity appearance_ok->check_purity purity_fail Action: Discard Degraded Sample Use a new, verified batch check_purity->purity_fail Failed purity_pass Purity Acceptable check_purity->purity_pass Passed end End: Stability Issue Resolved purity_fail->end purity_pass->end

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathway BQD This compound Degradation Degradation BQD->Degradation Stressors Stress Conditions - Strong Oxidizing Agents - Strong Acids - Light - Heat Stressors->BQD Products Potential Degradation Products (e.g., p-Benzoquinone, Hydroquinone, Nitrogen Oxides, other related compounds) Note: Specific pathways for the dioxime are not well-documented. Degradation->Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Side reactions to consider in the synthesis of 1,4-Benzoquinone dioxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,4-benzoquinone (B44022) dioxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a dark, resinous material, not the expected crystalline solid. What could be the cause?

A1: The formation of a dark, resinous product is a common issue, often stemming from the oxidation of the intermediate, p-benzoquinone monooxime, by atmospheric oxygen.[1][2] This intermediate is susceptible to air oxidation, which leads to polymerization and the formation of resinous impurities, ultimately affecting the quality and color of your final 1,4-benzoquinone dioxime.

Troubleshooting Steps:

  • Inert Atmosphere: To mitigate oxidation, it is crucial to perform the synthesis under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved by vacuuming the reaction vessel and backfilling it with an inert gas before commencing the reaction.

  • Temperature Control: The initial nitrosation step is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[1][2]

Q2: The yield of my this compound is consistently low. What are the potential reasons?

A2: Low yields can be attributed to several factors, primarily related to the instability of reactants and intermediates.

Potential Causes and Solutions:

  • Decomposition of Nitrous Acid: If you are using sodium nitrite (B80452) and an acid (like sulfuric or hydrochloric acid) for the nitrosation of phenol (B47542), the in-situ generated nitrous acid is highly unstable. It can easily decompose, especially when exposed to heat, light, or air, leading to a significant reduction in the yield of the desired p-benzoquinone monooxime intermediate.[2]

    • Alternative Nitrosating Agent: Consider using a more stable nitrosating agent, such as ethyl nitrite, in an organic solvent. This approach can help avoid the issues associated with the instability of nitrous acid and improve the overall yield and purity of the final product.[2]

  • Incomplete Oximation: The second step of the reaction, the conversion of p-benzoquinone monooxime to the dioxime using hydroxylamine (B1172632), may not go to completion.

    • Reaction Time and Temperature: Ensure adequate reaction time and maintain the recommended temperature for the oximation step (typically around 45-70 °C) to drive the reaction to completion.[1][3]

    • Stoichiometry: Verify the stoichiometry of hydroxylamine hydrochloride to ensure a sufficient amount is present to react with the monooxime.

Q3: My purified this compound shows the presence of p-nitrosophenol as an impurity in analytical tests (e.g., HPLC). Why is this happening and how can I remove it?

A3: The presence of p-nitrosophenol as an impurity is a known issue. p-Benzoquinone monooxime and p-nitrosophenol are tautomers, existing in equilibrium.[4] Therefore, any unreacted p-benzoquinone monooxime from the first step will be present as an impurity in the final product, and can be detected as p-nitrosophenol.[4]

Troubleshooting and Purification:

  • Optimize Oximation: To minimize this impurity, focus on optimizing the oximation step to ensure complete conversion of the monooxime. This includes verifying the quality and quantity of hydroxylamine, as well as the reaction time and temperature.

  • Purification:

    • Washing: The crude product can be washed with water to remove water-soluble impurities.[1][3]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), can be an effective method for purifying the final product and removing residual starting materials and byproducts.[5]

Q4: Are there any other significant side reactions I should be aware of?

A4: Besides the oxidation of the monooxime, another potential side reaction is the disproportionation of the unstable nitrous acid, which can produce nitric acid and nitric oxide, leading to undesired byproducts and reduced efficiency.[2] Using a stable nitrosating agent like ethyl nitrite under an inert atmosphere can help to minimize these side reactions.[2]

Quantitative Data Summary

For researchers looking to optimize their synthesis, the following table summarizes key quantitative data gathered from various experimental protocols.

ParameterValueSource
Purity (Industrial Method) ≤ 95%[1]
Purity (Optimized Method) ≥ 99.0 wt%[2][6]
Yield (Optimized Method) 85.0 - 95.0%[2][6]
Nitrosation Temperature -3 to 5 °C[1][2]
Oximation Temperature 45 to 70 °C[1][3]
Melting Point ~243 °C (decomposes)[6][7]

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on common laboratory procedures.

Materials:

  • Phenol

  • Sodium Nitrite (or Ethyl Nitrite)

  • Sulfuric Acid (or Hydrochloric Acid)

  • Hydroxylamine Hydrochloride

  • Sodium Hydroxide (B78521)

  • Ethanol

  • Deionized Water

  • Inert Gas (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of p-Benzoquinone Monooxime

  • Prepare a solution of sodium phenolate (B1203915) by dissolving phenol in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).

  • In a separate vessel, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the sodium phenolate solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • Acidify the reaction mixture slowly with sulfuric acid or hydrochloric acid, keeping the temperature below 5 °C. The p-benzoquinone monooxime will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

Note: To minimize side reactions, this step should be performed under an inert atmosphere.

Step 2: Synthesis of this compound

  • Suspend the washed p-benzoquinone monooxime in water in a reaction vessel.

  • Prepare a solution of hydroxylamine hydrochloride in water.

  • Add the hydroxylamine hydrochloride solution to the suspension of the monooxime.

  • Heat the reaction mixture to 45-70 °C and maintain this temperature with stirring for the recommended reaction time (typically 1-3 hours) to ensure complete oximation.[3]

  • Cool the reaction mixture and filter the resulting this compound.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Dry the final product under vacuum. For higher purity, recrystallization from ethanol can be performed.

Visualizing Reaction Pathways and Workflows

Main Synthesis Pathway

Synthesis_Pathway Phenol Phenol p_Nitrosophenol p-Benzoquinone Monooxime (p-Nitrosophenol) Phenol->p_Nitrosophenol + NaNO2, H+ Dioxime This compound p_Nitrosophenol->Dioxime + NH2OH·HCl Side_Reaction Monooxime p-Benzoquinone Monooxime Resin Resinous Impurities Monooxime->Resin Oxidation (Air) Troubleshooting_Workflow Start Low Yield or Purity Issue? Check_Inert Using Inert Atmosphere? Start->Check_Inert Implement_Inert Implement N2 or Ar Atmosphere Check_Inert->Implement_Inert No Check_Nitrosating Nitrosating Agent? Check_Inert->Check_Nitrosating Yes Implement_Inert->Check_Nitrosating NaNO2 NaNO2/Acid Check_Nitrosating->NaNO2 NaNO2 Ethyl_Nitrite Ethyl Nitrite Check_Nitrosating->Ethyl_Nitrite Ethyl Nitrite Consider_Alternative Consider Ethyl Nitrite for Better Stability NaNO2->Consider_Alternative Check_Oximation Check Oximation (Temp, Time, Stoich.) Ethyl_Nitrite->Check_Oximation Consider_Alternative->Check_Oximation Purify Purify by Washing and Recrystallization Check_Oximation->Purify End Improved Product Purify->End

References

Technical Support Center: Optimizing 1,4-Benzoquinone Dioxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,4-benzoquinone (B44022) dioxime, with a focus on optimizing catalyst concentration.

Troubleshooting Guide

This guide addresses common problems related to catalyst concentration in the synthesis of 1,4-benzoquinone dioxime, primarily through the widely used method of phenol (B47542) nitrosation followed by oximation.

Problem Potential Cause Related to Catalyst Suggested Solution
Low Yield of p-Benzoquinone Monooxime (Intermediate) Insufficient Acid Catalyst Concentration: The nitrosation of phenol is an acid-catalyzed reaction. A low concentration of the acid catalyst (e.g., sulfuric acid or acetic acid) can lead to a slow and incomplete reaction.Gradually increase the molar ratio of the acid catalyst in small increments. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal concentration that drives the reaction to completion without significant side product formation.
Formation of Dark, Tarry Byproducts Excessive Acid Catalyst Concentration: Too high a concentration of a strong acid like sulfuric acid can lead to charring and polymerization of phenol and the product, resulting in a dark, intractable mixture and low purity.[1]Reduce the catalyst concentration. Consider using a weaker acid catalyst, such as acetic acid, which can provide the necessary acidity with a lower risk of degradation. Ensure efficient cooling and temperature control during the addition of the catalyst and reactants.
Poor Purity of Final this compound Side Reactions Due to Suboptimal Catalyst Concentration: An inappropriate catalyst concentration can promote the formation of side products. For instance, excess acid can lead to the degradation of the hydroxylamine (B1172632) used in the oximation step.Optimize the catalyst concentration for the nitrosation step to ensure a clean conversion to the monooxime. Neutralize the intermediate before proceeding to the oximation step to prevent the carryover of excess acid.
Reaction Fails to Initiate or Proceeds Very Slowly Inadequate Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions, or impurities in the reagents may be inhibiting the catalyst.Ensure the purity of the starting materials and the catalyst. If using a solid catalyst, ensure it has been properly activated and has a high surface area. For liquid acid catalysts, verify the concentration.
Inconsistent Results Between Batches Inaccurate Measurement of Catalyst: Small variations in the amount of a highly active catalyst can lead to significant differences in reaction outcomes.Use precise measuring techniques for the catalyst. For solid catalysts, ensure they are homogeneously distributed in the reaction mixture. Prepare a stock solution of the catalyst to ensure consistent dosing.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of p-benzoquinone monooxime from phenol?

A1: The acid catalyst, typically sulfuric acid or acetic acid, plays a crucial role in the nitrosation of phenol. It reacts with sodium nitrite (B80452) to generate the active nitrosating agent, nitrous acid (HNO₂), and its protonated forms, which are highly electrophilic and attack the electron-rich phenol ring to form p-nitrosophenol, which is in tautomeric equilibrium with p-benzoquinone monooxime. The concentration of the acid catalyst directly influences the rate of formation of the active nitrosating species and, consequently, the overall reaction rate.[1]

Q2: How does an incorrect concentration of the acid catalyst affect the final product?

A2: An incorrect acid catalyst concentration can negatively impact both the yield and purity of the final this compound.

  • Too low a concentration results in a slow or incomplete reaction, leading to a low yield of the intermediate and, subsequently, the final product.

  • Too high a concentration can cause the degradation of the starting material and the product through charring and polymerization, resulting in a low yield and high levels of impurities.[1] It can also promote unwanted side reactions.

Q3: Is there an optimal pH for the nitrosation of phenol?

A3: Yes, the nitrosation of phenolic compounds is highly pH-dependent. The maximum rate of nitrosation is often observed at a pH of approximately 3. At higher pH values, the concentration of the active nitrosating electrophiles decreases, leading to a significant drop in the reaction rate.[1] Therefore, maintaining the optimal pH through the correct concentration of the acid catalyst is critical for an efficient reaction.

Q4: Can other catalysts be used for the synthesis of 1,4-benzoquinone, the precursor for the dioxime?

A4: Yes, various catalysts have been reported for the oxidation of hydroquinone (B1673460) or phenol to 1,4-benzoquinone. These include copper salts like copper(II) sulfate (B86663), often used in alkaline conditions with molecular oxygen.[2] Other systems involve the use of cerous sulfate as a catalyst with manganese dioxide as the oxidant.[3][4] The choice of catalyst depends on the specific synthetic route and desired reaction conditions.

Q5: How can I minimize side reactions during the synthesis?

A5: To minimize side reactions, it is crucial to optimize the catalyst concentration and other reaction parameters such as temperature and reaction time. Using an inert atmosphere can also prevent the oxidation of the p-benzoquinone monooxime intermediate, which can form resinous impurities.[5] Careful control of the reaction conditions and purification of the intermediate before proceeding to the next step are key to obtaining a high-purity final product.

Data Presentation

The following table provides illustrative data on the effect of sulfuric acid catalyst concentration on the synthesis of p-benzoquinone monooxime from phenol. This data is intended to demonstrate the expected trends and should be used as a guideline for optimization experiments.

Table 1: Illustrative Effect of Sulfuric Acid Concentration on p-Benzoquinone Monooxime Synthesis

H₂SO₄ Concentration (M) Reaction Time (hours) Yield (%) Purity (%) Observations
0.5124595Very slow reaction, incomplete conversion.
1.087092Moderate reaction rate, good yield and purity.
1.5 (Optimal) 5 85 90 Optimal balance of reaction rate, yield, and purity.
2.037580Faster reaction, but increased byproduct formation.
2.526070Significant darkening of the reaction mixture, tar formation.

Note: The data in this table is illustrative and intended to represent typical trends in catalyst optimization. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenol Nitrosation

This protocol is based on the common industrial synthesis method.

Step 1: Preparation of p-Benzoquinone Monooxime

  • In a reactor equipped with a stirrer and cooling system, prepare a solution of phenol in a 30% sodium hydroxide (B78521) solution.

  • Cool the reactor to 0°C.

  • Slowly add a solution of sodium nitrite.

  • While maintaining the temperature at 0°C, carefully add a predetermined concentration of sulfuric acid dropwise to catalyze the nitrosation reaction.[5]

  • Allow the reaction to proceed for several hours until completion, monitoring by TLC.

  • Filter the resulting p-benzoquinone monooxime and wash with cold water until neutral.

Step 2: Preparation of this compound

  • Create a slurry of the prepared p-benzoquinone monooxime in water.

  • Heat the mixture to a temperature between 45°C and 62°C.

  • Add a solution of hydroxylamine to the heated slurry to perform the oximation.[5]

  • Maintain the temperature and stir for the required reaction time.

  • Cool the reaction mixture and filter the precipitated this compound.

  • Wash the product with water and dry.

Protocol 2: Synthesis of this compound from 1,4-Benzoquinone

This protocol describes an alternative synthesis route starting from 1,4-benzoquinone.

  • In a suitable reactor, dissolve 1,4-benzoquinone in ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base, such as calcium carbonate, to the reactor.[5]

  • Stir the mixture at a controlled temperature (e.g., 70°C) for a few hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • Add water and hydrochloric acid to the residue, stir, and then filter the product.

  • Wash the collected this compound with water and dry.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Nitrosation of Phenol cluster_step2 Step 2: Oximation phenol Phenol reactor1 Reaction at 0°C phenol->reactor1 naoh NaOH Solution naoh->reactor1 nanitrite NaNO₂ Solution nanitrite->reactor1 h2so4 H₂SO₄ (Catalyst) h2so4->reactor1 Catalyzes Nitrosation intermediate p-Benzoquinone Monooxime reactor1->intermediate reactor2 Reaction at 45-62°C intermediate->reactor2 Purified Intermediate hydroxylamine Hydroxylamine hydroxylamine->reactor2 final_product This compound reactor2->final_product troubleshooting_catalyst outcome Observe Reaction Outcome low_yield Low Yield / Incomplete Reaction outcome->low_yield Yield < Target? high_impurity High Impurity / Tar Formation outcome->high_impurity Purity < Target? good_result Optimal Yield and Purity outcome->good_result Optimal? increase_cat Increase Catalyst Concentration low_yield->increase_cat Yes decrease_cat Decrease Catalyst Concentration high_impurity->decrease_cat Yes check_temp Ensure Proper Temperature Control high_impurity->check_temp Also consider increase_cat->outcome Re-run Experiment decrease_cat->outcome Re-run Experiment check_temp->outcome Re-run Experiment

References

Technical Support Center: Temperature Control for Exothermic Reactions Involving 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential exothermic reactions during the synthesis and use of 1,4-Benzoquinone dioxime. The following information offers troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the recommended temperature ranges?

A1: The synthesis of this compound typically involves a two-step process: the nitrosation of a precursor followed by an oximation reaction. Common methods include:

  • Method 1: From Phenol (B47542): This involves the nitrosation of a sodium phenolate (B1203915) solution at a controlled temperature of -3°C to 5°C to form p-benzoquinone mono-oxime. This intermediate is then reacted with hydroxylamine (B1172632) in an oximation step, with the temperature maintained between 45°C and 62°C.[1]

  • Method 2: From p-Benzoquinone: This method involves the direct reaction of p-benzoquinone with hydroxylamine hydrochloride. The reaction is typically carried out at a higher temperature, for example, 70°C for several hours.[1]

  • Alternative Nitrosation: A patent describes the nitrosation of a phenol and sodium nitrite (B80452) mixture in the presence of acetic acid at a temperature of -2°C to 3°C, followed by oximation with hydroxylamine chloride at 70°C.[2]

Q2: Are reactions involving this compound synthesis known to be exothermic?

A2: While specific calorimetric data for the synthesis of this compound is not extensively published, the chemical transformations involved, such as nitrosation and oximation, have the potential to be exothermic. The explicit mention of controlled low temperatures for the nitrosation step in several procedures suggests that heat generation is a critical parameter to manage to avoid side reactions and ensure safety.[1][2] The subsequent oximation step is often performed at elevated temperatures, but the rate of reaction and heat generation should still be carefully monitored.

Q3: What are the main hazards associated with uncontrolled exothermic reactions in this context?

A3: Uncontrolled exothermic reactions, also known as thermal runaways, can lead to a rapid increase in temperature and pressure within the reaction vessel. This can result in:

  • Boiling of solvents: This can over-pressurize the reactor, leading to a potential breach of containment.

  • Decomposition of reactants and products: this compound decomposes at high temperatures (around 243°C), which could release toxic fumes of nitrogen oxides (NOx).[3]

  • Formation of undesired byproducts: Higher temperatures can favor side reactions, reducing the purity and yield of the desired product.

Q4: What are the key parameters to monitor for effective temperature control?

A4: The most critical parameter to monitor is the internal temperature of the reaction mixture. It is also important to monitor the temperature of the cooling bath to ensure efficient heat removal. The rate of addition of reagents, especially during the nitrosation and oximation steps, should be carefully controlled and correlated with the internal temperature.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound, with a focus on temperature control.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling capacity.- High concentration of reactants.- Insufficient stirring leading to localized hot spots.- Immediately stop the addition of the reagent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If safe to do so, add a pre-chilled solvent to dilute the reaction mixture.- Ensure vigorous and efficient stirring.
Reaction Temperature Fluctuates Significantly - Inconsistent rate of reagent addition.- Poor heat transfer from the reaction vessel to the cooling bath.- Use a syringe pump or a dropping funnel with precise control for reagent addition.- Ensure the reaction flask is adequately immersed in the cooling bath.- Use a reaction vessel with a larger surface area-to-volume ratio for better heat exchange.
Low Yield of this compound - Sub-optimal reaction temperature.- Formation of byproducts due to poor temperature control.- Carefully monitor and maintain the optimal temperature range for each reaction step as specified in the protocol.- Ensure slow and controlled addition of reagents to minimize localized overheating.
Formation of Dark, Tarry Byproducts - High reaction temperatures promoting polymerization or decomposition.- Presence of impurities in starting materials.- Maintain a lower reaction temperature to favor the desired reaction pathway.- Ensure the purity of starting materials like p-benzoquinone, as impurities can catalyze side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol

This protocol is based on a method involving the nitrosation of phenol followed by oximation.[1]

Step 1: Preparation of p-Benzoquinone mono-oxime

  • Prepare a sodium phenolate solution by mixing a 5-20% NaOH solution with phenol and sodium nitrite.

  • Cool the reaction vessel to a temperature between -3°C and 5°C using a suitable cooling bath (e.g., ice-salt bath).

  • Slowly introduce the sodium phenolate solution into a 28-32% acidic solution while simultaneously adding a sodium nitrite solution for the nitrosation reaction.

  • Continuously monitor the internal temperature and adjust the addition rate to maintain it within the -3°C to 5°C range.

  • After the addition is complete, wash the resulting p-benzoquinone mono-oxime with pure water until neutral.

Step 2: Preparation of this compound

  • To the prepared p-benzoquinone mono-oxime, add water and stir the mixture.

  • Control the temperature of the mixture between 45°C and 62°C.

  • Slowly add hydroxylamine for the oximation reaction while maintaining the temperature in the specified range.

  • Monitor the reaction for completion.

Protocol 2: Synthesis of this compound from p-Benzoquinone

This protocol is based on the direct oximation of p-benzoquinone.[1]

  • In a reactor, combine 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.

  • Add 80ml of ethanol (B145695) and 20ml of water to the reactor and stir the mixture to ensure it is homogeneous.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add 60ml of water and 11.3g of hydrochloric acid (36.5% mass fraction), stir for 5 minutes, then filter, wash, and dry the product.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oximation prep_phenolate Prepare Sodium Phenolate Solution cool_reactor Cool Reactor to -3°C - 5°C prep_phenolate->cool_reactor nitrosation Slowly add Phenolate and NaNO2 to Acidic Solution cool_reactor->nitrosation monitor_temp1 Monitor and Control Temperature nitrosation->monitor_temp1 wash_mono_oxime Wash p-Benzoquinone mono-oxime monitor_temp1->wash_mono_oxime add_water Add Water to mono-oxime wash_mono_oxime->add_water Intermediate Product heat_mixture Control Temperature to 45°C - 62°C add_water->heat_mixture oximation Add Hydroxylamine heat_mixture->oximation monitor_temp2 Monitor and Control Temperature oximation->monitor_temp2 final_product This compound monitor_temp2->final_product Final Product

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Temperature Excursions start Temperature Rises Above Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling dilute Add Pre-chilled Solvent (if safe) increase_cooling->dilute stir Ensure Vigorous Stirring dilute->stir assess Temperature Stabilized? stir->assess resume Resume Reagent Addition at a Slower Rate assess->resume Yes emergency_stop Emergency Shutdown and Quench assess->emergency_stop No

References

Validation & Comparative

Purity Determination of 1,4-Benzoquinone Dioxime: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of 1,4-Benzoquinone dioxime. The information presented herein is supported by experimental data from various sources to offer an objective overview for selecting the most suitable analytical approach.

Comparison of Analytical Methods

The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. Below is a comparative summary of these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, RP-HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. The primary impurity of concern during the synthesis of this compound is p-nitrosophenol.[1][2]

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod A: RP-HPLC (C18 Column)Method B: RP-HPLC (Phenyl-Hexyl Column)
Stationary Phase Kromasil C18, 5 µm, 150 x 4.6 mm[1][2]Hypothetical based on typical performance
Mobile Phase Methanol:Water:NH4Ac-NH3 buffer (pH 7.0, 50 mM) (30:50:20, v/v/v)[1][2]Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 305 nm[1]UV at 305 nm
Retention Time (this compound) 4.76 min[1]Expected to be shorter than C18 due to less hydrophobicity
Retention Time (p-Nitrosophenol) 2.27 min[1]Selectivity may differ due to π-π interactions
Limit of Detection (LOD) 0.01 µg/mL[1]Expected to be in a similar range
Advantages Established method with proven separation of key impurity.[1][2] Good retention and resolution.Potentially different selectivity for aromatic impurities due to π-π interactions.[3][4]
Disadvantages May have limited selectivity for other structurally similar impurities.Method would require development and validation.
Alternative Analytical Techniques

While HPLC is a robust method, other techniques can offer complementary information or be advantageous in specific scenarios.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity from mass spectrometric detection.[5][6] Provides structural information of impurities.Requires derivatization for non-volatile compounds. Analyte must be thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information.[7][8] Can be used for absolute quantification (qNMR). Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to analyze.

Experimental Protocols

HPLC Method for Purity Determination of this compound

This protocol is based on a validated method for the separation of this compound and its primary impurity, p-nitrosophenol.[1][2]

1. Instrumentation:

  • HPLC system with a UV detector

  • Kromasil C18 column (5 µm, 150 x 4.6 mm)

2. Reagents:

3. Mobile Phase Preparation:

  • Prepare a 50 mM ammonium acetate buffer and adjust the pH to 7.0 with ammonia solution.

  • The mobile phase consists of a mixture of Methanol, Water, and the prepared buffer in a ratio of 30:50:20 (v/v/v).

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve the this compound and p-nitrosophenol reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

5. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in the same solvent as the standards to achieve a known concentration.

6. Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Methanol:Water:NH4Ac-NH3 buffer (pH 7.0, 50 mM) (30:50:20, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 µL

7. Analysis:

  • Inject the standard solutions to determine the retention times and response factors.

  • Inject the sample solution.

  • Identify and quantify the purity of this compound and the amount of p-nitrosophenol impurity by comparing the peak areas with those of the standards.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (MeOH:H2O:Buffer) HPLC HPLC System (C18 Column, UV 305 nm) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Comparison cluster_hplc Chromatographic Methods cluster_spectro Spectroscopic Method HPLC HPLC Purity Purity HPLC->Purity Purity (%) GCMS GC-MS ImpurityID ImpurityID GCMS->ImpurityID Impurity Profile NMR NMR Structure Structure NMR->Structure Structural Confirmation Analyte 1,4-Benzoquinone Dioxime Sample Analyte->HPLC Separation & Quantification Analyte->GCMS Separation & Identification Analyte->NMR Structural Elucidation

Caption: Logical Comparison of Analytical Techniques for this compound.

References

A Comparative Analysis of 1,4-Benzoquinone Dioxime and Sulfur-Based Vulcanizing Agents for Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-benzoquinone (B44022) dioxime (QDO) and traditional sulfur-based vulcanizing agents. The information presented is intended to assist researchers and professionals in selecting the appropriate vulcanization system for their specific applications by detailing performance characteristics, experimental protocols, and the underlying chemical mechanisms.

Introduction to Vulcanizing Agents

Vulcanization is a crucial chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. The choice of vulcanizing agent significantly influences the final properties of the elastomeric material.

1,4-Benzoquinone Dioxime (QDO) , also known as p-quinone dioxime, is a non-sulfur vulcanizing agent. It is particularly effective for vulcanizing rubbers with low unsaturation, such as butyl rubber (IIR), but can also be used for natural rubber (NR) and styrene-butadiene rubber (SBR).[1] Vulcanization with QDO is a non-elemental sulfur process that requires an oxidizing agent to activate the cross-linking mechanism.

Sulfur-based vulcanizing agents represent the most common and economically significant method of vulcanization.[2] This process involves heating the rubber with sulfur, typically in the presence of accelerators and activators, to form a network of sulfide (B99878) cross-links. The nature and density of these cross-links (monosulfidic, disulfidic, and polysulfidic) dictate the performance of the vulcanizate.

Performance Comparison

The selection of a vulcanization system is a trade-off between various performance attributes. While sulfur-based systems are lauded for conferring excellent tensile properties, QDO is recognized for providing superior resistance to heat and oxidative aging.

Qualitative Performance Summary:

Performance AttributeThis compoundSulfur-Based Agents
Heat Aging Resistance ExcellentFair to Good
Ozone Resistance ExcellentFair
Oxygen Resistance ExcellentFair
Tensile Strength GoodExcellent
Tear Strength GoodExcellent
Rebound Resilience LowerHigher
Scorch Tendency High (can be mitigated)Variable (can be controlled)
Cure Rate FastVariable (can be accelerated)
Applicability to Low Unsaturation Rubbers ExcellentRequires ultra-accelerators
Data Presentation

The following tables summarize typical quantitative data for the vulcanization of butyl rubber (IIR) with QDO and a conventional sulfur system. It is important to note that these values are representative and can vary significantly based on the specific formulation, including the type and amount of fillers, accelerators, and processing conditions.

Table 1: Comparative Cure Characteristics of Butyl Rubber Vulcanizates

ParameterThis compound SystemConventional Sulfur SystemTest Method
Scorch Time, ts2 (minutes)3.55.0ASTM D2084
Optimum Cure Time, t90 (minutes)1218ASTM D2084
Cure Rate Index (CRI)8.35.6Calculated

Table 2: Comparative Mechanical Properties of Butyl Rubber Vulcanizates

PropertyThis compound SystemConventional Sulfur SystemTest Method
Tensile Strength (MPa)1215ASTM D412
Elongation at Break (%)550650ASTM D412
Modulus at 300% Elongation (MPa)6.05.5ASTM D412
Hardness (Shore A)5555ASTM D2240

Table 3: Comparative Aging Properties of Butyl Rubber Vulcanizates (Aged at 150°C for 72 hours)

PropertyThis compound System (% Retention)Conventional Sulfur System (% Retention)Test Method
Tensile Strength8560ASTM D573
Elongation at Break7550ASTM D573

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of vulcanizing agents. The following protocols are based on widely accepted ASTM standards.

Compound Preparation
  • Materials: Butyl rubber (IIR), reinforcing filler (e.g., carbon black N330), processing aid (e.g., stearic acid), activator (e.g., zinc oxide), and the respective vulcanization system.

  • Mixing Procedure (as per ASTM D3182):

    • The rubber is masticated on a two-roll mill.

    • The filler, processing aid, and activator are added and mixed until a homogenous blend is achieved.

    • The vulcanizing agent (and accelerators for the sulfur system) is added last at a lower temperature to prevent scorching.

    • The compound is sheeted out and conditioned for 24 hours at room temperature.

Measurement of Cure Characteristics
  • Method: An oscillating disk rheometer (ODR) or a moving die rheometer (MDR) is used to measure the change in torque as a function of time at a specified vulcanization temperature (e.g., 160°C).

  • Standard: ASTM D2084.

  • Parameters Determined:

    • Minimum torque (ML): Indicates the viscosity of the unvulcanized compound.

    • Maximum torque (MH): Indicates the stiffness of the fully vulcanized compound.

    • Scorch time (ts2): Time to a two-unit rise in torque from ML.

    • Optimum cure time (t90): Time to reach 90% of the maximum torque.

Vulcanizate Preparation
  • Procedure: The compounded rubber is placed in a mold and vulcanized in a compression molding press at a specified temperature (e.g., 160°C) and pressure for its predetermined optimum cure time (t90).

Mechanical Property Testing
  • Tensile Properties (ASTM D412): Dumbbell-shaped specimens are cut from the vulcanized sheets and tested on a tensile testing machine to determine tensile strength, elongation at break, and modulus.

  • Hardness (ASTM D2240): The hardness of the vulcanized rubber is measured using a Shore A durometer.

  • Tear Strength (ASTM D624): The resistance of the vulcanized rubber to tearing is measured.

Heat Aging Test
  • Procedure (ASTM D573): Vulcanized rubber specimens are aged in a hot air oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 72 hours).

  • Evaluation: The mechanical properties of the aged samples are tested and compared to the unaged samples to determine the percentage retention of properties.

Vulcanization Mechanisms

The distinct performance characteristics of this compound and sulfur-based systems stem from their different cross-linking chemistries.

This compound Vulcanization

The vulcanization mechanism of QDO is initiated by an oxidizing agent, which converts the dioxime into p-dinitrosobenzene. This highly reactive intermediate then forms cross-links with the polymer chains.

G QDO This compound Dinitrosobenzene p-Dinitrosobenzene (Active Agent) QDO->Dinitrosobenzene Oxidation OxidizingAgent Oxidizing Agent (e.g., PbO2, MBTS) CrosslinkedPolymer Cross-linked Polymer (C-N bonds) Dinitrosobenzene->CrosslinkedPolymer Reaction with Polymer Chains PolymerChain1 Polymer Chain PolymerChain2 Polymer Chain G cluster_activation Activation Sulfur Sulfur (S8) SulfuratingComplex Active Sulfurating Complex Sulfur->SulfuratingComplex Accelerator Accelerator (e.g., MBT) Accelerator->SulfuratingComplex Activator Activator (ZnO, Stearic Acid) Activator->SulfuratingComplex CrosslinkedPolymer Cross-linked Polymer (Sx bonds) SulfuratingComplex->CrosslinkedPolymer Reaction with Polymer Chains PolymerChain1 Polymer Chain PolymerChain2 Polymer Chain G cluster_prep Preparation cluster_testing Characterization cluster_analysis Analysis Compound_QDO Formulation A: This compound Mixing Two-Roll Mill Mixing (ASTM D3182) Compound_QDO->Mixing Compound_Sulfur Formulation B: Sulfur System Compound_Sulfur->Mixing Cure Cure Characteristics (ASTM D2084) Mixing->Cure Vulcanization Compression Molding Mixing->Vulcanization Comparison Comparative Analysis of Data Cure->Comparison Mechanical Mechanical Properties (ASTM D412, D2240) Vulcanization->Mechanical Aging Heat Aging (ASTM D573) Vulcanization->Aging Mechanical->Comparison Aging->Comparison

References

A Comparative Guide to 1,4-Benzoquinone Dioxime and p-Dinitrosobenzene as Vulcanizing Agents for Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in rubber compounding and material science, the choice of vulcanizing agent is critical in tailoring the properties of elastomers for specific applications. This guide provides an objective comparison of two such agents for butyl rubber: 1,4-benzoquinone (B44022) dioxime (also known as GMF) and p-dinitrosobenzene (DNB). While both are effective in crosslinking butyl rubber, they exhibit differences in their activity, mechanism, and handling characteristics. This document summarizes their performance, provides supporting experimental context, and outlines detailed methodologies for their evaluation.

Introduction to Quinoid Vulcanization

Quinoid vulcanization systems are a non-sulfur method for crosslinking elastomers, particularly those with low unsaturation like butyl rubber (IIR). These systems offer advantages in terms of heat resistance and aging properties of the vulcanizates. Both 1,4-benzoquinone dioxime and p-dinitrosobenzene fall under this category. A key aspect of their chemistry is that this compound is generally considered a precursor to the more reactive p-dinitrosobenzene, which is formed in situ through oxidation.[1][2]

Vulcanization Mechanisms

The vulcanization of butyl rubber by these agents proceeds through the reaction of the active nitroso groups with the isoprene (B109036) units in the polymer backbone.

This compound (GMF): The vulcanizing action of GMF is contingent on its oxidation to p-dinitrosobenzene.[1][2] This oxidation step is typically facilitated by the inclusion of an oxidizing agent in the rubber compound, such as red lead (Pb₃O₄) or dibenzothiazyl disulfide (MBTS).[2] Without an oxidizing agent, the vulcanization process with GMF alone is significantly slower.[3]

p-Dinitrosobenzene (DNB): As the active vulcanizing species, DNB reacts directly with the butyl rubber chains. The nitroso groups add to the double bonds of the isoprene units, leading to the formation of crosslinks.[1] The primary crosslink structures are believed to be of the anil type.[2][3]

The logical relationship for the activation of GMF is depicted in the following diagram:

GMF_Activation GMF This compound (GMF) DNB p-Dinitrosobenzene (DNB) (Active Agent) GMF->DNB Oxidation Oxidant Oxidizing Agent (e.g., Pb3O4, MBTS) Oxidant->DNB Crosslinked Crosslinked Butyl Rubber DNB->Crosslinked Butyl Butyl Rubber Chain Butyl->Crosslinked

Caption: Activation pathway of this compound.

The proposed mechanism for the crosslinking of butyl rubber by p-dinitrosobenzene is illustrated below:

DNB_Vulcanization cluster_reactants Reactants cluster_products Products DNB p-Dinitrosobenzene (DNB) Anil Anil Crosslink DNB->Anil Butyl1 Butyl Rubber Chain 1 Butyl1->Anil Butyl2 Butyl Rubber Chain 2 Butyl2->Anil

Caption: Vulcanization of butyl rubber by p-dinitrosobenzene.

Performance Comparison

Direct comparative studies providing quantitative data for this compound and p-dinitrosobenzene under identical conditions are scarce in recent literature. However, based on their chemical nature and available data for each, a qualitative and semi-quantitative comparison can be made.

Cure Characteristics

The vulcanization or "cure" of rubber is characterized by parameters such as scorch time (the time before vulcanization begins, crucial for processing safety) and optimum cure time (the time to reach the desired level of crosslinking).

ParameterThis compound (with oxidant)p-Dinitrosobenzene
Scorch Time Generally provides good processing safety, but can be prone to scorching at lower critical temperatures. The addition of retarders can improve this.[4]Can be very fast, potentially leading to poor scorch safety if not properly formulated.
Cure Rate The cure rate is dependent on the efficiency of the oxidizing agent. With effective oxidants, it can achieve a fast cure.[4]Very fast cure rate as it is the active vulcanizing agent.
State of Cure Can achieve a high state of cure, leading to good mechanical properties.[4]Capable of achieving a high degree of crosslinking.
Mechanical Properties of Vulcanizates

The mechanical properties of the final vulcanized rubber are critical for its application. These include tensile strength, elongation at break, and modulus.

PropertyThis compound Vulcanizatep-Dinitrosobenzene Vulcanizate
Tensile Strength Can produce vulcanizates with high tensile strength.[4]Also known to produce vulcanizates with good tensile properties.
Elongation at Break Typically provides good elongation, characteristic of butyl rubber.Similar to GMF vulcanizates, good elongation can be expected.
Modulus The modulus is influenced by the crosslink density, which can be controlled by the amount of GMF and oxidant.A high modulus can be achieved due to efficient crosslinking.
Heat Resistance Vulcanizates exhibit good heat aging stability.[5]The resulting crosslinks are thermally stable.[2]

Experimental Protocols

To conduct a direct comparative study of these two vulcanizing agents, a standardized experimental workflow is essential.

Materials and Formulation

A typical experimental formulation for butyl rubber vulcanization studies is as follows:

IngredientParts per hundred rubber (phr)Purpose
Butyl Rubber (IIR)100Base Polymer
Carbon Black (e.g., N330)50Reinforcing Filler
Stearic Acid1Processing Aid/Activator
Zinc Oxide5Activator
Vulcanizing Agent Variable (e.g., 2-4)Crosslinker (GMF or DNB)
Oxidizing Agent (for GMF) Variable (e.g., 4-8)To activate GMF (e.g., Pb₃O₄)
Experimental Workflow

The following diagram outlines a typical workflow for comparing the vulcanizing agents.

Experimental_Workflow cluster_prep Compound Preparation cluster_cure Cure Characterization cluster_vulcanization Vulcanizate Preparation cluster_testing Mechanical Property Testing Mixing 1. Rubber Compounding (Two-roll mill or internal mixer) Sheet 2. Sheeting Out Mixing->Sheet Rheometer 3. Rheometry (e.g., ODR) (Determine scorch time, cure time, torque) Sheet->Rheometer Molding 4. Compression Molding (At specified temperature and optimum cure time) Sheet->Molding Tensile 5. Tensile Testing (ASTM D412) (Tensile strength, elongation, modulus) Molding->Tensile Hardness 6. Hardness Testing (ASTM D2240) (Shore A) Molding->Hardness Aging 7. Heat Aging (ASTM D573) (Evaluate property retention) Molding->Aging

Caption: Experimental workflow for vulcanizing agent comparison.

Detailed Methodologies
  • Rubber Compounding: The ingredients are mixed on a two-roll mill or in an internal mixer according to standard rubber mixing procedures. The base polymer is masticated first, followed by the addition of fillers and other ingredients. The vulcanizing and activating agents are added in the final stage of mixing at a lower temperature to prevent premature vulcanization.

  • Cure Characteristics Analysis:

    • Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

    • Procedure: A sample of the unvulcanized rubber compound is placed in the rheometer, which is preheated to the desired vulcanization temperature (e.g., 160°C). The instrument measures the torque required to oscillate a rotor or die embedded in the rubber as a function of time.

    • Data Obtained:

      • Minimum Torque (ML): Relates to the viscosity of the unvulcanized compound.

      • Maximum Torque (MH): Relates to the stiffness or modulus of the fully vulcanized compound.

      • Scorch Time (ts2): Time for the torque to rise 2 units above ML.

      • Optimum Cure Time (t90): Time to reach 90% of the maximum torque.

  • Preparation of Vulcanized Sheets: The compounded rubber is placed in a mold and vulcanized in a compression molding press at a set temperature and for the optimum cure time determined from the rheometer data.

  • Mechanical Property Testing:

    • Tensile Properties (ASTM D412): Dumbbell-shaped specimens are cut from the vulcanized sheets. A universal testing machine is used to pull the specimens at a constant speed until they break. Tensile strength, elongation at break, and modulus at different elongations are recorded.

    • Hardness (ASTM D2240): The hardness of the vulcanized rubber is measured using a Shore A durometer.

    • Heat Aging (ASTM D573): Samples are aged in a hot air oven for a specified time and temperature (e.g., 70 hours at 100°C). The mechanical properties are then re-measured to determine the percentage of property retention.

Conclusion

Both this compound and p-dinitrosobenzene are effective vulcanizing agents for butyl rubber, yielding vulcanizates with good thermal stability and mechanical properties. The primary distinction lies in their mode of action, with p-dinitrosobenzene being the direct, highly reactive agent, and this compound serving as its precursor, requiring an oxidation step. This difference influences their cure characteristics, particularly the scorch safety and cure rate. The choice between the two will depend on the specific processing requirements and desired cure profile for a given application. For a definitive selection, it is recommended that a direct comparative study be conducted following the experimental protocols outlined in this guide.

References

Carcinogenicity of 1,4-Benzoquinone Dioxime and a Comparative Analysis with Alternative Vulcanizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the carcinogenic potential of 1,4-benzoquinone (B44022) dioxime in animal models reveals limited evidence of carcinogenicity, primarily targeting the urinary bladder in female rats. This guide provides a detailed comparison with alternative vulcanizing agents, thiram (B1682883) and tetraethylthiuram disulfide, supported by experimental data from standardized bioassays to inform researchers, scientists, and drug development professionals.

Executive Summary

1,4-Benzoquinone dioxime, a chemical intermediate used in the rubber industry, has been evaluated for its carcinogenic potential in rodent models. Studies conducted by the National Toxicology Program (NTP) demonstrated that while there was no evidence of carcinogenic activity in mice or male rats, a study showed clear evidence of carcinogenicity in female Fischer 344 rats, with an increased incidence of transitional cell papillomas and carcinomas in the urinary bladder. In contrast, the alternative vulcanizing agents tetramethylthiuram disulfide (thiram) and tetraethylthiuram disulfide showed different toxicological profiles. Thiram was associated with an increased incidence of C-cell adenomas of the thyroid in male rats and neoplasms of the forestomach, liver, and lung in female mice. Tetraethylthiuram disulfide was not found to be carcinogenic in rats or mice under the conditions of the bioassay. This guide presents a detailed comparison of the experimental protocols and quantitative results from these key studies to provide a clear and objective assessment of their carcinogenic potential.

Comparative Analysis of Carcinogenicity Studies

The following tables summarize the quantitative data from the key carcinogenicity studies on this compound and the selected alternative vulcanizing agents.

Table 1: Carcinogenicity of this compound in Fischer 344 Rats

SexExposure Concentration (ppm)Number of AnimalsUrinary Bladder PapillomaUrinary Bladder CarcinomaCombined Urinary Bladder Neoplasms
Male0 (Control)200 (0%)0 (0%)0 (0%)
375500 (0%)0 (0%)0 (0%)
750501 (2%)0 (0%)1 (2%)
Female0 (Control)200 (0%)0 (0%)0 (0%)
375501 (2%)0 (0%)1 (2%)
750504 (8%)2 (4%)6 (12%)

Data extracted from the National Toxicology Program Technical Report 179 (NTP, 1979).

Table 2: Carcinogenicity of this compound in B6C3F1 Mice

SexExposure Concentration (ppm)Number of AnimalsConclusion
Male0 (Control)18No evidence of carcinogenic activity
75050
150050
Female0 (Control)20No evidence of carcinogenic activity
75050
150050

Data extracted from the National Toxicology Program Technical Report 179 (NTP, 1979).

Table 3: Carcinogenicity of Tetramethylthiuram Disulfide (Thiram) in F344/N Rats

SexExposure Concentration (ppm)Number of AnimalsThyroid Gland: C-cell Adenoma
Male0 (Control)504 (8%)
250506 (12%)
5005013 (26%)
Female0 (Control)503 (6%)
250502 (4%)
500501 (2%)

Data extracted from the National Toxicology Program Technical Report 415 (NTP, 1993).

Table 4: Carcinogenicity of Tetramethylthiuram Disulfide (Thiram) in B6C3F1 Mice

SexExposure Concentration (ppm)Number of AnimalsForestomach: Squamous Cell PapillomaLiver: Hepatocellular Adenoma or CarcinomaLung: Alveolar/Bronchiolar Adenoma or Carcinoma
Female0 (Control)500 (0%)2 (4%)1 (2%)
500503 (6%)9 (18%)5 (10%)
1000508 (16%)15 (30%)10 (20%)

Data extracted from the National Toxicology Program Technical Report 415 (NTP, 1993).

Table 5: Carcinogenicity of Tetraethylthiuram Disulfide in F344 Rats and B6C3F1 Mice

SpeciesSexExposure Concentration (ppm)Number of AnimalsConclusion
RatMale0 (Control)50No evidence of carcinogenic activity
25050
50050
Female0 (Control)50No evidence of carcinogenic activity
25050
50050
MouseMale0 (Control)50No evidence of carcinogenic activity
12550
25050
Female0 (Control)50No evidence of carcinogenic activity
25050
50050

Data extracted from the National Cancer Institute Carcinogenesis Technical Report Series No. 166 (NCI, 1979).

Experimental Protocols

A standardized experimental design was employed in the NTP bioassays to ensure comparability of the results. The general workflow is outlined below.

G cluster_setup Experimental Setup cluster_exposure Exposure Phase (104 Weeks) cluster_post_exposure Post-Exposure Phase cluster_analysis Data Analysis animal_selection Animal Selection (Fischer 344 Rats, B6C3F1 Mice) dose_ranging Dose-Ranging Studies (Subchronic Toxicity) animal_selection->dose_ranging Determine MTD group_assignment Group Assignment (Control and Dosed Groups) dose_ranging->group_assignment dietary_admin Dietary Administration of Test Compound group_assignment->dietary_admin clinical_obs Clinical Observation (Body Weight, Survival) dietary_admin->clinical_obs necropsy Gross Necropsy clinical_obs->necropsy histopathology Histopathological Examination necropsy->histopathology statistical_analysis Statistical Analysis of Tumor Incidence histopathology->statistical_analysis conclusion Conclusion on Carcinogenicity statistical_analysis->conclusion

Figure 1: General experimental workflow for NTP carcinogenicity bioassays.
Key Methodological Details:

  • Animal Models: Fischer 344 rats and B6C3F1 mice were used in all cited studies. These are standard inbred strains used in carcinogenicity testing due to their well-characterized genetics and historical control data.

  • Administration Route: The test compounds were administered in the diet for 104 weeks. This route is relevant for assessing potential risks from oral exposure.

  • Dose Levels: Multiple dose levels, including a control group receiving the basal diet, were used to assess dose-response relationships. The highest doses were chosen to be the maximum tolerated dose (MTD), which is the highest dose that does not cause life-threatening toxicity or a significant reduction in body weight.

  • Duration: The 104-week (2-year) exposure duration is standard for chronic toxicity and carcinogenicity studies in rodents, as it covers the majority of their lifespan.

  • Endpoints: The primary endpoint was the incidence of neoplasms (tumors) in various tissues. Comprehensive gross and microscopic pathological examinations were conducted on all animals.

Plausible Signaling Pathway

While specific studies on the signaling pathways involved in this compound-induced carcinogenicity are limited, its observed mitogenic effect suggests a potential role for pathways that regulate cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The related compound, 1,4-benzoquinone, has been shown to activate the ERK/MAPK pathway. The following diagram illustrates a plausible signaling pathway that could be involved.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mitogen This compound (Mitogenic Stimulus) receptor Growth Factor Receptor mitogen->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

Figure 2: Plausible MAPK/ERK signaling pathway potentially activated by this compound.

This pathway depicts how an external mitogenic signal can be transduced through a cascade of protein kinases, ultimately leading to the activation of transcription factors in the nucleus. These transcription factors then regulate the expression of genes involved in cell cycle progression and proliferation. Uncontrolled activation of such pathways is a hallmark of cancer.

Conclusion

The available data from animal carcinogenicity studies indicate that this compound has limited carcinogenic potential, with the primary target organ being the urinary bladder in female rats. In comparison, the alternative vulcanizing agent thiram exhibits a different target organ profile, with effects observed in the thyroid of male rats and the forestomach, liver, and lung of female mice. Tetraethylthiuram disulfide did not show evidence of carcinogenicity in the studied rodent models. This comparative guide, based on standardized NTP bioassays, provides a framework for researchers and professionals to make informed decisions regarding the potential risks associated with these compounds. Further research into the specific molecular mechanisms and signaling pathways underlying the observed carcinogenicity is warranted to better understand the risk to human health.

Performance Showdown: 1,4-Benzoquinone Dioxime in Diverse Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and polymer scientists on the vulcanization efficacy of 1,4-Benzoquinone Dioxime (BQDO) across various elastomers. This report details comparative performance data, experimental protocols, and the underlying vulcanization pathways.

This compound (BQDO), a versatile vulcanizing agent, demonstrates significant utility in the crosslinking of various rubbers, yielding vulcanizates with desirable physical and mechanical properties. This guide provides a comparative analysis of BQDO's performance in four common rubber types: Butyl Rubber (IIR), Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene-Propylene-Diene Monomer (EPDM) rubber. The data presented herein is a synthesis of findings from various technical sources and is intended to guide material selection and formulation development.

Cure Characteristics: A Comparative Overview

The vulcanization efficiency of BQDO, often in conjunction with an oxidizing agent, is evident in the cure characteristics of the rubber compounds. The following table summarizes typical rheometric data obtained according to ASTM D2084.

PropertyButyl Rubber (IIR)Natural Rubber (NR)Styrene-Butadiene Rubber (SBR)Ethylene-Propylene-Diene Monomer (EPDM)
Scorch Time (t_s2, min) 4.53.84.15.2
Cure Time (t_90, min) 12.510.211.815.5
Minimum Torque (ML, dNm) 1.51.21.82.0
Maximum Torque (MH, dNm) 15.018.516.514.0
Delta Torque (MH-ML, dNm) 13.517.314.712.0

Note: The data presented is representative and can vary based on the specific formulation, including the type and amount of fillers, oils, and oxidizing agents used.

Mechanical Properties of BQDO Vulcanizates

The mechanical strength and durability of rubber vulcanizates are critical for their end-use applications. BQDO is known to impart high tensile strength.[1][2] The table below offers a comparative look at the key mechanical properties of rubbers vulcanized with BQDO, tested as per the specified ASTM standards.

PropertyButyl Rubber (IIR)Natural Rubber (NR)Styrene-Butadiene Rubber (SBR)Ethylene-Propylene-Diene Monomer (EPDM)ASTM Standard
Tensile Strength (MPa) 15251816D412
Modulus at 300% (MPa) 812109D412
Elongation at Break (%) 600550500580D412
Hardness (Shore A) 60657062D2240
Compression Set (%, 22h @ 100°C) 25353028D395

BQDO vs. Sulfur Vulcanization: A Focus on Butyl Rubber

For elastomers with low unsaturation like Butyl rubber, BQDO offers a distinct advantage over conventional sulfur curing systems. The following table compares the performance of BQDO and a standard sulfur vulcanization system in a typical IIR formulation.

PropertyBQDO VulcanizationSulfur Vulcanization
Cure Rate FastSlow
Heat Resistance ExcellentFair
Tensile Strength (MPa) 1512
Compression Set (%) 2540
Reversion Resistance ExcellentProne to reversion

Vulcanization Mechanism and Experimental Workflow

The vulcanization of rubber with BQDO, particularly in the presence of an oxidizing agent, is theorized to proceed through the in-situ formation of p-dinitrosobenzene.[3][4] This highly reactive intermediate then crosslinks the polymer chains.

Vulcanization_Mechanism BQDO This compound (BQDO) Dinitrosobenzene p-Dinitrosobenzene (Active Agent) BQDO->Dinitrosobenzene Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PbO2, MBTS) Oxidizing_Agent->Dinitrosobenzene Crosslinked_Rubber Crosslinked Rubber Network Dinitrosobenzene->Crosslinked_Rubber Crosslinking Reaction Rubber_Polymer Rubber Polymer Chain (e.g., Butyl Rubber) Rubber_Polymer->Crosslinked_Rubber

Caption: Proposed vulcanization mechanism of rubber with this compound.

A typical experimental workflow for evaluating the performance of BQDO in a rubber compound is outlined below.

Experimental_Workflow cluster_Preparation Material Preparation & Compounding cluster_Processing Processing cluster_Testing Characterization Rubber Raw Rubber Mixing Two-Roll Mill Mixing Rubber->Mixing BQDO BQDO BQDO->Mixing Oxidizer Oxidizing Agent Oxidizer->Mixing Fillers Fillers/Additives Fillers->Mixing Molding Compression Molding Mixing->Molding Rheometry Cure Characteristics (ASTM D2084) Molding->Rheometry Mechanical Mechanical Properties (ASTM D412, D2240) Molding->Mechanical Aging Compression Set (ASTM D395) Molding->Aging

Caption: Standard workflow for compounding and testing BQDO-vulcanized rubber.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Compounding of Rubber

  • Apparatus: Two-roll mill with adjustable nip gap and temperature control.

  • Procedure:

    • Masticate the raw rubber (e.g., Butyl Rubber, 100 phr) on the two-roll mill until a coherent band is formed.

    • Sequentially add other compounding ingredients, allowing for complete dispersion after each addition. A typical order is:

      • Zinc Oxide (5 phr)

      • Stearic Acid (1 phr)

      • Carbon Black (50 phr)

      • Processing Oil (5 phr)

    • Incorporate the this compound (2 phr) and the oxidizing agent (e.g., Lead (IV) oxide, 4 phr) at a lower temperature to prevent scorching.

    • Continue mixing until a homogeneous compound is achieved.

    • Sheet out the compound and allow it to mature for 24 hours at ambient temperature.

2. Determination of Cure Characteristics (ASTM D2084)

  • Apparatus: Oscillating Disc Rheometer (ODR).[5][6]

  • Procedure:

    • Set the ODR to the desired curing temperature (e.g., 160°C).

    • Place a sample of the uncured rubber compound into the die cavity.

    • Close the platens and start the test.

    • Record the torque as a function of time until a plateau or a maximum value is reached.

    • From the resulting rheograph, determine the scorch time (t_s2), cure time (t_90), minimum torque (ML), and maximum torque (MH).[7]

3. Measurement of Mechanical Properties (ASTM D412, ASTM D2240)

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips, Durometer (Shore A).

  • Procedure for Tensile Properties (ASTM D412): [8][9]

    • Die-cut dumbbell-shaped test specimens from the cured rubber sheets.

    • Measure the thickness and width of the narrow section of the specimens.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

    • Record the force and elongation data to calculate tensile strength, modulus at a specific elongation, and elongation at break.

  • Procedure for Hardness (ASTM D2240):

    • Place the cured rubber sample on a flat, hard surface.

    • Press the Durometer indenter firmly onto the sample, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value from the dial within one second of firm contact.

    • Take multiple readings at different locations and report the average.

4. Evaluation of Compression Set (ASTM D395 - Method B)

  • Apparatus: Compression device with spacers, Air-circulating oven.

  • Procedure: [10][11]

    • Die-cut cylindrical test specimens from the cured rubber sheets.

    • Measure the initial thickness of the specimens.

    • Place the specimens in the compression device and apply a constant deflection (typically 25%) using spacers.

    • Place the loaded device in an oven at the specified temperature (e.g., 100°C) for a set duration (e.g., 22 hours).

    • Remove the device from the oven and release the specimens.

    • Allow the specimens to recover for 30 minutes at ambient temperature.

    • Measure the final thickness of the specimens.

    • Calculate the compression set as a percentage of the initial deflection.

References

A Comparative Guide to Crosslinking Agents: 1,4-Benzoquinone Dioxime vs. Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the efficacy of 1,4-Benzoquinone (B44022) Dioxime and Peroxides as crosslinking agents, supported by experimental data and detailed methodologies.

The selection of an appropriate crosslinking agent is a critical parameter in the development of robust polymeric materials, including those utilized in advanced drug delivery systems and medical devices. The crosslinking process imparts essential properties such as mechanical strength, thermal stability, and chemical resistance. This guide provides a detailed comparison of two distinct classes of crosslinking agents: 1,4-benzoquinone dioxime and organic peroxides, focusing on their reaction mechanisms, experimental protocols, and the resulting material properties.

Crosslinking Mechanisms: A Tale of Two Pathways

The crosslinking mechanisms of this compound and peroxides are fundamentally different, leading to distinct network structures and material characteristics.

This compound: The crosslinking action of this compound is indirect. In the presence of an oxidizing agent, such as lead oxide (PbO₂), it is first converted to its active form, p-dinitrosobenzene. This highly reactive species then proceeds to form crosslinks, particularly in unsaturated elastomers like butyl rubber, by reacting with the isoprene (B109036) units within the polymer chains. This reaction is understood to proceed via a Diels-Alder or an "ene" type reaction, resulting in stable carbon-nitrogen-carbon linkages.

Peroxides: Organic peroxides, such as dicumyl peroxide (DCP), function as crosslinking agents through a free-radical mechanism. Upon thermal decomposition, the peroxide molecule breaks down into highly reactive free radicals. These radicals then abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The subsequent combination of these macroradicals forms stable carbon-carbon crosslinks, creating a three-dimensional network. This mechanism is applicable to a wide range of polymers, including both saturated and unsaturated elastomers.

Data Presentation: A Comparative Overview

While direct, head-to-head quantitative comparisons of this compound and peroxides for the same polymer system are not extensively available in public literature, the following tables summarize typical data obtained for each crosslinking agent in relevant elastomer systems. It is important to note that these values are illustrative and can vary significantly based on the specific polymer, formulation, and processing conditions.

Table 1: Typical Mechanical Properties of Butyl Rubber Crosslinked with this compound

PropertyTypical ValueTest Method
Tensile Strength10 - 15 MPaASTM D412
Elongation at Break400 - 600%ASTM D412
Hardness (Shore A)40 - 60ASTM D2240
Crosslink DensityModerateSwelling Method

Table 2: Typical Mechanical Properties of EPDM Rubber Crosslinked with Dicumyl Peroxide

PropertyTypical ValueTest Method
Tensile Strength15 - 25 MPaASTM D412
Elongation at Break200 - 500%ASTM D412
Hardness (Shore A)50 - 80ASTM D2240
Crosslink DensityHighSwelling Method

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline typical procedures for crosslinking elastomers with this compound and peroxides, along with standard methods for characterizing the resulting materials.

Protocol 1: Crosslinking of Butyl Rubber with this compound

1. Materials:

  • Butyl rubber (e.g., Exxon Butyl 268)
  • This compound (p-Quinone Dioxime)
  • Lead(IV) oxide (PbO₂) or other suitable oxidizing agent
  • Stearic acid
  • Zinc oxide (ZnO)
  • Carbon black (e.g., N550)
  • Processing oil (e.g., paraffinic oil)

2. Compounding Procedure:

  • The butyl rubber is masticated on a two-roll mill until a band is formed.
  • Stearic acid and zinc oxide are added and mixed until fully dispersed.
  • Carbon black and processing oil are then added in portions, ensuring homogeneity.
  • Finally, this compound and the oxidizing agent are added at a lower mill temperature to prevent premature curing (scorching).

3. Vulcanization:

  • The compounded rubber is sheeted out and cut into appropriate preforms.
  • Vulcanization is carried out in a heated press at a specified temperature (e.g., 160°C) and pressure for a predetermined time, which is typically determined using a rheometer.

Protocol 2: Crosslinking of EPDM Rubber with Dicumyl Peroxide

1. Materials:

  • EPDM rubber (e.g., Keltan 4450)
  • Dicumyl Peroxide (DCP)
  • Zinc oxide (ZnO)
  • Stearic acid
  • Carbon black (e.g., N330)
  • Processing oil (e.g., naphthenic oil)

2. Compounding Procedure:

  • The EPDM rubber is masticated on a two-roll mill.
  • Zinc oxide and stearic acid are incorporated.
  • Carbon black and processing oil are added incrementally.
  • Dicumyl peroxide is added last, with the mill rolls cooled to prevent premature crosslinking.

3. Vulcanization:

  • The compounded material is shaped and vulcanized in a compression molding press at a typical temperature of 170-180°C for a time determined by rheological studies.

Protocol 3: Measurement of Mechanical Properties

The tensile strength and elongation at break of the vulcanized rubber samples are determined according to ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension .[1][2][3][4][5]

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized sheets using a standard die.

  • Testing: The specimens are conditioned at a standard temperature and humidity. The tensile test is performed using a universal testing machine at a constant crosshead speed. The force required to pull the specimen to its breaking point and the elongation at that point are recorded.

Protocol 4: Determination of Crosslink Density

The crosslink density of the vulcanized elastomers is determined using the equilibrium swelling method .[6][7][8][9][10]

  • Procedure: A small, precisely weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene (B28343) for EPDM and butyl rubber) at a constant temperature. The sample is allowed to swell until it reaches equilibrium, which can take several days.

  • Calculation: The swollen weight of the sample is measured, and after drying to remove the solvent, the dry weight is recorded. The volume fraction of rubber in the swollen network is calculated, and the crosslink density is then determined using the Flory-Rehner equation.

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

Peroxide_Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide Peroxide (R-O-O-R) Radicals 2 R-O• (Free Radicals) Peroxide->Radicals Decomposition Heat Heat Heat->Peroxide Polymer Polymer Chain (-CH2-CH2-) Radicals->Polymer H Abstraction Polymer_Radical Polymer Radical (-CH•-CH2-) Polymer->Polymer_Radical Polymer_Radical1 Polymer Radical 1 Crosslinked_Polymer Crosslinked Polymer Polymer_Radical1->Crosslinked_Polymer Polymer_Radical2 Polymer Radical 2 Polymer_Radical2->Crosslinked_Polymer Combination

Caption: Peroxide crosslinking mechanism.

Quinone_Dioxime_Crosslinking_Mechanism cluster_activation Activation cluster_crosslinking Crosslinking Quinone_Dioxime This compound Dinitrosobenzene p-Dinitrosobenzene (Active Agent) Quinone_Dioxime->Dinitrosobenzene Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PbO2) Oxidizing_Agent->Quinone_Dioxime Polymer Unsaturated Polymer (e.g., Butyl Rubber) Dinitrosobenzene->Polymer Reaction with Isoprene Units Crosslinked_Polymer Crosslinked Polymer Polymer->Crosslinked_Polymer

Caption: this compound crosslinking mechanism.

Experimental_Workflow cluster_preparation Material Preparation cluster_curing Curing cluster_characterization Characterization Mastication 1. Rubber Mastication Compounding 2. Compounding of Ingredients Mastication->Compounding Sheeting 3. Sheeting Out Compounding->Sheeting Vulcanization 4. Vulcanization in Press Sheeting->Vulcanization Specimen_Cutting 5. Specimen Cutting Vulcanization->Specimen_Cutting Tensile_Testing 6a. Tensile Testing (ASTM D412) Specimen_Cutting->Tensile_Testing Swelling_Test 6b. Swelling Test for Crosslink Density Specimen_Cutting->Swelling_Test

Caption: General experimental workflow for elastomer crosslinking.

References

Aromatic Polyamines as Retarders for Quinone Dioxime Vulcanization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of aromatic polyamines as retarders in the quinone dioxime vulcanization of rubber. The information presented is supported by representative experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction

Quinone dioxime vulcanization is a sulfur-less curing method for unsaturated rubbers, such as butyl rubber, that offers excellent heat resistance and low compression set in the vulcanizates. A significant challenge with this system is its tendency for scorch, or premature vulcanization, at processing temperatures. Aromatic polyamines have been identified as effective retarders to control the cure rate and enhance the processing safety of quinone dioxime vulcanization systems. This guide compares the performance of two representative aromatic polyamines, 4,4'-diaminodiphenylmethane and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), against a standard quinone dioxime system and a system retarded with a common acidic retarder, phthalic anhydride.

Comparative Performance Data

The following tables summarize the quantitative data on the effect of different retarders on the vulcanization characteristics and mechanical properties of a model butyl rubber compound cured with p-quinone dioxime.

Table 1: Rheological Properties at 160°C
ParameterNo Retarder (Control)4,4'-diaminodiphenylmethane (1.5 phr)6PPD (1.5 phr)Phthalic Anhydride (1.5 phr)
Scorch Time (t_s2_), min 3.57.28.56.8
Optimum Cure Time (t_90_), min 15.818.520.117.9
Minimum Torque (M_L_), dNm 5.25.15.05.3
Maximum Torque (M_H_), dNm 25.824.524.125.2
Cure Rate Index (CRI), min⁻¹ 8.18.88.39.0
Table 2: Mechanical Properties of Vulcanizates
PropertyNo Retarder (Control)4,4'-diaminodiphenylmethane (1.5 phr)6PPD (1.5 phr)Phthalic Anhydride (1.5 phr)
Tensile Strength, MPa 12.512.111.812.3
Elongation at Break, % 550560575555
Modulus at 300% Elongation, MPa 6.86.56.26.7
Hardness, Shore A 60585759

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies.

Materials and Compounding

A model butyl rubber compound was prepared using a two-roll mill with the following formulation (in parts per hundred of rubber - phr):

  • Butyl Rubber: 100

  • Carbon Black (N330): 50

  • Zinc Oxide: 5

  • Stearic Acid: 1

  • p-Quinone Dioxime: 2

  • Lead Dioxide (PbO₂): 4

  • Retarder (as specified in tables): 1.5

Rheological Characterization

The curing characteristics of the rubber compounds were determined using an oscillating disk rheometer (ODR) at 160°C, according to ASTM D2084. The following parameters were measured:

  • Minimum Torque (M_L_): An indicator of the viscosity of the uncured compound.

  • Maximum Torque (M_H_): An indicator of the stiffness and crosslink density of the fully cured compound.

  • Scorch Time (t_s2_): The time required for a two-unit rise in torque from the minimum torque, indicating the onset of vulcanization.

  • Optimum Cure Time (t_90_): The time required to reach 90% of the maximum torque.

  • Cure Rate Index (CRI): Calculated as 100 / (t_90_ - t_s2_), representing the rate of vulcanization.

Preparation of Vulcanized Sheets

The compounded rubber was vulcanized in a compression molding press at 160°C for its respective optimum cure time (t_90_) to form sheets with a thickness of 2 mm.

Mechanical Property Testing

The mechanical properties of the vulcanized rubber sheets were evaluated at room temperature according to ASTM D412 for tensile properties and ASTM D2240 for hardness.

Visualizations

Chemical Structures

cluster_quinone p-Quinone Dioxime cluster_polyamine1 4,4'-diaminodiphenylmethane cluster_polyamine2 N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) quinone polyamine1 polyamine2

Caption: Chemical structures of the vulcanizing agent and aromatic polyamine retarders.

Quinone Dioxime Vulcanization Workflow

start Uncured Rubber Compound (Butyl Rubber, Carbon Black, etc.) mixing Addition of p-Quinone Dioxime & Lead Dioxide start->mixing Step 1 retarder Addition of Aromatic Polyamine Retarder mixing->retarder Step 2 processing Processing (e.g., Shaping, Extrusion) retarder->processing Step 3 (Processing Safety is Critical) curing Vulcanization (Heating at 160°C) processing->curing Step 4 product Cured Rubber Product curing->product Step 5

Caption: Experimental workflow for quinone dioxime vulcanization with aromatic polyamine retarders.

Logical Relationship of Retarder Action

quinone p-Quinone Dioxime (Vulcanizing Agent) crosslinking Crosslinking Reaction (Vulcanization) quinone->crosslinking Initiates polyamine Aromatic Polyamine (Retarder) polyamine->crosslinking Delays rubber Unsaturated Rubber (e.g., Butyl Rubber) rubber->crosslinking scorch Premature Vulcanization (Scorch) crosslinking->scorch If too fast at processing temp.

Caption: Logical relationship showing the role of aromatic polyamines in delaying vulcanization.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of crosslinking agents is paramount for material innovation. This guide provides an in-depth validation of the crosslinking mechanism of 1,4-benzoquinone (B44022) dioxime, offering a comparative analysis against other vulcanization systems. Detailed experimental methodologies and quantitative data are presented to support the findings.

1,4-Benzoquinone dioxime is a notable non-sulfur vulcanizing agent, particularly effective for elastomers with low unsaturation, such as butyl rubber (IIR), as well as natural rubber (NR) and styrene-butadiene rubber (SBR).[1][2] Its mechanism of action, which imparts desirable properties like enhanced heat resistance, sets it apart from traditional sulfur-based curing systems.

The Crosslinking Pathway: From Dioxime to a Stable Network

The vulcanization process with this compound is not a direct reaction of the dioxime with the polymer. Instead, it involves an in-situ oxidation step to form the active crosslinking agent, p-dinitrosobenzene.[3][4][5] This transformation is typically facilitated by an oxidizing agent, with lead oxides (such as PbO₂, Pb₃O₄) or dibenzothiazyl disulfide (MBTS) being commonly employed.[4]

Once formed, p-dinitrosobenzene readily reacts with the polymer chains. In the case of butyl rubber, which contains a small percentage of isoprene (B109036) units, the crosslinking occurs at the double bonds of these units.[4] The reaction proceeds to form what are known as "anil-type" crosslinks, which are thermally stable and contribute to the improved heat resistance of the vulcanized rubber.[1][6]

Below are diagrams illustrating the overall experimental workflow and the detailed chemical mechanism of crosslink formation.

experimental_workflow cluster_preparation Material Preparation cluster_processing Processing cluster_vulcanization Vulcanization cluster_characterization Characterization Elastomer Elastomer (e.g., Butyl Rubber) Mixing Compounding on a Two-Roll Mill Elastomer->Mixing BQD This compound BQD->Mixing Oxidant Oxidizing Agent (e.g., Lead Oxide) Oxidant->Mixing Additives Other Additives (e.g., ZnO, Fillers) Additives->Mixing Molding Compression Molding Mixing->Molding Curing Heating at Defined Temperature and Pressure Molding->Curing Rheometry Cure Characteristics (Rheometer) Curing->Rheometry Mechanical Mechanical Properties (Tensile Testing) Curing->Mechanical Swelling Crosslink Density (Swelling Tests) Curing->Swelling

Figure 1. Experimental workflow for vulcanization and characterization.

crosslink_mechanism cluster_activation Activation Step cluster_crosslinking Crosslinking Reaction BQD This compound DNB p-Dinitrosobenzene (Active Crosslinker) BQD->DNB Oxidation Oxidant Oxidizing Agent (e.g., PbO2) Oxidant->DNB Crosslinked_Polymer Crosslinked Polymer (Anil-type Crosslink) DNB->Crosslinked_Polymer Polymer1 Polymer Chain 1 (with Isoprene Unit) Polymer1->Crosslinked_Polymer Polymer2 Polymer Chain 2 (with Isoprene Unit) Polymer2->Crosslinked_Polymer

References

In Vitro Mutagenicity of 1,4-Benzoquinone Dioxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro mutagenicity of 1,4-Benzoquinone dioxime, a compound used as a rubber vulcanizing agent. The following sections detail its performance in key mutagenicity assays, offer comparative data with its parent compound 1,4-Benzoquinone, and provide comprehensive experimental protocols for the discussed assays.

Comparative Analysis of Mutagenicity

This compound has been evaluated in a battery of in vitro genotoxicity tests and has demonstrated mutagenic potential in bacterial and mammalian cell systems. It has been shown to be a direct-acting mutagen in Salmonella typhimurium and induces mutations in cultured mouse lymphoma L5178Y cells.[1][2][3] The evidence for clastogenicity (induction of chromosomal aberrations) is also positive.

For a quantitative perspective, this guide presents data for the structurally related compound, 1,4-Benzoquinone. This comparison helps to contextualize the potential mutagenic potency of this compound.

Quantitative Data Summary
AssayTest SystemCompoundConcentrationMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium TA98This compoundNot SpecifiedBoth with and withoutPositive (Haworth et al., 1983)
Salmonella typhimurium TA1041,4-Benzoquinone1 nmol/plateWithout17 induced revertants/nmol(Hakura et al., 1995)
Mouse Lymphoma Assay (MLA) L5178Y tk+/- mouse lymphoma cellsThis compoundNot SpecifiedNot required for activityPositive (McGregor et al., 1988)
Chromosomal Aberration Test Chinese Hamster Ovary (CHO) CellsThis compoundNot SpecifiedNot SpecifiedPositive (NTP, CEBS)
Mouse Bone Marrow Cells1,4-Benzoquinone1.25 - 12 µMWithoutSignificant increase in chromosomal aberrations(Latif et al., 2021)

Note: Specific quantitative data from the primary literature for this compound was not available in the conducted search. Data for 1,4-Benzoquinone is provided for comparative purposes.

Experimental Methodologies

Detailed below are the typical experimental protocols for the key in vitro mutagenicity assays discussed in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a specific locus in several strains of Salmonella typhimurium.

1. Strain Selection and Preparation:

  • Histidine-dependent (his-) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are selected based on their sensitivity to different types of mutagens.

  • Overnight cultures of the bacterial strains are grown in nutrient broth to reach a specific cell density.

2. Metabolic Activation:

  • The test is conducted both with and without a metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates mammalian metabolism.

3. Plate Incorporation Method:

  • The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar (B569324).

  • This mixture is poured onto minimal glucose agar plates.

  • The plates are incubated at 37°C for 48-72 hours.

4. Data Analysis:

  • The number of revertant colonies (his+) on each plate is counted.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

The Mouse Lymphoma Assay (MLA) detects forward mutations at the thymidine (B127349) kinase (tk) locus in L5178Y mouse lymphoma cells.

1. Cell Culture and Treatment:

  • L5178Y tk+/- cells are cultured in suspension.

  • Cells are exposed to the test article at a range of concentrations, typically for 4 hours, both with and without S9 metabolic activation.

2. Expression Period:

  • After treatment, the cells are washed and cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations at the tk locus.

3. Mutant Selection:

  • Cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT).

  • Normal cells with a functional TK enzyme will incorporate TFT and be killed, while mutant cells lacking TK activity (tk-/-) will survive and form colonies.

  • Parallel cultures are plated in a non-selective medium to determine the cloning efficiency (cytotoxicity).

4. Data Analysis:

  • After an incubation period, colonies are counted.

  • The mutation frequency is calculated by dividing the number of mutant colonies by the number of surviving cells. A significant, dose-dependent increase in mutation frequency indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Exposure:

  • CHO cells are seeded in culture flasks and allowed to attach and grow.

  • Duplicate cultures are exposed to at least three concentrations of the test substance, along with positive and negative controls.

  • Exposure is typically for a short duration (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period, or for a continuous duration (e.g., 24 hours) without S9.

2. Metaphase Arrest:

  • A spindle inhibitor (e.g., colcemid) is added to the cultures for the final few hours of incubation to arrest cells in the metaphase stage of cell division.

3. Harvesting and Slide Preparation:

  • Cells are harvested, treated with a hypotonic solution, and then fixed.

  • The fixed cells are dropped onto microscope slides and stained.

4. Microscopic Analysis:

  • Metaphase spreads are examined under a microscope for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

  • At least 200 metaphases per concentration are scored.

5. Data Evaluation:

  • The percentage of cells with aberrations is calculated for each concentration.

  • A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.

Visualized Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Select S. typhimurium (his- strains) C Mix Bacteria, Test Compound, and S9 Mix/Buffer in Top Agar A->C B Prepare S9 Mix (Metabolic Activation) B->C D Pour on Minimal Glucose Agar Plates C->D E Incubate at 37°C (48-72 hours) D->E F Count Revertant Colonies (his+) E->F G Analyze Data F->G

MLA_Workflow cluster_treatment Treatment cluster_expression Expression & Selection cluster_analysis Analysis A Culture L5178Y tk+/- Cells B Expose to Test Compound (with/without S9) A->B C Wash and Culture (Expression Period) B->C D Plate in Selective (TFT) & Non-selective Media C->D E Incubate and Count Colonies D->E F Calculate Mutation Frequency E->F

Chromosomal_Aberration_Workflow cluster_exposure Cell Culture & Exposure cluster_harvesting Harvesting cluster_analysis Analysis A Culture CHO Cells B Expose to Test Compound (with/without S9) A->B C Add Metaphase Arresting Agent B->C D Harvest, Fix, and Stain Cells C->D E Microscopic Analysis of Metaphase Spreads D->E F Score for Aberrations E->F

References

Comparative analysis of different synthetic routes to 1,4-Benzoquinone dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4-Benzoquinone (B44022) dioxime is a valuable compound with applications as a crosslinking agent, polymerization inhibitor, and an intermediate in the synthesis of various organic molecules. The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic pathways to 1,4-benzoquinone dioxime, supported by experimental data and detailed protocols.

Key Synthetic Pathways: An Overview

The synthesis of this compound can be broadly categorized into three primary routes based on the starting material:

  • From Phenol (B47542): A widely used industrial method involving a two-step process of nitrosation followed by oximation.

  • From p-Benzoquinone: A direct approach involving the reaction of p-benzoquinone with hydroxylamine (B1172632).

  • From p-Nitrosophenol: This route utilizes the intermediate from the phenol pathway, offering a more direct oximation step.

A fourth route, starting from Hydroquinone (B1673460) , is also considered, which initially involves the oxidation of hydroquinone to p-benzoquinone.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, allowing for a direct comparison of their efficiencies.

Starting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Phenol (Traditional) 1. NaOH, NaNO₂, H₂SO₄2. HydroxylamineSeveral hours0 (Nitrosation)≤ 95%Moderate[1]
Phenol (Acetic Acid Catalyzed) 1. NaNO₂, Acetic Acid, H₂SO₄2. Hydroxylamine hydrochloride4 - 4.5 hours-2 to 3 (Nitrosation)70 (Oximation)68.5 - 75.3> 95[2]
Phenol (Ethyl Nitrite) 1. Ethyl nitrite (B80452), Acidic accelerator2. Hydroxylamine hydrochlorideNot specified0 - 585.0 - 95.0≥ 99.0[3]
p-Benzoquinone Hydroxylamine hydrochloride, Calcium carbonate3 hours7079.2> 99[1]
p-Nitrosophenol Hydroxylamine salt1 - 20 hours40 - 100~100 (based on nitrosophenol)High[4][5]
Hydroquinone 1. Oxidizing agent (e.g., K₂Cr₂O₇, KBrO₃)2. Hydroxylamine hydrochlorideVariableVariableVariableHigh[6][7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from Phenol (Acetic Acid Catalyzed Method)

This improved industrial method enhances yield and purity while reducing costs.

Step 1: Nitrosation of Phenol

  • In a reactor, combine phenol, sodium nitrite, and acetic acid in a molar ratio of 1:1.1-1.5:0.2-0.4.

  • Maintain the temperature between -2°C and 3°C.

  • Slowly add a 40% sulfuric acid solution over 40 minutes while maintaining the temperature.

  • Stir the mixture at 0°C for 1 hour to complete the nitrosation, forming p-benzoquinone monooxime.

Step 2: Oximation

  • Filter the product from Step 1 and wash it with a small amount of water.

  • Prepare a 35% solution of hydroxylamine hydrochloride.

  • Add the hydroxylamine hydrochloride solution to the p-benzoquinone monooxime.

  • Heat the mixture at 70°C for 3 hours with stirring.

  • Filter the resulting this compound, wash with water, and dry.[2]

Synthesis from p-Benzoquinone

This method offers a direct route to the final product with high purity.

  • In a reactor, place 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.

  • Add 80ml of ethanol (B145695) and 20ml of water to the reactor and stir to create a uniform mixture.

  • Heat the reaction mixture at 70°C for 3 hours.

  • After the reaction is complete, remove the solvent by vacuum distillation.

  • To the residue, add 60ml of water and 11.3g of 36.5% hydrochloric acid and stir for 5 minutes.

  • Filter the product, wash with water, and dry to obtain this compound.[1]

Synthesis from p-Nitrosophenol (p-Benzoquinone Monooxime)

This route provides high yields by starting from the intermediate of the phenol pathway.

  • Dissolve p-nitrosophenol and a hydroxylamine salt (e.g., hydroxylammonium sulfate (B86663) or chloride) in water. The molar ratio of p-nitrosophenol to hydroxylamine should be approximately 1:1 to 1:1.25.

  • Adjust the initial pH of the solution to be between 2 and 5.

  • Heat the solution to a temperature between 40°C and 100°C (preferably 45-65°C).

  • Maintain the temperature and stir for 1 to 20 hours.

  • Cool the reaction mixture to precipitate the this compound.

  • Filter the product, wash, and dry.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes Phenol Phenol pBenzoquinone_monooxime p-Benzoquinone monooxime Phenol->pBenzoquinone_monooxime Nitrosation (NaNO₂, H⁺) Hydroquinone Hydroquinone pBenzoquinone p-Benzoquinone Hydroquinone->pBenzoquinone Oxidation Benzoquinone_dioxime 1,4-Benzoquinone dioxime pBenzoquinone->Benzoquinone_dioxime Oximation (Hydroxylamine) pNitrosophenol p-Nitrosophenol pNitrosophenol->Benzoquinone_dioxime Oximation (Hydroxylamine) pBenzoquinone_monooxime->Benzoquinone_dioxime Oximation (Hydroxylamine)

Caption: Synthetic pathways to this compound.

Experimental Workflow: A General Overview

The following diagram outlines a typical experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., Phenol, p-Benzoquinone) reaction Reaction with Reagents (e.g., Nitrosating agent, Hydroxylamine) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring filtration Filtration monitoring->filtration washing Washing filtration->washing drying Drying washing->drying characterization Characterization (Melting Point, Spectroscopy) drying->characterization purity_analysis Purity Analysis (HPLC) characterization->purity_analysis

Caption: General experimental workflow for synthesis.

Comparative Discussion

  • Phenol Route: The traditional method is cost-effective due to the low price of phenol but often results in lower purity (≤95%) due to side reactions and the formation of resinous impurities.[1] The acetic acid-catalyzed modification offers a significant improvement by increasing the yield and purity while avoiding the use of strong sodium hydroxide (B78521) solutions, making it a more environmentally friendly and economical option.[2] The use of ethyl nitrite as a nitrosating agent in an organic solvent further enhances the yield and purity to ≥99%, presenting a "green production" alternative by reducing aqueous waste.[3]

  • p-Benzoquinone Route: This is a straightforward and high-purity method, yielding a product with >99% purity.[1] However, the cost and stability of p-benzoquinone can be a limiting factor compared to phenol. 1,4-Benzoquinone is sensitive to strong acids and bases.[9]

  • p-Nitrosophenol Route: Starting from the intermediate of the phenol pathway provides a direct and high-yielding oximation step. This can be advantageous if p-nitrosophenol is readily available. The optimized conditions of controlled pH and elevated temperature significantly reduce the reaction time from days to hours and achieve nearly quantitative yields based on the nitrosophenol.[4][5]

  • Hydroquinone Route: This route is essentially a two-step process where hydroquinone is first oxidized to p-benzoquinone. A variety of oxidizing agents can be employed for this step.[6][7][8] The overall efficiency of this route depends on the yield of the initial oxidation step.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or manufacturer. For large-scale industrial production where cost is a primary concern, the modified phenol routes, particularly the acetic acid-catalyzed method, offer a good balance of yield, purity, and economy. For laboratory-scale synthesis where high purity is paramount and the cost of the starting material is less of a concern, the direct oximation of p-benzoquinone is an excellent choice. The p-nitrosophenol route is highly efficient if the starting material is accessible. The hydroquinone pathway provides an alternative when hydroquinone is a more convenient starting material than phenol or p-benzoquinone. Researchers should consider these factors, along with safety and environmental considerations, when selecting a synthetic strategy.

References

Assessing the Heat Resistance of Polymers Cured with 1,4-Benzoquinone Dioxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of polymeric materials is a critical parameter. This guide provides an objective comparison of the heat resistance of polymers cured with 1,4-Benzoquinone dioxime against alternative curing systems, supported by experimental data and detailed methodologies.

Executive Summary

Polymers cured with this compound (PBQD) exhibit notable heat resistance, particularly in elastomers such as butyl rubber, where they are often preferred for high-temperature applications.[1] This guide delves into a comparative analysis of PBQD-cured polymers against those cured with conventional sulfur systems, peroxides, and phenolic resins. While direct, comprehensive comparative studies are limited, the available data indicates that peroxide and resin-cured systems generally offer superior thermal stability compared to standard sulfur vulcanization. Quinone dioxime cures provide a significant improvement in heat resistance over sulfur cures and are a viable option for demanding thermal environments.

Comparative Thermal Performance

The heat resistance of a cured polymer is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability and decomposition temperature. DSC measures the heat flow to or from a sample as it is heated or cooled, identifying thermal transitions such as the glass transition temperature (Tg).

Table 1: Comparison of Thermal Properties of Cured Elastomers

Curing SystemPolymer MatrixOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Char Yield at 600°C (%)Glass Transition Temp. (Tg) (°C)
This compound Butyl Rubber (IIR)~350~380Moderate~ -60
Sulfur (Conventional) Butyl Rubber (IIR)~250~350Low~ -62
Peroxide (Dicumyl Peroxide) EPDM~350~470Low~ -55
Phenolic Resin Butyl Rubber (IIR)~380~450High~ -58

Note: The data presented is synthesized from multiple sources and general knowledge in the field of polymer science. Direct comparative studies under identical conditions are scarce. The values should be considered as indicative.

Key Observations:

  • This compound: Offers a significant improvement in thermal stability over conventional sulfur cures for butyl rubber. The crosslinks formed are more thermally stable than the polysulfidic linkages in sulfur vulcanization.

  • Sulfur Cures: Conventional sulfur vulcanization, while widely used due to its cost-effectiveness and good mechanical properties at ambient temperatures, generally results in lower heat resistance due to the presence of weaker sulfur-sulfur bonds in the crosslinks.

  • Peroxide Cures: Peroxide curing systems form stable carbon-carbon crosslinks, leading to excellent thermal stability and low compression set at elevated temperatures.[2][3][4] For elastomers like EPDM, peroxide cures are often the preferred choice for high-temperature applications.[3][4]

  • Phenolic Resins: Phenolic resin-cured butyl rubber demonstrates exceptional heat resistance, often outperforming other systems. This is attributed to the formation of a highly stable, three-dimensional network of carbon-carbon and ether linkages.[5]

Experimental Protocols

Accurate assessment of heat resistance relies on standardized experimental procedures. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured polymer.

Standard: Based on ASTM D6370 - Standard Test Method for Rubber—Compositional Analysis by Thermogravimetry (TGA).

Methodology:

  • Sample Preparation: A small, representative sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial heating phase.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

      • (Optional for compositional analysis) Switch to an oxidative atmosphere (e.g., air or oxygen) at 600°C and continue heating to 800°C to determine carbon black and ash content.

  • Data Analysis:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum (determined from the derivative of the TGA curve, DTG).

    • Char Yield: The percentage of residual mass at a specified high temperature (e.g., 600°C in an inert atmosphere).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured polymer.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, uniform sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at a low temperature (e.g., -80°C).

      • Ramp from -80°C to a temperature above the expected Tg (e.g., 50°C) at a heating rate of 10°C/min (First Heat).

      • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to establish a consistent thermal history.

      • Ramp again from -80°C to 50°C at 10°C/min (Second Heat).

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan. The first heating scan is used to erase the thermal history of the sample.

Visualizing the Comparison Logic

To logically assess the heat resistance of polymers based on their curing agent, the following workflow can be considered:

G Logical Workflow for Assessing Polymer Heat Resistance cluster_0 Polymer System Selection cluster_1 Curing Agent Comparison cluster_2 Experimental Analysis cluster_3 Data Evaluation & Comparison Polymer Select Base Polymer (e.g., Butyl Rubber, EPDM) PBQD This compound Polymer->PBQD Cure with Sulfur Sulfur System Polymer->Sulfur Cure with Peroxide Peroxide System Polymer->Peroxide Cure with Resin Phenolic Resin Polymer->Resin Cure with TGA Thermogravimetric Analysis (TGA) (ASTM D6370) PBQD->TGA Analyze DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) PBQD->DSC Analyze Sulfur->TGA Analyze Sulfur->DSC Analyze Peroxide->TGA Analyze Peroxide->DSC Analyze Resin->TGA Analyze Resin->DSC Analyze Decomp_Temp Decomposition Temperature (Tonset, Tpeak) TGA->Decomp_Temp Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition Temperature (Tg) DSC->Tg Conclusion Comparative Assessment of Heat Resistance Decomp_Temp->Conclusion Char_Yield->Conclusion Tg->Conclusion

Caption: Workflow for comparing polymer heat resistance.

Conclusion

The selection of a curing agent has a profound impact on the thermal stability of a polymer. While this compound provides a significant improvement in heat resistance over traditional sulfur curing systems, for applications demanding the highest thermal performance, peroxide or phenolic resin curing systems may be more suitable, depending on the specific polymer and application requirements. The data and protocols presented in this guide offer a foundation for making informed decisions in material selection and development. It is recommended to conduct direct comparative testing under specific application conditions for a definitive assessment.

References

A Comparative Guide to High-Performance Elastomer Vulcanization: Alternatives to 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vulcanization systems for high-performance elastomers, focusing on alternatives to the traditionally used 1,4-benzoquinone (B44022) dioxime. The selection of an appropriate vulcanization, or curing, system is critical in determining the final properties of an elastomeric component, impacting its durability, chemical resistance, and performance in demanding applications. This document outlines the performance of peroxide, sulfur, and bismaleimide (B1667444) curing systems in comparison to 1,4-benzoquinone dioxime, supported by experimental data and detailed methodologies.

Introduction to Vulcanization and the Role of this compound

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains. This compound (BQD) is a non-sulfur vulcanizing agent particularly effective for curing butyl (IIR) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubbers. The vulcanization mechanism of BQD involves its oxidation to p-dinitrosobenzene, which then reacts with the elastomer chains to form stable carbon-nitrogen crosslinks.[1][2] While effective, the search for alternatives is driven by the need for improved processing safety, enhanced performance characteristics, and a reduction in the use of certain chemicals.

The primary alternatives to BQD for high-performance elastomers fall into three main categories:

  • Peroxide Vulcanization: This system uses organic peroxides to generate free radicals, which in turn create highly stable carbon-carbon (C-C) crosslinks.

  • Sulfur Vulcanization: The most traditional method, sulfur vulcanization, forms mono-, di-, and polysulfidic crosslinks. This system is often "accelerated" with various organic compounds to improve efficiency and vulcanizate properties.

  • Bismaleimide Vulcanization: Bismaleimides can be used as curing agents or co-agents to form highly thermally stable crosslinks, often in conjunction with sulfur or peroxide systems.

This guide will delve into a comparative analysis of these systems, focusing on their impact on the mechanical and thermal properties of high-performance elastomers.

Performance Comparison of Vulcanization Systems

The choice of vulcanization system has a profound impact on the final properties of the elastomer. The following tables summarize the quantitative performance of different vulcanizing agents in butyl and EPDM rubbers.

Butyl Rubber (IIR) Vulcanizate Properties
PropertyThis compound SystemPeroxide SystemAccelerated Sulfur SystemBismaleimide System
Tensile Strength (MPa) ~12-15~8-12~10-14~13-16
Elongation at Break (%) ~500-700~400-600~600-800~450-650
Modulus at 300% (MPa) ~4-6~5-8~3-5~6-9
Compression Set (70°C, 22h, %) ~20-30~15-25~30-45~18-28
Heat Aging Resistance GoodExcellentFair to GoodExcellent

Note: The values presented are typical ranges compiled from various sources and can vary based on the specific formulation, including the type and loading of fillers, plasticizers, and other additives.

EPDM Rubber Vulcanizate Properties
PropertyThis compound SystemPeroxide SystemAccelerated Sulfur SystemBismaleimide (Co-agent) System
Tensile Strength (MPa) ~15-20~15-25~18-28~17-27
Elongation at Break (%) ~300-500~250-450~400-600~300-500
Modulus at 100% (MPa) ~2-4~3-5~1.5-3~2.5-4.5
Compression Set (150°C, 70h, %) GoodExcellentPoorExcellent
Heat Aging Resistance (150°C) GoodExcellentPoor to FairExcellent

Note: The values presented are typical ranges compiled from various sources and can vary based on the specific formulation, including the type and loading of fillers, plasticizers, and other additives.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for rubber and elastomeric materials. The following are detailed protocols for the key experiments cited.

Rubber Compounding

Objective: To prepare homogeneous rubber compounds for vulcanization.

Apparatus: Two-roll mill or an internal mixer (e.g., Banbury mixer).

Procedure:

  • The raw elastomer (e.g., Butyl rubber, EPDM) is first masticated on the two-roll mill to reduce its viscosity.

  • Fillers (e.g., carbon black, silica), processing aids, and other additives are gradually added to the elastomer and mixed until a homogeneous blend is achieved.

  • The vulcanizing agents and accelerators are added last, at a lower temperature, to prevent premature vulcanization (scorch).

  • The compounded rubber is then sheeted off the mill and conditioned at room temperature for at least 24 hours before vulcanization.

Vulcanization (Curing)

Objective: To crosslink the rubber compound into a thermoset elastomer.

Apparatus: Compression molding press with heated platens.

Procedure:

  • The uncured rubber compound is placed into a mold of the desired specimen shape.

  • The mold is placed in the preheated compression molding press.

  • A specified pressure is applied, and the compound is cured for a predetermined time and at a specific temperature (e.g., 160-180°C). The optimal cure time is typically determined from a moving die rheometer (MDR) analysis.

  • After curing, the mold is removed from the press and cooled, and the vulcanized rubber specimens are demolded.

  • The vulcanizates are conditioned for at least 24 hours at standard laboratory conditions before testing.

Tensile Properties (ASTM D412)

Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized elastomer.[3][4][5][6][7]

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

  • Dumbbell-shaped specimens are cut from the vulcanized sheets using a die.

  • The thickness and width of the narrow section of the specimen are measured.

  • The specimen is mounted in the grips of the UTM.

  • The specimen is stretched at a constant rate of 500 mm/min until it ruptures.

  • The force and elongation are continuously recorded throughout the test.

  • Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

  • Elongation at break is the percentage increase in length at the point of rupture.

  • Modulus is the stress at a specific elongation (e.g., 100% or 300%).

Compression Set (ASTM D395)

Objective: To measure the ability of the elastomer to retain its elastic properties after prolonged compressive stress.

Apparatus: Compression device, oven, and thickness gauge.

Procedure:

  • Cylindrical disc specimens are used. The initial thickness of the specimen is measured.

  • The specimen is placed in the compression device and compressed to a specified percentage of its original height (typically 25%).

  • The device with the compressed specimen is placed in an oven at a specified temperature (e.g., 70°C or 150°C) for a set time (e.g., 22 or 70 hours).

  • After the specified time, the device is removed from the oven, and the specimen is immediately removed from the device.

  • The specimen is allowed to cool at room temperature for 30 minutes, and its final thickness is measured.

  • Compression set is calculated as the percentage of the original deflection that is not recovered.

Heat Aging (ASTM D573)

Objective: To evaluate the resistance of the elastomer to deterioration by elevated temperatures.[8]

Apparatus: Air-circulating oven.

Procedure:

  • Tensile specimens are prepared as per ASTM D412.

  • The initial tensile properties (tensile strength, elongation at break) of unaged specimens are measured.

  • A set of specimens is placed in the oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 70 hours).

  • After the aging period, the specimens are removed from the oven and conditioned at room temperature for at least 24 hours.

  • The tensile properties of the aged specimens are then measured.

  • The percentage change in tensile strength and elongation at break is calculated to determine the heat aging resistance.

Vulcanization Mechanisms and Experimental Workflow

The following diagrams illustrate the chemical pathways of the different vulcanization systems and a typical experimental workflow for evaluating high-performance elastomers.

experimental_workflow cluster_preparation Material Preparation cluster_vulcanization Vulcanization cluster_testing Property Testing Raw Elastomer Raw Elastomer Compounding Compounding Raw Elastomer->Compounding Fillers, Additives Uncured Compound Uncured Compound Compounding->Uncured Compound Compression Molding Compression Molding Uncured Compound->Compression Molding Time, Temp, Pressure Vulcanized Sheet Vulcanized Sheet Compression Molding->Vulcanized Sheet Specimen Cutting Specimen Cutting Vulcanized Sheet->Specimen Cutting Tensile Testing (ASTM D412) Tensile Testing (ASTM D412) Specimen Cutting->Tensile Testing (ASTM D412) Compression Set (ASTM D395) Compression Set (ASTM D395) Specimen Cutting->Compression Set (ASTM D395) Heat Aging (ASTM D573) Heat Aging (ASTM D573) Specimen Cutting->Heat Aging (ASTM D573) Mechanical Data Mechanical Data Tensile Testing (ASTM D412)->Mechanical Data Elasticity Data Elasticity Data Compression Set (ASTM D395)->Elasticity Data Durability Data Durability Data Heat Aging (ASTM D573)->Durability Data

Experimental workflow for elastomer evaluation.

vulcanization_mechanisms cluster_bqd This compound Vulcanization cluster_peroxide Peroxide Vulcanization cluster_sulfur Accelerated Sulfur Vulcanization BQD This compound DNB p-Dinitrosobenzene BQD->DNB Oxidation Oxidant Oxidizing Agent Oxidant->DNB Crosslink1 Crosslinked Elastomer (C-N bonds) DNB->Crosslink1 Elastomer1 Elastomer Chain Elastomer1->Crosslink1 Peroxide Organic Peroxide Radicals Free Radicals (RO•) Peroxide->Radicals Heat PolymerRadical Polymer Radical Radicals->PolymerRadical H Abstraction Elastomer2 Elastomer Chain Elastomer2->PolymerRadical Crosslink2 Crosslinked Elastomer (C-C bonds) PolymerRadical->Crosslink2 Sulfur Sulfur (S8) SulfuratingAgent Active Sulfurating Complex Sulfur->SulfuratingAgent Accelerator Accelerator Accelerator->SulfuratingAgent Activator Activator (ZnO) Activator->SulfuratingAgent Crosslink3 Crosslinked Elastomer (C-Sx-C bonds) SulfuratingAgent->Crosslink3 Elastomer3 Elastomer Chain Elastomer3->Crosslink3

Simplified vulcanization reaction pathways.

Conclusion

The selection of a vulcanization system is a critical decision in the development of high-performance elastomeric components. While this compound provides a robust non-sulfur curing method, alternatives such as peroxide, accelerated sulfur, and bismaleimide systems offer a range of properties that can be tailored to specific application requirements.

  • Peroxide systems are the preferred choice for applications requiring exceptional heat resistance and low compression set, due to the formation of stable carbon-carbon crosslinks.[8]

  • Accelerated sulfur systems remain a versatile and cost-effective option, providing excellent tensile and tear strength, although with compromised thermal stability compared to peroxide or bismaleimide cures.

  • Bismaleimide systems , often used as co-agents, significantly enhance the thermal stability and mechanical properties of both sulfur and peroxide vulcanizates, making them suitable for the most demanding high-temperature applications.

The data and protocols presented in this guide provide a foundation for researchers and scientists to make informed decisions when selecting a vulcanization system for high-performance elastomers, ensuring optimal performance and longevity of the final product.

References

Safety Operating Guide

Proper Disposal of 1,4-Benzoquinone Dioxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. 1,4-Benzoquinone dioxime, a compound recognized for its potential health hazards, requires meticulous management as a hazardous chemical waste. This guide provides essential safety and logistical information for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. The compound is harmful if swallowed and is suspected of causing genetic defects.[1] All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

It is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Recommended PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Body Protection: A lab coat or a chemical-resistant apron.

  • Respiratory Protection: If working with powders or aerosols outside of a fume hood, a respirator may be necessary.

Hazard Profile and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong acids.[3][4] It should be stored in a cool, dark, and well-ventilated area away from these substances to prevent hazardous reactions.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue / Information
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.13 g/mol [3]
Appearance Pale yellow to greyish reddish-yellow crystalline powder[3]
Oral LD50 (rat) 464 mg/kg
Oral LD50 (mouse) 1420 mg/kg
Storage Temperature Ambient temperatures, in a cool and dark place[3]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][5] Attempting to neutralize or treat this chemical in the laboratory without a validated protocol is not advised due to its hazardous nature.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed except when adding waste.

  • Labeling:

    • Label the hazardous waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Always follow your institution's specific procedures.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Deface Label: After thorough rinsing, deface or remove the original product label.

  • Final Disposal: The rinsed and defaced container may then be disposed of as regular solid waste, in accordance with your institution's policies.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is critical.

  • Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant, contact your institution's EHS or emergency response team.

    • For small spills, and only if you are trained and equipped to do so, carefully sweep up the solid material, taking care not to create dust.[1] Place the collected material into a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_end start Start: Have 1,4-Benzoquinone Dioxime Waste collect_waste Collect waste in a compatible, labeled container start->collect_waste store_waste Store container in a designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs professional_disposal Arrange for Professional Disposal (Incineration) contact_ehs->professional_disposal Follow Institutional Procedure no_lab_neutralization Do NOT attempt laboratory neutralization without a validated protocol. contact_ehs->no_lab_neutralization Self-Disposal Considered? end_disposal End: Proper Disposal professional_disposal->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Benzoquinone Dioxime

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1,4-Benzoquinone dioxime, a compound requiring careful management in laboratory settings. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of your research.

This compound is a chemical that presents several hazards, including being harmful if swallowed, causing skin and eye irritation, and being suspected of causing genetic defects and cancer.[1][2][3][4] It is also a flammable solid and may form explosive peroxides.[1][4][5] Therefore, a comprehensive understanding and strict implementation of safety protocols are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is necessary to minimize exposure risks. The following table summarizes the essential PPE for handling this compound.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.[2][3]Conforming to EU Standard EN166 or US NIOSH regulations.[1][2]
Skin Protection Gloves: Chemically impervious gloves.[1][3] Always inspect gloves for integrity before use.[1] Clothing: Fire/flame resistant and impervious clothing.[1] Appropriate protective clothing to prevent skin exposure.[2][3]Follow OSHA's 29 CFR 1910.138 for hand protection.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] Use a dust respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator, especially when exposure limits may be exceeded or if dust is generated.[3]Follow OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

To ensure a safe operational workflow, from preparation to use, the following steps must be meticulously followed.

Preparation and Handling:
  • Obtain and Read all Safety Instructions: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) and all available safety information.[1][3]

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood or a closed system is highly recommended to keep airborne concentrations low.[3]

  • Don Personal Protective Equipment (PPE): Before any handling, put on all required PPE as detailed in the table above.

  • Grounding and Bonding: To prevent fires caused by electrostatic discharge, ground and bond containers and receiving equipment.[1][6]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2] If possible, use the material in a wetted form.

  • Prevent Contamination: Do not eat, drink, or smoke when using this product.[1][3] Wash hands and face thoroughly after handling.[3]

  • Safe Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store away from incompatible materials such as oxidizing agents and strong acids.[3][5] The storage area should be locked.[1][3]

Emergency Procedures:
  • In Case of Fire: Use dry chemical, foam, water spray, or carbon dioxide to extinguish.[3] Be aware of the explosion risk and evacuate the area if necessary.[1]

  • If Swallowed: Get immediate medical help.[1] Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[2]

  • If on Skin: Immediately wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation or a rash occurs, get medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • If Inhaled: Move the person to fresh air immediately.[2][3] If breathing is difficult, give oxygen.[2] Seek medical attention.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[3][5]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[4] Puncture containers to prevent reuse and bury them at an authorized landfill.[5]

  • Chemical Disposal: If permissible, you may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Always consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Ground Equipment C->D E Handle Chemical (Avoid Dust) D->E F Store Properly E->F G Segregate Waste E->G I Fire E->I J Spill E->J K Exposure E->K H Follow Institutional Protocols G->H

Caption: This diagram outlines the essential steps for safely handling this compound, from preparation and handling to disposal and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.